Maltohexaose
Description
alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucose is a natural product found in Drosophila melanogaster with data available.
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMVHSOAUQHPSN-KZSASMRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317863 | |
| Record name | Maltohexaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
990.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34620-77-4 | |
| Record name | Maltohexaose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34620-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maltohexaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034620774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maltohexaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Maltohexaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltohexaose, an oligosaccharide composed of six α-(1→4) linked D-glucose units, is a key molecule in carbohydrate research and has emerging applications in various scientific fields. As a defined maltooligosaccharide, it serves as a valuable standard in enzymatic assays, a substrate for studying carbohydrate-active enzymes, and a functional ingredient in the food and pharmaceutical industries. Its defined structure and properties make it an ideal candidate for conjugation and delivery applications in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual workflows to support researchers in their understanding and application of this important carbohydrate.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for its key properties.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 34620-77-4 | |
| Molecular Formula | C₃₆H₆₂O₃₁ | |
| Molecular Weight | 990.86 g/mol | |
| Appearance | White to light yellow powder | |
| Melting Point | >191°C (decomposes) | |
| Solubility | Water: 50 mg/mL, clear, colorless | |
| DMSO: 100 mg/mL | [1] | |
| Purity (HPLC) | ≥65% |
Table 2: Spectroscopic and Chromatographic Data of this compound
| Property | Description | Reference(s) |
| Mass Spectrometry | [M+H]⁺ at m/z 991.331. Fragmentation yields characteristic B- and Y-ions. | [2] |
| FT-IR (cm⁻¹) | Key peaks in the "fingerprint" region between 1500 and 800 cm⁻¹. | [3] |
| ¹H NMR (D₂O) | Anomeric protons typically resonate between δ 4.4 and 5.5 ppm. | [4] |
| ¹³C NMR (D₂O) | Anomeric carbons typically resonate between δ 90 and 110 ppm. | [5] |
| HPLC Retention Time | Dependent on column and mobile phase; requires a suitable standard for identification. | [6] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard techniques for carbohydrate analysis and can be adapted for specific laboratory settings.
Determination of Optical Rotation
Objective: To measure the specific rotation of this compound, a key parameter for confirming its stereochemistry.
Materials:
-
Polarimeter
-
Sodium lamp (589 nm)
-
1 dm polarimeter cell
-
Volumetric flask (10 mL)
-
Analytical balance
-
This compound
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in deionized water in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is free of air bubbles.
-
Instrument Calibration: Calibrate the polarimeter using a blank solution (deionized water).
-
Measurement: Rinse the polarimeter cell with the this compound solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine the purity of a this compound sample and for its quantification.
Materials:
-
HPLC system with a refractive index (RI) or pulsed amperometric detector (PAD).
-
Carbohydrate analysis column (e.g., amino-based or ion-exchange column).
-
Acetonitrile (HPLC grade).
-
Deionized water (HPLC grade).
-
This compound standard.
-
Sample for analysis.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions: Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1.0 mL/min).
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Mass Spectrometry Analysis
Objective: To confirm the molecular weight and obtain structural information through fragmentation patterns.
Materials:
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Syringe pump.
-
This compound sample.
-
Methanol or water/acetonitrile mixture as solvent.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the solvent to a concentration of approximately 10 µg/mL.
-
Direct Infusion: Infuse the sample solution into the ESI source using a syringe pump at a low flow rate (e.g., 5 µL/min).
-
MS1 Analysis: Acquire the full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Select the precursor ion corresponding to [M+H]⁺ and perform collision-induced dissociation (CID) to obtain the fragmentation spectrum.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic B- and Y-ions, which provide information about the sequence of the glucose units. The mass of the protonated this compound is expected at m/z 991.331.[2]
Role in Biological Pathways and Experimental Workflows
This compound plays a significant role in the metabolism of bacteria, particularly in the transport and utilization of maltodextrins. It also serves as a substrate in various enzymatic reactions, making it a valuable tool in biochemical research.
Maltodextrin Transport in Bacteria
In many bacteria, including Escherichia coli, this compound and other maltodextrins are transported across the outer membrane through a specific porin, LamB (maltoporin). Once in the periplasm, they bind to the maltose-binding protein (MBP), which then delivers them to an ABC transporter for translocation into the cytoplasm. Inside the cell, these maltooligosaccharides are metabolized to glucose-1-phosphate and glucose, which can then enter central metabolic pathways such as glycolysis.
General Experimental Workflow for this compound Analysis
The analysis of this compound, whether in a pure sample or a complex mixture, typically follows a standardized workflow. This workflow ensures accurate identification and quantification.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, supported by practical experimental protocols and relevant biological context. The presented data and methodologies are intended to assist researchers in the effective utilization of this compound in their respective fields of study, from fundamental biochemical investigations to advanced drug development applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. escholarship.org [escholarship.org]
- 3. Rapid analysis of glucose, fructose, sucrose, and maltose in honeys from different geographic regions using fourier transform infrared spectroscopy and multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. iris.unina.it [iris.unina.it]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Maltohexaose: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltohexaose, a linear oligosaccharide composed of six α-1,4-linked glucose units, is a key molecule in carbohydrate research and has emerging applications in biotechnology and pharmaceutical development. This technical guide provides a comprehensive overview of the structure, chemical formula, and physicochemical properties of this compound. It further details experimental protocols for its enzymatic production from starch, subsequent purification, and quantitative analysis. A visualization of the well-characterized bacterial maltodextrin transport and metabolism pathway is also presented to illustrate its biological significance.
Introduction
This compound is a malto-oligosaccharide that serves as a substrate for various enzymes and plays a role in microbial metabolism.[1][2] Its defined structure and properties make it a valuable tool in studying carbohydrate-active enzymes and as a potential component in drug delivery systems and diagnostics.[3] This guide aims to provide researchers and professionals in the life sciences with a detailed technical resource on this compound.
This compound: Structure and Chemical Formula
This compound is a homooligomer of glucose. Its fundamental characteristics are summarized below.
Chemical Formula: C₃₆H₆₂O₃₁[1]
Structure: this compound consists of six D-glucose units linked in a linear chain by α-(1→4) glycosidic bonds.[4] The structure is characterized by a reducing end and a non-reducing end.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | References |
| Molecular Weight | 990.86 g/mol | [5] |
| Appearance | White powder | |
| Melting Point | >191°C (decomposition) | [6] |
| Solubility | Water: 50 mg/mL, clear, colorless | [7] |
| Purity (typical) | ≥65% to >90% (HPLC) | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the production, purification, and analysis of this compound.
Enzymatic Production of this compound from Starch
This compound can be produced from starch through enzymatic hydrolysis using a this compound-forming α-amylase.[1]
Materials:
-
Soluble starch
-
This compound-forming α-amylase (e.g., from Bacillus circulans G-6 or Bacillus stearothermophilus)[1][5]
-
Pullulanase or isoamylase (optional, to increase yield)[1]
-
Sodium phosphate buffer (pH 8.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Incubator or water bath at 60°C
-
Reaction vessel
Procedure:
-
Substrate Preparation: Prepare a solution of soluble starch (e.g., 1-5% w/v) in sodium phosphate buffer (pH 8.0). The dextrose equivalent (DE) of the starch can influence the final yield, with a DE of 1.8-12.6 being suitable.[1]
-
Enzyme Addition: Add the this compound-forming α-amylase to the starch solution. The optimal enzyme concentration should be determined empirically but a starting point is in the range of units per gram of starch.
-
Synergistic Enzyme Addition (Optional): To improve the yield of this compound, a debranching enzyme such as pullulanase or isoamylase can be added to the reaction mixture.[1]
-
Incubation: Incubate the reaction mixture at 60°C with gentle agitation for a predetermined time (e.g., several hours). The reaction progress can be monitored by analyzing aliquots over time.[1]
-
Reaction Termination: Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10-15 minutes) or by adjusting the pH to a value that inactivates the enzyme.
-
Product Analysis: The resulting mixture will contain this compound along with other malto-oligosaccharides. The concentration of this compound is typically around 30% of the total products under optimal conditions.[1]
Purification of this compound by Gel Filtration Chromatography
Gel filtration chromatography, also known as size-exclusion chromatography, is an effective method for purifying this compound from the enzymatic reaction mixture based on molecular size.[9][10]
Materials:
-
Crude this compound solution from the enzymatic reaction.
-
Gel filtration medium (e.g., Sephadex G-25 or similar, with a fractionation range suitable for separating small oligosaccharides).
-
Chromatography column.
-
Elution buffer (e.g., deionized water or a low concentration salt buffer).
-
Fraction collector.
-
Detector (e.g., refractive index detector).
Procedure:
-
Column Packing and Equilibration: Pack the chromatography column with the selected gel filtration medium according to the manufacturer's instructions. Equilibrate the column by flowing several column volumes of the elution buffer through it until a stable baseline is achieved.
-
Sample Preparation: Concentrate the crude this compound solution if necessary. The sample volume should be a small fraction of the total column volume (typically 1-5%) for optimal resolution.[10]
-
Sample Application: Carefully apply the prepared sample to the top of the column.
-
Elution: Begin the elution with the chosen buffer at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Detection and Pooling: Monitor the elution profile using a refractive index detector. This compound will elute in fractions corresponding to its molecular size. Pool the fractions containing pure this compound.
-
Purity Analysis: Assess the purity of the pooled fractions using an appropriate analytical method, such as HPAEC-PAD (see section 4.3).
Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis and quantification of underivatized carbohydrates, including this compound.[11][12]
Instrumentation and Columns:
-
High-Performance Ion Chromatography System equipped with a Pulsed Amperometric Detector with a gold working electrode.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).[13]
Reagents and Standards:
-
Sodium hydroxide (NaOH) solution (e.g., 50 mM) as eluent A.
-
Sodium hydroxide (50 mM) with sodium acetate (NaOAc, e.g., 500 mM) solution as eluent B.[12]
-
High-purity this compound standard.
-
Deionized water.
Procedure:
-
Sample Preparation: Dilute the sample containing this compound in deionized water to a concentration within the linear range of the detector. If the sample contains proteins, precipitate them using an agent like Carrez II and centrifuge to clarify.[12]
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in deionized water to create a calibration curve.
-
Chromatographic Conditions:
-
Elution: Use a gradient elution program. For example, start with 100% eluent A and apply a gradient of eluent B to separate the malto-oligosaccharides. A total run time of around 30-40 minutes is typical for resolving a mixture of malto-oligosaccharides.[12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Use a pulsed amperometric detector with a waveform optimized for carbohydrate detection. A standard carbohydrate waveform is often suitable.[8]
-
-
Data Analysis and Quantification:
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the this compound standard.
-
Integrate the peak area of the this compound peak in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Biological Significance: Bacterial Uptake and Metabolism
This compound is a significant carbon source for many bacteria, which possess specialized transport systems for its uptake and metabolic pathways for its utilization. The maltodextrin transport and metabolism pathway in Escherichia coli is a well-studied model system.[1]
Maltodextrin Transport and Metabolism Pathway in E. coli
Caption: Bacterial uptake and metabolism of this compound.
The diagram illustrates the pathway in E. coli where this compound first diffuses through the LamB porin into the periplasm. There, it binds to the maltose-binding protein (MalE), which delivers it to the MalFGK2 ABC transporter for ATP-dependent translocation into the cytoplasm. In the cytoplasm, this compound is catabolized by amylomaltase (MalQ) and maltodextrin phosphorylase (MalP) into glucose and glucose-1-phosphate, respectively, which then enter glycolysis. A periplasmic amylomaltase (MalS) can also act on longer dextrins.[1]
Conclusion
This technical guide has provided a detailed overview of the structure, properties, and analytical methodologies for this compound. The provided experimental protocols offer a foundation for researchers to produce, purify, and quantify this important oligosaccharide. The visualization of its bacterial metabolic pathway highlights its biological relevance and provides context for its application in microbiology and biotechnology. As research in glycobiology and related fields continues to expand, a thorough understanding of key molecules like this compound will be crucial for future advancements.
References
- 1. Production of this compound by α-Amylase from Bacillus circulans G-6 | Semantic Scholar [semanticscholar.org]
- 2. Biochemical and crystallographic analyses of this compound-producing amylase from alkalophilic Bacillus sp. 707 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. aafco.org [aafco.org]
- 5. Efficient Expression of this compound-Forming α-Amylase from Bacillus stearothermophilus in Brevibacillus choshinensis SP3 and Its Use in Maltose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.wiki [static.igem.wiki]
- 7. This compound DP6 grafted on gel for affinity chromatography (Linker-GEL A) [elicityl-oligotech.com]
- 8. mdpi.com [mdpi.com]
- 9. conductscience.com [conductscience.com]
- 10. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantification of sugars in wheat flours with an HPAEC-PAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
The Synthesis of Maltohexaose: A Technical Guide to its Natural Origins and Production
For Researchers, Scientists, and Drug Development Professionals
Maltohexaose, a linear maltooligosaccharide composed of six α-1,4-linked glucose units, is a molecule of significant interest in various scientific fields, from food science to clinical chemistry and drug development.[1][2] Its utility as a defined substrate for enzyme characterization, a prebiotic, and a building block for more complex carbohydrate structures necessitates a thorough understanding of its sourcing and synthesis.[1] This technical guide provides an in-depth overview of the natural occurrence of this compound and the prevalent methods for its production, with a focus on enzymatic synthesis.
Natural Sources of this compound
This compound occurs naturally as a constituent of starch and is a product of its enzymatic breakdown (amylolysis).[1][3][4] Consequently, it can be found in various natural and processed foodstuffs. While typically not present in high concentrations, its presence has been identified in:
-
Fermented Products: Found in fermented beverages such as beer, where it can contribute to foam stability and quality.[2]
-
Fruits and Vegetables: Trace amounts have been reported in foods like common cabbage, custard apple, and tamarind.[3]
The concentration of this compound in these sources is generally low and variable, making direct extraction impractical for obtaining pure, high-quantity material. Therefore, industrial and laboratory-scale production relies on controlled enzymatic synthesis.
Enzymatic Production of this compound
The controlled enzymatic conversion of starch and related α-1,4-glucans is the most efficient and widely used method for producing this compound.[6] This approach offers high specificity and yield. The primary enzymatic routes include starch hydrolysis by this compound-forming amylases and the ring-opening of cyclodextrins.
Starch Hydrolysis using this compound-Forming Amylases
A specific class of enzymes, known as this compound-forming amylases (G6-amylases; EC 3.2.1.98), predominantly hydrolyze starch to yield this compound.[6][7] These enzymes are typically sourced from various microorganisms.
Several bacterial species are known producers of potent G6-amylases. Key examples and their enzymatic properties are summarized below.
| Microbial Source | Enzyme | Optimal pH | Optimal Temp. (°C) | Molecular Weight (kDa) | Max. This compound Yield (%) | Reference |
| Bacillus circulans G-6 | α-Amylase | ~8.0 | ~60 | ~76 | ~30 | [8] |
| Alkalophilic Bacillus sp. H-167 | Three α-Amylases | 9.0 (for activity) | 37 (for production) | Not specified | 25-30 | [9][10] |
| Alkalophilic Bacillus sp. 707 | G6-Amylase | 8.8 | 45 | Not specified | >30 | [7] |
| Bacillus subtilis US116 | Amylase | 6.0 | 65 | ~60 | ~30 | [11] |
This protocol is a composite methodology based on published procedures.[8]
1. Enzyme Production and Purification:
- Microorganism Cultivation: Cultivate Bacillus circulans G-6 in a suitable medium containing soluble starch, polypepton, yeast extract, and appropriate salts.[9] For alkalophilic strains, maintain an initial medium pH of around 9.4.[9][10]
- Enzyme Isolation: Centrifuge the culture broth to remove bacterial cells. The supernatant contains the extracellular amylase.
- Ammonium Sulfate Fractionation: Precipitate the enzyme from the supernatant by adding ammonium sulfate. Collect the precipitate by centrifugation.
- Chromatographic Purification:
- Dissolve the precipitate in a buffer (e.g., 2.5 x 10⁻³ M phosphate buffer, pH 7.0) and dialyze extensively.[8]
- Apply the dialyzed solution to a DEAE-Sepharose column equilibrated with the same buffer.[8]
- Elute the enzyme using a linear gradient of KCl (e.g., 0.2 M to 0.6 M) in the buffer.[8]
- Further purify the active fractions by gel filtration chromatography on a Sephadex G-200 column.[8]
2. Enzymatic Hydrolysis of Starch:
- Reaction Mixture: Prepare a solution of 1% soluble starch in a buffer optimal for the enzyme (e.g., 0.05 M Tris buffer, pH 8.0).[8]
- Enzyme Addition: Add the purified G6-amylase to the starch solution.
- Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 60°C) for a defined period.[8] The reaction time can be optimized to maximize the yield of this compound.
- Reaction Termination: Terminate the reaction by boiling the mixture to denature the enzyme.
3. Product Analysis and Purification:
- Analysis: Analyze the composition of the hydrolysate using methods like paper chromatography or High-Performance Liquid Chromatography (HPLC) to quantify the yield of this compound.[8]
- Purification: Fractionate the hydrolysate using gel permeation chromatography to isolate pure this compound.[6]
Production via Cyclodextrin Ring-Opening
An alternative route to this compound involves the specific ring-opening of α-cyclodextrin (a cyclic oligosaccharide of six glucose units). This method can yield highly pure this compound.
A thermostable amylolytic enzyme from the hyperthermophilic archaeon Pyrococcus furiosus has been shown to preferentially hydrolyze α-cyclodextrin to produce this compound.[12] This enzyme exhibits both α-amylase and cyclodextrin-hydrolyzing activities.[12] Similarly, cyclodextrin glucanotransferases (CGTases), such as the one from Bacillus macerans, can be used in coupling reactions with cyclothis compound to synthesize this compound derivatives.[13]
This protocol is based on the methodology described for the Pyrococcus furiosus amylase.[12]
1. Enzyme and Substrate Preparation:
- Obtain or purify the thermostable amylase from P. furiosus.
- Prepare a solution of α-cyclodextrin in a suitable buffer.
2. Ring-Opening Reaction:
- Reaction Mixture: Combine the α-cyclodextrin solution with the enzyme.
- Incubation: Incubate the mixture under optimal conditions for the enzyme (e.g., high temperature, as it is a thermostable enzyme).
- Monitoring: Monitor the reaction progress by analyzing aliquots over time using thin-layer chromatography or HPLC to determine the conversion of α-cyclodextrin to this compound.[12]
3. Product Isolation:
- Once the reaction reaches completion or optimal yield, terminate it (e.g., by cooling and adding a denaturing agent if necessary).
- Purify the resulting this compound from any unreacted cyclodextrin or byproducts using chromatographic techniques.
Purification and Downstream Processing
Regardless of the production method, the final step involves the purification of this compound from the reaction mixture.[6]
-
Gel Permeation Chromatography (GPC): This is a common method for separating maltooligosaccharides based on their size. Gels such as Sephadex G-100 or polyacrylamide gels are effective.[6][8][9]
-
Ion-Exchange Chromatography: As seen in the enzyme purification protocols, ion-exchange resins like DEAE-Sepharose or DEAE-Toyopearl can be used to separate molecules based on charge, which is particularly useful for removing charged impurities like proteins (enzymes).[8][9]
-
Membrane Technology: Nanofiltration is an emerging, scalable technology for purifying oligosaccharides. It separates molecules based on size, allowing smaller sugars and impurities to pass through the membrane while retaining the larger this compound.[6]
Conclusion
While this compound is present in some natural sources, its isolation is not economically viable for large-scale applications. The enzymatic production of this compound offers a robust and highly specific alternative. The use of this compound-forming amylases from various Bacillus species acting on starch is a well-established method, consistently yielding 25-30% this compound. For applications requiring exceptionally high purity, the ring-opening of α-cyclodextrin by specialized enzymes presents a promising route. The selection of the optimal production strategy will depend on factors such as desired yield, purity requirements, and available resources. Further research into enzyme engineering and process optimization continues to enhance the efficiency of this compound synthesis for its expanding applications in research and industry.
References
- 1. CAS 34620-77-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB001191) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 34620-77-4 [thegoodscentscompany.com]
- 6. mdpi.com [mdpi.com]
- 7. Biochemical and crystallographic analyses of this compound-producing amylase from alkalophilic Bacillus sp. 707 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic preparation of this compound, maltoheptaose, and maltooctaose by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized synthesis of specific sizes of maltodextrin glycosides by the coupling reactions of Bacillus macerans cyclomaltodextrin glucanyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Maltohexaose: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Maltohexaose is a linear oligosaccharide belonging to the maltodextrin family, composed of six α-(1→4) linked D-glucose units.[1][2] As a specific maltooligosaccharide (MOS), it serves as a valuable tool in various research and development applications, from a substrate in enzymatic assays to a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, production and purification methods, analytical techniques, and its role in biological systems.
Physicochemical Properties of this compound
This compound shares fundamental properties with other maltodextrins, such as being a white, water-soluble powder.[3] Maltodextrins are classified by their dextrose equivalent (DE), which is a measure of the percentage of reducing sugars present on a dry basis relative to dextrose.[4] A lower DE value corresponds to a higher degree of polymerization (DP).[4] this compound, with a DP of 6, is a component of maltodextrin mixtures. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃₆H₆₂O₃₁ | [5] |
| Molecular Weight | 990.86 g/mol | [5] |
| CAS Number | 34620-77-4 | [5] |
| Appearance | White powder | [3] |
| Melting Point | >191°C (decomposition) | [6] |
| Specific Rotation [α]D | Data not readily available | |
| Water Solubility | 250 mg/mL |
Production and Purification of this compound
This compound is typically produced by the enzymatic hydrolysis of starch from sources like corn, potato, or rice.[1] This process utilizes specific enzymes known as this compound-forming amylases (G6-amylases).
Enzymatic Production
The production of this compound involves the incubation of a starch solution with a this compound-forming amylase under optimized conditions of pH and temperature. For instance, amylases from Bacillus sp. have been shown to effectively produce this compound.
Purification
Following enzymatic hydrolysis, this compound is purified from the reaction mixture, which may contain other maltooligosaccharides, glucose, and unreacted starch. A typical purification workflow is outlined below.
Experimental Protocols
Quantification of this compound using the Dinitrosalicylic Acid (DNS) Method
The DNS method is a colorimetric assay used to quantify reducing sugars. The intensity of the color change is proportional to the concentration of the reducing sugar.
Materials:
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt (potassium sodium tartrate) solution
-
Standard solutions of glucose or this compound
-
Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of a known reducing sugar (e.g., glucose) and the this compound-containing sample.
-
To 1 mL of each standard and sample solution in separate test tubes, add 1 mL of DNS reagent.
-
Incubate the tubes in a boiling water bath for 5-15 minutes.[7]
-
Cool the tubes to room temperature.
-
Add 1 mL of Rochelle salt solution to each tube to stabilize the color.[7]
-
Measure the absorbance of each solution at 540 nm using a spectrophotometer.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 34620-77-4 [thegoodscentscompany.com]
- 3. This compound CAS#: 34620-77-4 [amp.chemicalbook.com]
- 4. [Activity of proteolytic enzymes and their inhibitors during proliferation of P-815 mastocytoma cell proliferation in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C36H62O31 | CID 161828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CARBOEXPERT [carboexpert.com]
- 7. Investigations into the mechanism by which sulfated polysaccharides inhibit HIV infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Glycosidic Bonds of Maltohexaose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational properties of the α-(1→4) glycosidic bonds in maltohexaose. This compound, a linear oligosaccharide consisting of six α-D-glucose units, serves as a fundamental model for understanding the structure of starch and other polysaccharides. The nature of its glycosidic linkages is crucial for its biochemical function and interaction with enzymes, making it a subject of significant interest in carbohydrate chemistry, enzymology, and drug development.
Structural Overview of this compound
This compound is a homooligosaccharide with the chemical formula C₃₆H₆₂O₃₁. The six glucose monomers are sequentially linked by α-(1→4) glycosidic bonds. This linkage connects the anomeric carbon (C1) of one glucose unit to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit. The "α" designation indicates that the bond is oriented axially downwards from the anomeric carbon.
Caption: Linear structure of this compound showing the α-(1→4) glycosidic linkages.
Quantitative Analysis of Glycosidic Bond Conformation
The conformation of the α-(1→4) glycosidic bond is primarily defined by two torsion angles: phi (φ) and psi (ψ). These angles dictate the relative orientation of the linked glucose residues and, consequently, the overall three-dimensional structure of the oligosaccharide.
-
φ (phi): O5'—C1'—O4—C4
-
ψ (psi): C1'—O4—C4—C3
Theoretical and experimental studies on maltose and other maltooligosaccharides provide insight into the expected conformational space of the glycosidic bonds in this compound. Molecular dynamics simulations and potential energy maps indicate that the α-(1→4) linkage has a preferred low-energy conformation, though some flexibility exists.[1][2]
| Parameter | Description | Typical Values (for α-(1→4) linkage) | Method of Determination |
| Torsion Angle φ | Defines rotation around the C1-O bond. | ~97° | X-ray Crystallography, NMR Spectroscopy, Molecular Dynamics |
| Torsion Angle ψ | Defines rotation around the O-C4 bond. | ~105° | X-ray Crystallography, NMR Spectroscopy, Molecular Dynamics |
| Bond Length (C1-O) | The length of the glycosidic bond from the anomeric carbon. | ~1.42 Å | X-ray Crystallography |
| Bond Length (O-C4) | The length of the glycosidic bond to the C4 carbon. | ~1.42 Å | X-ray Crystallography |
| Bond Angle (C1-O-C4) | The angle of the glycosidic linkage. | ~117° | X-ray Crystallography |
Note: The values presented are derived from studies on maltose and related α-(1→4) linked oligosaccharides and serve as a reference for this compound. Experimental values for isolated this compound may vary slightly.
Experimental Protocols for Characterization
A multi-faceted experimental approach is required to fully characterize the glycosidic bonds of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for determining the three-dimensional structure of oligosaccharides in solution.[3] 1D and 2D NMR experiments can be used to assign all proton and carbon signals and to measure parameters that define the glycosidic bond conformation.
Protocol for 1D and 2D NMR Analysis of this compound:
-
Sample Preparation: Dissolve 1-5 mg of this compound in 0.5 mL of D₂O. Add a small amount of a suitable internal standard (e.g., DSS) for chemical shift referencing.
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and identify anomeric proton signals (typically in the range of 4.5-5.5 ppm for α-linkages).[4]
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within each glucose residue, allowing for the assignment of the spin systems.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY reveals the entire spin system of each glucose residue, starting from the anomeric proton.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon signals.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range couplings between protons and carbons (typically 2-3 bonds). Crucially, a correlation between the anomeric proton (H1') of one residue and the carbon at the linkage position (C4) of the adjacent residue confirms the α-(1→4) linkage.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. Cross-peaks between protons on adjacent glucose residues (e.g., H1' and H4) provide distance restraints that are used to determine the glycosidic torsion angles (φ and ψ).
-
Measurement of Coupling Constants: Three-bond coupling constants across the glycosidic linkage (³J(H1',C4) and ³J(C1',H4)) can be measured from high-resolution 2D spectra and are directly related to the torsion angles.[5][6]
X-ray Crystallography
X-ray crystallography provides precise atomic coordinates of a molecule in its crystalline state, offering definitive data on bond lengths, bond angles, and torsion angles.
Protocol for X-ray Crystallography of this compound:
-
Crystallization: Obtain single crystals of this compound. This can be a challenging step and often requires screening a wide range of conditions (e.g., solvent systems, temperature, precipitants).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.[7] The diffraction pattern is recorded on a detector. Data is often collected at cryogenic temperatures (100 K) to minimize radiation damage.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (e.g., by molecular replacement if a similar structure is known, or by direct methods). An initial model of the this compound molecule is built into the electron density map and refined to best fit the experimental data.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and sequence of oligosaccharides. Tandem MS (MS/MS) experiments induce fragmentation at the glycosidic bonds, confirming the connectivity of the glucose units.
Protocol for MALDI-TOF MS Analysis of this compound:
-
Sample Preparation: Mix a small amount of the this compound sample with a matrix solution (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.[8][9] Allow the mixture to co-crystallize.
-
MALDI-TOF MS Analysis: The sample is irradiated with a laser, causing desorption and ionization of the analyte. The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]⁺) is determined by its time-of-flight to the detector.
-
Tandem MS (MS/MS): The parent ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions, which arise from cleavage of the glycosidic bonds, are then mass-analyzed. The mass differences between the fragment ions correspond to the mass of a glucose residue, confirming the hexameric structure.
Enzymatic Assays
The α-(1→4) glycosidic bonds of this compound are substrates for α-amylases. Kinetic analysis of this enzymatic hydrolysis can provide insights into the accessibility of the bonds and the enzyme's mechanism of action.
Protocol for α-Amylase Kinetic Assay with this compound:
-
Reagent Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.9).
-
Prepare a solution of α-amylase in the same buffer.
-
Prepare a colorimetric reagent to detect the reducing sugars produced upon hydrolysis (e.g., dinitrosalicylic acid (DNS) reagent).[10][11]
-
-
Assay Procedure:
-
Set up a series of reactions with varying concentrations of this compound.
-
Equilibrate the substrate solutions at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed amount of the α-amylase solution.
-
At specific time intervals, stop the reaction by adding the DNS reagent.
-
Heat the samples to develop the color and then measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of glucose or maltose to quantify the amount of product formed.
-
Determine the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.
-
Logical Workflow for Glycosidic Bond Analysis
The following diagram illustrates the logical workflow for a comprehensive analysis of the glycosidic bonds in this compound, integrating computational and experimental approaches.
Caption: Workflow for the comprehensive analysis of this compound glycosidic bonds.
Conclusion
A thorough understanding of the α-(1→4) glycosidic bonds in this compound requires a combination of theoretical modeling and rigorous experimental validation. The protocols outlined in this guide provide a framework for researchers to elucidate the precise conformational and structural properties of this important oligosaccharide. Such detailed knowledge is essential for advancing our understanding of carbohydrate biochemistry and for the rational design of novel therapeutics and biotechnological tools.
References
- 1. researchgate.net [researchgate.net]
- 2. How homogeneous are the trehalose, maltose, and sucrose water solutions? An insight from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Macromolecular Crystallography: X-ray Data Collection [mol-xray.princeton.edu]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 10. static.igem.wiki [static.igem.wiki]
- 11. rsc.org [rsc.org]
Maltohexaose as an Escherichia coli Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the transport, metabolism, and regulation of maltohexaose in Escherichia coli. As a significant component of maltodextrins, understanding the cellular processing of this compound is critical for research in bacterial physiology, metabolic engineering, and the development of novel antimicrobial strategies. This document details the molecular machinery involved, presents available quantitative data, outlines key experimental protocols, and visualizes the intricate signaling and metabolic pathways.
Introduction
Escherichia coli, a model organism for bacterial genetics and metabolism, possesses a sophisticated system for the utilization of malto-oligosaccharides, including this compound. The mal regulon, a classic example of positive gene regulation, governs the expression of proteins required for the uptake and catabolism of these sugars. This compound, a six-glucose polymer, serves as an important carbon and energy source, particularly in environments where complex carbohydrates are prevalent. A thorough understanding of its metabolic fate is essential for manipulating E. coli's metabolism for biotechnological applications and for identifying potential targets for antimicrobial agents that could disrupt nutrient acquisition.
Transport of this compound: A Multi-Step Journey into the Cytoplasm
The transport of this compound from the extracellular environment into the E. coli cytoplasm is a highly efficient process mediated by a series of proteins located in the outer and inner membranes.
Outer Membrane Translocation via LamB Porin
This compound first traverses the outer membrane through the LamB porin, also known as the maltoporin. LamB forms a specific channel that facilitates the diffusion of maltodextrins.[1] The channel contains a "greasy slide" of aromatic residues that guide the sugar molecule through the pore.[1] The affinity of LamB for maltodextrins increases with the length of the oligosaccharide chain.
Periplasmic Binding by MalE
Once in the periplasm, this compound is bound with high affinity by the periplasmic maltose-binding protein (MBP), encoded by the malE gene.[2] This binding event is crucial for sequestering the sugar and presenting it to the inner membrane transporter.
Inner Membrane Transport by the MalFGK2 ABC Transporter
The final step of uptake is mediated by the MalFGK2 ATP-binding cassette (ABC) transporter. This complex consists of two integral membrane proteins, MalF and MalG, and two cytoplasmic ATP-hydrolyzing subunits, MalK.[3] The MalE-maltohexaose complex docks with the MalFGK2 transporter, and the energy derived from ATP hydrolysis drives the translocation of this compound into the cytoplasm.
Table 1: Quantitative Data for this compound Transport Components
| Component | Parameter | Value | Organism/Conditions |
| LamB (Maltoporin) | Dissociation Constant (Kd) for Maltoheptaose | ~60 µM | E. coli |
| MalE (MBP) | Dissociation Constant (Kd) for Maltose | ~1 µM | E. coli |
| Maltose Transport System | Apparent Michaelis Constant (Km) for Maltose | 1 µM | E. coli K12 |
| Maltose Transport System | Apparent Michaelis Constant (Km) for Maltotriose | 2 µM | E. coli K12 |
Experimental Workflow: this compound Uptake Assay
Cytoplasmic Metabolism of this compound
Once inside the cytoplasm, this compound is catabolized by two key enzymes of the mal regulon: amylomaltase (MalQ) and maltodextrin phosphorylase (MalP).
Amylomaltase (MalQ)
MalQ is a 4-α-glucanotransferase that catalyzes the disproportionation of malto-oligosaccharides.[4] It cleaves a glucose unit from one this compound molecule and transfers the remaining maltopentaose moiety to another acceptor molecule, which can be another malto-oligosaccharide. This reaction produces a mixture of glucose and longer maltodextrins.[5]
Maltodextrin Phosphorylase (MalP)
MalP is a phosphorylase that sequentially removes glucose units from the non-reducing end of maltodextrins in the presence of inorganic phosphate, producing glucose-1-phosphate.[6][7] Maltodextrin phosphorylase in E. coli is active on maltodextrins of four or more glucose units.[8] The glucose-1-phosphate generated can then enter glycolysis after being converted to glucose-6-phosphate by phosphoglucomutase.
Table 2: Key Enzymes in Cytoplasmic this compound Metabolism
| Gene | Protein | EC Number | Function | Substrate(s) | Product(s) |
| malQ | Amylomaltase | 2.4.1.25 | 4-α-glucanotransferase | Malto-oligosaccharides (≥ maltose) | Glucose, longer maltodextrins |
| malP | Maltodextrin phosphorylase | 2.4.1.1 | Phosphorolysis of α-1,4-glycosidic bonds | Maltodextrins (≥ maltotetraose) | Glucose-1-phosphate, shorter maltodextrins |
Metabolic Pathway of this compound
Regulation of the mal Regulon
The expression of the genes involved in this compound transport and metabolism is tightly controlled by the MalT transcriptional activator protein.
The Role of MalT and Maltotriose
MalT is the central activator of the mal regulon.[9] Its activity is primarily induced by the presence of maltotriose, which is considered the true inducer of the system.[8] this compound and other longer maltodextrins are metabolized to produce maltotriose, which then binds to MalT. This binding, along with the binding of ATP, causes a conformational change in MalT, enabling it to bind to specific DNA sequences known as MalT boxes located in the promoters of the mal operons.[9][10] There is no strong evidence to suggest that this compound directly binds to MalT to activate it.
Catabolite Repression
The mal regulon is also subject to catabolite repression. In the presence of a preferred carbon source like glucose, the levels of cyclic AMP (cAMP) are low. The cAMP receptor protein (CRP), also known as the catabolite activator protein (CAP), requires cAMP to bind to its target sites in the mal promoters and activate transcription. Therefore, in the presence of glucose, transcription of the mal genes is repressed.
Signaling Pathway for mal Operon Regulation
Experimental Protocols
This compound Uptake Assay (Radiolabeled)
Objective: To quantify the rate of this compound transport into E. coli.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
M9 minimal medium
-
[¹⁴C]-Maltohexaose (or other suitable radiolabel)
-
Scintillation vials and scintillation fluid
-
Filtration apparatus with 0.45 µm filters
-
Liquid scintillation counter
Protocol:
-
Grow an overnight culture of E. coli in LB broth.
-
Inoculate fresh M9 minimal medium supplemented with a non-inducing carbon source (e.g., glycerol) with the overnight culture and grow to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Induce the mal system by adding a suitable inducer (e.g., maltose) for a defined period if the strain is not constitutive.
-
Harvest the cells by centrifugation, wash twice with M9 salts, and resuspend in M9 medium to a final OD₆₀₀ of 1.0.
-
Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the uptake assay by adding [¹⁴C]-maltohexaose to a final concentration of, for example, 10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120 seconds), withdraw a 100 µL aliquot of the cell suspension and immediately filter it through a 0.45 µm filter.
-
Wash the filter rapidly with 5 mL of ice-cold M9 salts to remove extracellular radiolabel.
-
Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell suspension to normalize the uptake data.
-
Plot the incorporated radioactivity against time to calculate the initial rate of uptake.
Amylomaltase (MalQ) Activity Assay
Objective: To measure the enzymatic activity of MalQ.
Materials:
-
Purified MalQ enzyme or cell lysate containing MalQ
-
This compound solution (substrate)
-
Sodium phosphate buffer (pH 7.0)
-
Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing sodium phosphate buffer and this compound at a desired concentration.
-
Pre-incubate the reaction mixture at the optimal temperature for MalQ activity (e.g., 37°C).
-
Initiate the reaction by adding the MalQ enzyme preparation.
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Measure the amount of glucose produced in each aliquot using the GOPOD reagent, which generates a colored product that can be quantified spectrophotometrically at 510 nm.
-
Generate a standard curve with known concentrations of glucose to determine the amount of glucose produced in the enzymatic reaction.
-
Calculate the specific activity of MalQ as µmoles of glucose produced per minute per mg of protein.
Maltodextrin Phosphorylase (MalP) Activity Assay
Objective: To measure the enzymatic activity of MalP.
Materials:
-
Purified MalP enzyme or cell lysate containing MalP
-
This compound solution (substrate)
-
Sodium phosphate buffer (pH 7.0)
-
Phosphoglucomutase
-
Glucose-6-phosphate dehydrogenase
-
NADP⁺
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing sodium phosphate buffer, this compound, MgCl₂, NADP⁺, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.
-
Pre-incubate the reaction mixture at the optimal temperature for MalP activity (e.g., 37°C).
-
Initiate the reaction by adding the MalP enzyme preparation.
-
The glucose-1-phosphate produced by MalP is converted to glucose-6-phosphate by phosphoglucomutase.
-
Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the rate of NADPH formation using its molar extinction coefficient (6220 M⁻¹cm⁻¹) to determine the activity of MalP.
DNase I Footprinting Assay for MalT-DNA Binding
Objective: To identify the specific DNA binding sites of MalT on a mal promoter.
Materials:
-
Purified MalT protein
-
DNA fragment containing the mal promoter region, end-labeled with a radioactive isotope (e.g., ³²P)
-
DNase I
-
Binding buffer
-
Stop solution (containing EDTA and a denaturant)
-
Polyacrylamide gel for sequencing
-
Autoradiography equipment
Protocol:
-
Incubate the end-labeled DNA fragment with varying concentrations of purified MalT protein in a binding buffer to allow for protein-DNA complex formation.
-
Add a low concentration of DNase I to the reaction mixtures and incubate for a short period to allow for partial DNA digestion. The amount of DNase I should be titrated to achieve, on average, one cut per DNA molecule.
-
Stop the reaction by adding a stop solution.
-
Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography.
-
The region where MalT binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control reaction without MalT.
Conclusion and Future Directions
The transport and metabolism of this compound in Escherichia coli represent a highly coordinated and regulated process that is fundamental to the bacterium's ability to utilize complex carbohydrates. The intricate interplay between the LamB porin, the MalE periplasmic binding protein, the MalFGK2 ABC transporter, and the cytoplasmic enzymes MalQ and MalP, all under the control of the MalT transcriptional activator, highlights the efficiency of this metabolic pathway.
For researchers in drug development, the components of the maltodextrin uptake system present attractive targets for the design of novel antimicrobial agents. Inhibiting the transport of essential nutrients like this compound could effectively starve the bacteria. Furthermore, a detailed understanding of the mal regulon can be exploited for metabolic engineering purposes, allowing for the controlled expression of genes for the production of valuable biochemicals.
Future research should focus on obtaining more precise kinetic data for the enzymes involved with this compound as a substrate. Additionally, exploring the potential for direct interaction of longer malto-oligosaccharides with MalT could provide further insights into the nuanced regulation of the mal regulon. Advanced techniques such as cryo-electron microscopy could provide high-resolution structural information of the entire transport machinery in action, paving the way for structure-based drug design.
References
- 1. research.fredhutch.org [research.fredhutch.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amylomaltases in Extremophilic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maltose-Dependent Transcriptional Regulation of the mal Regulon by MalR in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for the Interconversion of Maltodextrins by MalQ, the Amylomaltase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MalT, the regulatory protein of the Escherichia coli maltose system, is an ATP-dependent transcriptional activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Characteristics of Common Maltooligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltooligosaccharides (MOS) are a class of carbohydrates composed of 3 to 10 glucose units linked by α-1,4 glycosidic bonds.[1][2][3] These homooligosaccharides are typically produced through the enzymatic hydrolysis of starch.[1][4] Due to their unique physicochemical and biological properties, such as mild sweetness, low viscosity, high water retention, and prebiotic effects, MOS are increasingly utilized as functional ingredients in the food, pharmaceutical, and nutraceutical industries.[1][3][5] This guide provides a comprehensive overview of the core characteristics of common maltooligosaccharides, detailed experimental protocols for their analysis, and insights into their metabolic pathways.
Physicochemical Properties
The physical and chemical characteristics of maltooligosaccharides are largely dictated by their degree of polymerization (DP), which is the number of glucose units in the chain.[1] Generally, as the DP increases, properties such as viscosity and hygroscopicity tend to increase, while sweetness and solubility may decrease.[6] A key characteristic used to classify starch hydrolysis products is the dextrose equivalent (DE), which measures the reducing power relative to glucose and is inversely proportional to the DP.[1]
Table 1: Physicochemical Properties of Common Maltooligosaccharides
| Property | Maltotriose (DP3) | Maltotetraose (DP4) | Maltopentaose (DP5) | Maltohexaose (DP6) | Maltoheptaose (DP7) |
| Molecular Formula | C₁₈H₃₂O₁₆ | C₂₄H₄₂O₂₁ | C₃₀H₅₂O₂₆ | C₃₆H₆₂O₃₁ | C₄₂H₇₂O₃₆ |
| Molecular Weight ( g/mol ) | 504.44 | 666.58 | 828.72 | 990.86 | 1153.00 |
| Sweetness (vs. Sucrose) | Approx. 30% | Lower than Maltotriose | Mild Sweetness | Mild Sweetness | Mild Sweetness |
| Solubility in Water | High | High | Good | Moderate | Lower |
| Hygroscopicity | Moderate | Increases with DP | Increases with DP | High | Very High[6] |
| Dextrose Equivalent (DE) | ~66 | ~50 | ~40 | ~33 | ~28 |
Note: The values presented are approximate and can vary based on purity and experimental conditions.
Biological Activities and Prebiotic Effects
While traditionally considered digestible in the small intestine, recent studies have shown that maltooligosaccharides can be partially resistant to digestion and serve as a substrate for fermentation by gut microbiota, thus exhibiting prebiotic effects.[1][7]
-
Selective Stimulation of Beneficial Bacteria : MOS have been shown to selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species.[1][7][8] An in vitro study demonstrated that the addition of 2% MOS to a fermentation medium significantly increased the abundance of commensal microorganisms, including the Bifidobacterium genus, compared to a 1% MOS concentration.[8]
-
Production of Short-Chain Fatty Acids (SCFAs) : The fermentation of MOS by gut bacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[4][7] These SCFAs are crucial for maintaining gut health, serving as an energy source for colonocytes, modulating immune responses, and improving the intestinal barrier function.[4][9] Studies have shown that increasing concentrations of MOS lead to higher total SCFA production over time.[2][7]
-
Inhibition of Pathogens : By promoting the growth of beneficial bacteria and producing SCFAs, MOS can help reduce the proliferation of intestinal pathobionts.[1][7]
Logical Diagram: Classification of Maltooligosaccharides
The following diagram illustrates the structural relationship of common maltooligosaccharides based on their increasing degree of polymerization.
Caption: Hierarchical structure of maltooligosaccharides.
Key Experimental Protocols
Analysis of Maltooligosaccharide Composition by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of oligosaccharides.[10][11]
Objective : To separate and quantify individual maltooligosaccharides in a sample.
Methodology :
-
Sample Preparation : A simple liquid-liquid extraction may be sufficient for sample pretreatment.[12]
-
Instrumentation : An HPLC system equipped with an amine-bonded column and a suitable detector, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[10][12]
-
Mobile Phase : A gradient of acetonitrile and water is commonly used. Neutral oligosaccharides are retained through hydrogen bonding with the column in high acetonitrile concentrations and elute as the water concentration increases.[10] For enhanced separation, a mobile phase of pure water and acetonitrile containing 0.2% triethylamine can be effective.[12]
-
Gradient Elution : The column is developed with a gradient of increasing water concentration to elute the oligosaccharides in order of increasing size.[10]
-
Detection :
-
Refractive Index (RI) : A common method, but it is not highly sensitive and is typically limited to isocratic chromatography.[13]
-
Evaporative Light Scattering Detection (ELSD) : Offers good sensitivity for non-volatile analytes like MOS.[12]
-
Pulsed Amperometric Detection (PAD) : Often used with high-pH anion-exchange chromatography, providing high sensitivity.[14][15]
-
-
Data Analysis : The concentration of each maltooligosaccharide is determined by comparing its peak area to that of a known standard.
In Vitro Fermentation for Prebiotic Activity Assessment
In vitro batch fermentation models using human fecal inocula are used to assess the prebiotic potential of substrates like MOS.[7][16][17]
Objective : To evaluate the effect of MOS on the composition and metabolic activity of the gut microbiota.
Methodology :
-
Preparation of Fecal Inoculum : Fresh human fecal samples are collected and homogenized to create a fecal slurry (e.g., 32% wt/vol in a phosphate buffer).[16]
-
Fermentation Medium : An oligotrophic fermentation medium containing peptone is prepared to support bacterial growth.[16]
-
Batch Culture Setup :
-
Add the MOS substrate (e.g., 1% or 2% concentration) to sterile fermentation tubes.[2][7]
-
Add the fermentation medium and the fecal inoculum to each tube.[16]
-
Include a negative control (no substrate) and a positive control (e.g., Fructooligosaccharides - FOS).[18]
-
Bubble the tubes with nitrogen to ensure anaerobic conditions.[16]
-
-
Incubation : Incubate the tubes at 37°C with gentle shaking for a defined period (e.g., 20-48 hours).[16][19]
-
Sample Analysis :
-
Microbiota Composition : Analyze changes in the bacterial population using techniques like qPCR for specific groups (e.g., Bifidobacterium, Lactobacillus) or 16S rRNA gene amplicon sequencing for a comprehensive profile.[18]
-
SCFA Analysis : Measure the concentrations of acetate, propionate, and butyrate in the fermentation broth using Gas Chromatography (GC) or HPLC.
-
Experimental Workflow Diagram
This diagram outlines the typical workflow for assessing the prebiotic potential of maltooligosaccharides.
Caption: Workflow for in vitro prebiotic assessment.
Metabolic and Signaling Pathways
The primary biological action of MOS in the gut is mediated through its fermentation into SCFAs, which then interact with host cells.[4]
Gut Microbiota Fermentation Pathway
Maltooligosaccharides that escape digestion in the upper gastrointestinal tract are fermented by specific bacteria in the colon. These bacteria possess enzymes, such as α-glucosidases, that can break down the α-1,4 glycosidic bonds of MOS, releasing glucose monomers. The glucose is then metabolized through glycolysis to produce pyruvate, which is further converted into SCFAs.
SCFA Signaling
SCFAs exert their effects on the host through several mechanisms:
-
Energy Source : Butyrate is the preferred energy source for colonocytes, helping to maintain the integrity of the intestinal barrier.[9]
-
GPCR Signaling : SCFAs act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), on various host cells, including intestinal epithelial cells and immune cells.[9][20] This interaction can modulate the release of gut hormones like GLP-1 and PYY, which are involved in appetite regulation, and can influence inflammatory responses.[20][21]
-
HDAC Inhibition : Butyrate is a known inhibitor of histone deacetylases (HDACs), which can lead to changes in gene expression related to cell proliferation, differentiation, and apoptosis.
Signaling Pathway Diagram
The diagram below illustrates the metabolic pathway of MOS in the gut and the subsequent signaling of the resulting SCFAs.
Caption: Metabolic fate and signaling of maltooligosaccharides.
References
- 1. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maltooligosaccharide forming amylases and their applications in food and pharma industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cerealsgrains.org [cerealsgrains.org]
- 7. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligosaccharide Analysis Services - Creative Biolabs [creative-biolabs.com]
- 11. HPLC and HPAEC of Oligosaccharides and Glycopeptides | Springer Nature Experiments [experiments.springernature.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Postcolumn HPLC Detection of Mono- and Oligosaccharides with a Chemosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pietdaas.nl [pietdaas.nl]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. dwscientific.com [dwscientific.com]
- 17. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
- 18. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Suitable Prebiotic for Probiotic Strain by in Vitro Fermentation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 20. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]
- 21. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Maltohexaose in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltohexaose, a linear oligosaccharide composed of six α-(1→4) linked D-glucose units, is a molecule of significant interest in various scientific and industrial fields, including as a carbohydrate source in cell culture media, a substrate for enzymatic assays, and a potential excipient in pharmaceutical formulations. A thorough understanding of its solubility and stability in aqueous solutions is paramount for its effective application, particularly in drug development where formulation stability and bioavailability are critical. This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₂O₃₁ | [1] |
| Molecular Weight | 990.86 g/mol | [1][2] |
| Appearance | White to light yellow powder | |
| CAS Number | 34620-77-4 | [1][2] |
Aqueous Solubility of this compound
The solubility of this compound in aqueous solutions is a critical parameter for its use in various applications. While it is generally considered to be water-soluble, its solubility can be influenced by factors such as temperature and pH.
Solubility in Water
There are varying reports on the precise solubility of this compound in water at room temperature. Some sources indicate a solubility of 50 mg/mL, while others suggest a higher solubility of up to 250 mg/mL.[2] A predicted water solubility is approximately 252 g/L.[3] To enhance dissolution, the use of heat and sonication is often recommended.
Effect of Temperature on Aqueous Solubility
Table 1: Aqueous Solubility of this compound
| Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Not Specified | 5.0 | |
| Not Specified | 25.0 | [2] |
| Predicted | 25.2 | [3] |
Further experimental studies are required to establish a definitive temperature-solubility profile for this compound.
Effect of pH on Aqueous Solubility
The effect of pH on the aqueous solubility of this compound is not extensively documented. As a neutral carbohydrate, significant changes in solubility across a wide pH range are not generally expected. However, extreme pH conditions could potentially lead to hydrolysis, which would affect the overall composition of the solution.
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is influenced by several factors, including temperature, pH, and the presence of enzymes. Degradation of this compound typically occurs through hydrolysis of the glycosidic bonds, leading to the formation of smaller oligosaccharides and glucose.
Thermal Stability
Elevated temperatures can lead to the thermal degradation of this compound in aqueous solutions. Studies on related sugars like glucose and maltose have shown that heating can cause a decrease in pH and the formation of various degradation products, often accompanied by discoloration (browning).[4][5][6] While specific kinetic data for this compound is limited, it is expected to follow similar degradation pathways.
pH Stability: Acid and Base-Catalyzed Hydrolysis
This compound is susceptible to hydrolysis under both acidic and alkaline conditions. The rate of hydrolysis is dependent on the pH and temperature of the solution.
-
Acid-Catalyzed Hydrolysis: In acidic solutions, the glycosidic linkages of this compound are cleaved, leading to the formation of smaller maltooligosaccharides and ultimately glucose. The rate of this hydrolysis increases with decreasing pH and increasing temperature.
-
Base-Catalyzed Hydrolysis: In alkaline solutions, this compound can also undergo degradation, although the mechanisms may differ from acid hydrolysis.
Table 2: Stability of this compound in Aqueous Solution
| Condition | Degradation Pathway | Key Factors | Products |
| Thermal | Caramelization, Hydrolysis | High Temperature | Smaller saccharides, organic acids, furan derivatives |
| Acidic pH | Acid-catalyzed hydrolysis | Low pH, High Temperature | Maltopentaose, Maltotetraose, Maltotriose, Maltose, Glucose |
| Alkaline pH | Base-catalyzed hydrolysis | High pH, High Temperature | Various degradation products |
| Enzymatic | Enzymatic hydrolysis | Presence of specific enzymes | Specific smaller saccharides depending on the enzyme |
Quantitative kinetic data (rate constants, activation energies) for the acid and base-catalyzed hydrolysis of this compound require further investigation.
Enzymatic Stability
This compound is a substrate for various amylolytic enzymes, which can hydrolyze its glycosidic bonds. The specific products of enzymatic degradation depend on the type of enzyme and its mode of action. For example, α-amylases can cleave the internal α-1,4-glycosidic bonds, while glucoamylases act on the non-reducing end to release glucose units.
Experimental Protocols
Determination of Aqueous Solubility
A standard method for determining the aqueous solubility of this compound involves the shake-flask method.
Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear saturated solution.
-
Quantification: Accurately dilute a known volume of the saturated solution and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).
-
Calculation: Calculate the solubility based on the measured concentration in the saturated solution.
Stability-Indicating HPLC Method for this compound
A validated stability-indicating HPLC method is crucial for assessing the stability of this compound in aqueous solutions. This method should be able to separate the intact this compound from its potential degradation products.
HPLC-RI Method Parameters:
-
Instrumentation: HPLC system equipped with a Refractive Index (RI) detector.
-
Column: A carbohydrate analysis column, such as an amino-based column (e.g., Luna® 5 µm NH2 100 Å, 250 x 4.6 mm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and purified water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 - 3.0 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 10 - 20 µL.
-
Sample Preparation: Dilute the samples in the mobile phase and filter through a 0.45 µm filter before injection.
Validation of the method should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.
Visualizations
Enzymatic Degradation Pathway of this compound
The following diagram illustrates the stepwise enzymatic degradation of this compound by a hypothetical exo-amylase, which cleaves glucose units from the non-reducing end.
Caption: Enzymatic degradation of this compound.
Experimental Workflow for Solubility and Stability Testing
The following diagram outlines the general workflow for assessing the solubility and stability of this compound in aqueous solutions.
Caption: Solubility and stability testing workflow.
Conclusion
This technical guide has summarized the current knowledge on the solubility and stability of this compound in aqueous solutions. While this compound is readily soluble in water, further research is needed to establish a comprehensive profile of its solubility under varying temperature and pH conditions. The stability of this compound is influenced by temperature, pH, and enzymatic activity, with hydrolysis being the primary degradation pathway. The provided experimental protocols and workflows offer a foundation for researchers and drug development professionals to accurately assess these critical properties, ensuring the effective and reliable use of this compound in their applications.
References
The Metabolic Landscape of Maltohexaose in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltohexaose, a six-unit glucose polymer, represents a significant carbon source for a diverse array of microorganisms. Its metabolism is a complex, multi-step process involving specialized transport systems and a cascade of enzymatic reactions. Understanding these pathways is crucial for various applications, from industrial biotechnology to the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the metabolic pathways of this compound across different microbial domains, with a particular focus on the well-characterized systems in Escherichia coli and a comparative look at other bacteria and archaea. It details the transport mechanisms, enzymatic degradation, and regulatory networks that govern the utilization of this maltooligosaccharide. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents signaling and metabolic pathways as logical diagrams to facilitate a deeper understanding of the core concepts.
This compound Transport: Breaching the Cellular Envelope
The initial and critical step in this compound metabolism is its transport across the microbial cell envelope. Microorganisms have evolved sophisticated transport systems to efficiently capture this nutrient from the environment.
The Gram-Negative Paradigm: Escherichia coli
In E. coli, the uptake of this compound is a two-step process involving passage through both the outer and inner membranes.
-
Outer Membrane Translocation: this compound first diffuses through the outer membrane via the maltoporin LamB , a specific channel for maltose and maltodextrins[1][2].
-
Periplasmic Shuttling and Inner Membrane Transport: Once in the periplasm, this compound is bound with high affinity by the maltose-binding protein (MBP or MalE) [3]. This substrate-loaded MBP then interacts with the MalFGK2 ABC (ATP-binding cassette) transporter , a multi-subunit complex embedded in the inner membrane[3][4][5]. The MalFGK2 complex, consisting of the transmembrane proteins MalF and MalG and two ATP-hydrolyzing subunits (MalK), utilizes the energy from ATP hydrolysis to translocate this compound into the cytoplasm[3][5][6]. The transport of this compound has been shown to be efficient, with transport rates being similar for various maltodextrins when calculated per glucosyl residue[1][7].
The Gram-Positive Perspective: Bacillus subtilis
Bacillus subtilis employs a different strategy for maltodextrin uptake. While maltose is transported via a phosphoenolpyruvate-dependent phosphotransferase system (PTS), longer maltodextrins, including this compound, are imported by a dedicated ABC transporter [8][9][10]. This system consists of a high-affinity maltodextrin-binding protein, MdxE , and the membrane-spanning components MdxF and MdxG , energized by the ATPase MsmX [9].
Quantitative Analysis of this compound Transport
The efficiency of these transport systems can be quantified by their kinetic parameters. While specific data for this compound is not always available, studies on related maltodextrins provide valuable insights.
| Microorganism | Transporter | Substrate | Km (µM) | Vmax (nmol/min/1010 cells) | Reference |
| Escherichia coli | MalFGK2 | Maltotriose | 2 | 1.1 (as substrate) | |
| Bacillus subtilis | MdxEFG-MsmX | Maltotriose | 1.4 | 4.7 | [9][10] |
| Bacillus subtilis | MalP (PTS) | Maltose | 5 | 91 | [8][9][10] |
Intracellular Degradation of this compound
Once inside the cytoplasm, this compound is broken down into smaller, readily metabolizable sugars by a series of specialized enzymes.
The Canonical Pathway in Escherichia coli
In E. coli, the cytoplasmic degradation of this compound is primarily carried out by three enzymes encoded by the mal regulon:
-
Amylomaltase (MalQ): This 4-α-glucanotransferase catalyzes the disproportionation of this compound, transferring glucosyl units to other maltodextrin chains, producing a mixture of glucose and longer maltodextrins[1][11].
-
Maltodextrin Phosphorylase (MalP): This enzyme sequentially removes glucose units from the non-reducing end of this compound and longer maltodextrins in the form of glucose-1-phosphate, using inorganic phosphate[11][12]. MalP can degrade maltodextrins down to maltotetraose[1].
-
Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes glucose units from the reducing end of maltodextrins larger than maltose[11][12][13].
The concerted action of these enzymes ensures the complete conversion of this compound into glucose and glucose-1-phosphate, which can then enter central metabolic pathways like glycolysis.
Variations in Other Microorganisms
-
Bacillus subtilis : Possesses a maltose-inducible α-glucosidase (MalL) that can hydrolyze maltodextrins up to this compound[8].
-
Lactobacillus acidophilus : Utilizes a maltose phosphorylase for the breakdown of maltose[14].
-
Alkalophilic Bacillus sp. 707 : Produces a this compound-producing amylase (G6-amylase) that predominantly generates this compound from starch[15].
Regulation of this compound Metabolism
The expression of the genes involved in this compound metabolism is tightly regulated to ensure efficient utilization of this carbon source only when it is available and needed.
Transcriptional Control in Escherichia coli
The mal genes in E. coli are organized into a regulon that is positively controlled by the transcriptional activator MalT [1]. The activity of MalT is, in turn, allosterically activated by maltotriose, which is formed intracellularly from the metabolism of maltose and maltodextrins[1]. The expression of malT itself is subject to negative regulation by the Mlc repressor and is also influenced by catabolite repression via the cAMP-CAP complex. Furthermore, the ATPase subunit of the transporter, MalK , can interact with and inhibit MalT, linking transport activity directly to gene expression[5].
Regulation in Saccharomyces cerevisiae
In the yeast Saccharomyces cerevisiae, maltose and maltodextrin utilization is controlled by the MAL loci. The expression of the maltose permease and maltase is induced by maltose and subject to glucose repression[16]. The RAS/protein kinase A signaling pathway has also been implicated in the regulation of maltose metabolism in this organism[17].
Experimental Protocols
Purification of the MalFGK2 Complex from E. coli
This protocol is adapted from established methods for the purification of His-tagged MalFGK2.
Materials:
-
E. coli strain overexpressing His-tagged MalFGK2
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT, 10% glycerol, 1 mM PMSF)
-
Solubilization buffer (Lysis buffer + 1% n-dodecyl-β-D-maltoside (DDM))
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 0.02% DDM)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 250 mM imidazole, 10% glycerol, 0.02% DDM)
-
Ni-NTA affinity chromatography column
Procedure:
-
Grow E. coli cells overexpressing the His-tagged MalFGK2 complex to mid-log phase and induce expression.
-
Harvest cells by centrifugation and resuspend in lysis buffer.
-
Lyse cells using a French press or sonication.
-
Remove cell debris by ultracentrifugation (100,000 x g, 1 hour, 4°C).
-
Isolate the membrane fraction and resuspend in lysis buffer.
-
Solubilize membrane proteins by adding DDM to a final concentration of 1% and incubating for 1 hour at 4°C with gentle agitation.
-
Clarify the solubilized proteins by ultracentrifugation (100,000 x g, 30 minutes, 4°C).
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with wash buffer containing 0.02% DDM.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the MalFGK2 complex with elution buffer.
-
Analyze fractions by SDS-PAGE for purity.
-
Pool pure fractions and dialyze against a suitable buffer for downstream applications. For reconstitution into proteoliposomes, a buffer containing 50 mM Tris-HCl pH 7.5, 20% glycerol, and 0.01% DDM can be used[18].
Vesicular Transport Assay for this compound
This assay measures the uptake of radiolabeled this compound into proteoliposomes reconstituted with the purified MalFGK2 complex.
Materials:
-
Purified and reconstituted MalFGK2 proteoliposomes
-
[14C]-Maltohexaose
-
Transport buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2)
-
ATP and an ATP-regenerating system (creatine phosphate and creatine kinase)
-
Stop buffer (ice-cold transport buffer)
-
Nitrocellulose filters (0.22 µm)
-
Scintillation cocktail and counter
Procedure:
-
Prepare proteoliposomes containing the purified MalFGK2 complex.
-
In a reaction tube, combine proteoliposomes, transport buffer, and the ATP-regenerating system.
-
Initiate the transport reaction by adding [14C]-maltohexaose to a final concentration of 70 nM[1].
-
Incubate at 37°C.
-
At various time points (e.g., 0, 30, 60, 90, 120 seconds), take aliquots of the reaction mixture and immediately add to ice-cold stop buffer.
-
Rapidly filter the diluted samples through nitrocellulose filters and wash with additional stop buffer to remove external radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Determine the initial rate of transport from the linear phase of uptake over time.
Enzyme Assay for Maltodextrin Glucosidase (MalZ)
This assay measures the release of glucose from this compound.
Materials:
-
Purified MalZ enzyme
-
This compound substrate solution (e.g., 10 mM in reaction buffer)
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing reaction buffer and this compound substrate.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified MalZ enzyme.
-
Incubate the reaction for a specific time period (e.g., 10 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Determine the amount of glucose produced using the GOPOD reagent according to the manufacturer's instructions. This typically involves measuring the absorbance at 510 nm.
-
Calculate the enzyme activity based on the amount of glucose released per unit time per amount of enzyme. One unit of activity can be defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified conditions.
Visualizing the Pathways
Metabolic Pathway of this compound in E. coli
Caption: this compound transport and metabolism in E. coli.
Regulatory Network of the mal Regulon in E. coli
Caption: Transcriptional regulation of the mal regulon in E. coli.
Experimental Workflow for Vesicular Transport Assay
Caption: Workflow for this compound vesicular transport assay.
Concluding Remarks
The metabolic pathways for this compound utilization in microorganisms are elegant examples of biological efficiency and regulation. From the high-affinity capture by sophisticated transport systems to the coordinated enzymatic breakdown in the cytoplasm, these pathways are finely tuned to maximize energy gain from this complex carbohydrate. While the systems in E. coli are well-elucidated, further research into the diversity of these pathways in other bacteria, archaea, and eukaryotes will undoubtedly reveal novel enzymatic mechanisms and regulatory strategies. This knowledge is not only fundamental to our understanding of microbial physiology but also holds immense potential for biotechnological innovation and the development of targeted therapeutic interventions.
References
- 1. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maltose transport system of Escherichia coli: an ABC-type transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncoupling Substrate Transport from ATP Hydrolysis in the Escherichia coli Maltose Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of the Escherichia coli maltose transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ABC maltose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The maltodextrin system of Escherichia coli: metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maltose and Maltodextrin Utilization by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Maltose Enzymes in Glycogen Synthesis by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Rational engineering of Lactobacillus acidophilus NCFM maltose phosphorylase into either trehalose or kojibiose dual specificity phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical and crystallographic analyses of this compound-producing amylase from alkalophilic Bacillus sp. 707 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of maltose utilisation by Saccharomyces cerevisiae in medium containing fermentable hexoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of maltose utilization in Saccharomyces cerevisiae by genes of the RAS/protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The MalF P2 Loop of the ATP-Binding Cassette Transporter MalFGK2 from Escherichia coli and Salmonella enterica Serovar Typhimurium Interacts with Maltose Binding Protein (MalE) throughout the Catalytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Maltohexaose
Introduction
Maltohexaose, a linear maltooligosaccharide composed of six α-1,4-linked glucose units, is a valuable carbohydrate with applications in the food, pharmaceutical, and biotechnology industries. It serves as a functional food ingredient, a cryoprotectant, and a substrate for various enzymatic assays. Enzymatic synthesis offers a highly specific and efficient route to produce this compound, avoiding the harsh conditions and complex purification steps associated with chemical synthesis. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using various amylolytic enzymes.
Enzymatic Approaches for this compound Synthesis
Several enzymatic strategies can be employed for the production of this compound, primarily utilizing α-amylases with specific product profiles or a two-step process involving cyclodextrin glucanotransferases (CGTases) followed by hydrolysis.
-
Direct Hydrolysis of Starch using this compound-Forming α-Amylases: Certain α-amylases, such as those from Bacillus circulans G-6 and Bacillus stearothermophilus, exhibit a unique hydrolytic pattern on starch, yielding this compound as a major product. These enzymes are highly sought after for their direct conversion of starch into the desired oligosaccharide.
-
Ring-Opening of Cyclodextrins: This method involves the initial production of α-cyclodextrin (composed of six glucose units) from starch using cyclodextrin glucanotransferase (CGTase). The purified α-cyclodextrin is then linearized by the action of a cyclodextrin-hydrolyzing enzyme, such as a thermostable amylase from Pyrococcus furiosus, to yield high-purity this compound.
Quantitative Data on this compound-Producing Enzymes
The following tables summarize the key quantitative data for various enzymes used in the synthesis of this compound.
Table 1: Comparison of this compound-Producing α-Amylases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Substrate | This compound Yield (%) | Reference |
| Bacillus circulans G-6 | 8.0 | 60 | Soluble Starch (DE 1.8-12.6) | ~30 | |
| Alkalophilic Bacillus sp. 707 (G6-amylase) | 8.8 | 45 | Short-chain Amylose (DP=17) | >30 | |
| Bacillus stearothermophilus | 5.5 | 60 | Starch | - | |
| Corallococcus sp. strain EGB (AmyM) | 7.0 | 50 | Soluble Starch | 59.4 (of total maltooligosaccharides) | |
| Enhygromyxa salina (AmyEs) | - | - | Corn Starch | 40 |
Table 2: Enzymes for this compound Production from Cyclodextrins
| Enzyme | Source | Substrate | Optimal Conditions | Product | Reference |
| Cyclodextrin Glucanotransferase (CGTase) | Bacillus macerans | Starch | - | α-, β-, γ-Cyclodextrins | |
| Thermostable Amylase | Pyrococcus furiosus | α-Cyclodextrin | High Temperature | This compound |
Experimental Protocols
Protocol 1: Synthesis of this compound using α-Amylase from Bacillus circulans G-6
This protocol describes the direct production of this compound from soluble starch using the α-amylase from Bacillus circulans G-6.
Materials:
-
Soluble starch
-
Purified α-amylase from Bacillus circulans G-6
-
0.1 M Phosphate buffer (pH 8.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis
-
High-Performance Liquid Chromatography (HPLC) system for product analysis
-
Water bath or incubator shaker
Procedure:
-
Substrate Preparation: Prepare a 2% (w/v) solution of soluble starch in 0.1 M phosphate buffer (pH 8.0). Heat the solution with stirring to ensure complete gelatinization of the starch, then cool to the reaction temperature of 60°C.
-
Enzyme Reaction:
-
Pre-warm the starch solution to 60°C.
-
Add the purified α-amylase from Bacillus circulans G-6 to the starch solution. The enzyme loading should be optimized, but a starting point of 10-20 units per gram of starch is recommended.
-
Incubate the reaction mixture at 60°C with gentle agitation for a predetermined time (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Reaction Termination: To stop the enzymatic reaction, heat the reaction mixture in a boiling water bath for 10 minutes to denature the enzyme.
-
Product Analysis:
-
Centrifuge the terminated reaction mixture to remove any insoluble material.
-
Analyze the supernatant for the concentration of reducing sugars using the DNS method.
-
Quantify the this compound content and the distribution of other maltooligosaccharides using an HPLC system equipped with a suitable carbohydrate analysis column and a refractive index (RI) detector.
-
Protocol 2: Purification of this compound by Chromatography
This protocol outlines a general procedure for the purification of this compound from the enzymatic reaction mixture.
Materials:
-
Crude this compound solution from the enzymatic reaction
-
Activated charcoal
-
Celite
-
Ethanol (various concentrations for elution)
-
Chromatography column
-
Fraction collector
-
HPLC system for purity analysis
Procedure:
-
Preparation of the Adsorbent: Prepare a slurry of activated charcoal and Celite (1:1 w/w) in deionized water. Pack a chromatography column with the slurry.
-
Sample Loading: Concentrate the crude this compound solution and load it onto the prepared column.
-
Elution:
-
Wash the column with deionized water to remove monosaccharides and disaccharides.
-
Elute the maltooligosaccharides with a stepwise or linear gradient of ethanol in water (e.g., 5-30% ethanol).
-
-
Fraction Collection and Analysis:
-
Collect fractions using a fraction collector.
-
Analyze the composition of each fraction by HPLC to identify the fractions containing high-purity this compound.
-
-
Pooling and Concentration: Pool the fractions with the highest purity of this compound and concentrate the solution by rotary evaporation or lyophilization.
Visualizations
Caption: Experimental workflow for enzymatic synthesis of this compound.
Caption: Enzymatic pathways for this compound synthesis.
Application Notes: Maltohexaose as a Substrate for α-Amylase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Amylases (EC 3.2.1.1) are endo-acting enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in starch and related polysaccharides, yielding smaller oligosaccharides.[1] The quantitative determination of α-amylase activity is crucial in various fields, including clinical diagnostics, food and beverage industries, and drug development for conditions like type 2 diabetes.[2] Maltohexaose, a linear oligosaccharide consisting of six glucose units linked by α-1,4-glycosidic bonds, serves as a well-defined substrate for α-amylase, allowing for more precise kinetic studies compared to heterogeneous substrates like starch. This application note provides a detailed protocol for assaying α-amylase activity using this compound as a substrate, based on the quantification of released reducing sugars using the 3,5-dinitrosalicylic acid (DNS) method.
Principle of the Method
The assay is based on the enzymatic hydrolysis of this compound by α-amylase into smaller reducing sugars, such as maltose, maltotriose, and maltotetraose. The newly formed reducing ends react with 3,5-dinitrosalicylic acid (DNS) under alkaline conditions and heat. This reaction reduces the yellow DNS to the orange-red 3-amino-5-nitrosalicylic acid, which can be quantified spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the amount of reducing sugars produced, and thus to the α-amylase activity.
Experimental Workflow
Quantitative Data Summary
The kinetic parameters of α-amylase can vary significantly depending on the enzyme source and assay conditions. While the provided protocol can be used to determine the specific kinetic constants for α-amylase with this compound, the following table presents representative kinetic data for α-amylase with starch to provide a comparative baseline.
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (mg/mL/min) | Optimal pH | Optimal Temperature (°C) |
| Bacillus sp. MB6 | Starch | 5.45 | 24.15 | 6.0 | 55 |
| Bacillus megaterium RAS103 | Starch | 0.878 | 81.30 U/mL | 6.0 | 45 |
Table 1: Representative Kinetic Parameters of α-Amylase with Starch.[3][4]
Experimental Protocols
Reagents and Materials
-
This compound
-
α-Amylase (e.g., from human saliva, porcine pancreas, or bacterial source)
-
3,5-Dinitrosalicylic acid (DNS)
-
Sodium potassium tartrate tetrahydrate
-
Sodium hydroxide (NaOH)
-
Sodium phosphate (monobasic and dibasic)
-
Sodium chloride (NaCl)
-
Maltose monohydrate (for standard curve)
-
Distilled or deionized water
-
Spectrophotometer capable of measuring absorbance at 540 nm
-
Water bath
-
Vortex mixer
-
Test tubes and pipettes
Preparation of Solutions
-
20 mM Sodium Phosphate Buffer (pH 6.9) with 6.7 mM NaCl :
-
Dissolve appropriate amounts of monobasic and dibasic sodium phosphate in distilled water to a final concentration of 20 mM.
-
Add NaCl to a final concentration of 6.7 mM.
-
Adjust the pH to 6.9 using a pH meter.
-
-
1% (w/v) this compound Substrate Solution :
-
Dissolve 100 mg of this compound in 10 mL of 20 mM sodium phosphate buffer (pH 6.9). Prepare fresh before use.
-
-
DNS Reagent :
-
In 50 mL of distilled water, dissolve 1 g of 3,5-dinitrosalicylic acid by gentle heating.
-
Slowly add 30 g of sodium potassium tartrate tetrahydrate.
-
Add 20 mL of 2 N NaOH solution.
-
Adjust the final volume to 100 mL with distilled water. Store in a dark bottle at room temperature.
-
-
Maltose Standard Stock Solution (2 mg/mL) :
-
Dissolve 200 mg of maltose monohydrate in 100 mL of distilled water.
-
-
α-Amylase Sample :
-
Prepare a stock solution of the α-amylase enzyme in the sodium phosphate buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the assay. A starting concentration of 1-10 µg/mL is recommended.[5]
-
Assay Protocol
-
Maltose Standard Curve :
-
Prepare a series of maltose standards by diluting the stock solution with distilled water to final concentrations ranging from 0.1 to 2.0 mg/mL.
-
In separate test tubes, add 1 mL of each maltose standard. Include a blank with 1 mL of distilled water.
-
Add 1 mL of DNS reagent to each tube.
-
Incubate the tubes in a boiling water bath for 5-15 minutes.[5]
-
Cool the tubes to room temperature and add 9 mL of distilled water to each.
-
Measure the absorbance at 540 nm against the blank.
-
Plot the absorbance versus the concentration of maltose to generate a standard curve.
-
-
α-Amylase Activity Assay :
-
Pipette 0.5 mL of the 1% this compound substrate solution into a test tube.
-
Equilibrate the tube at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the diluted α-amylase sample to the substrate solution and start a timer.
-
Incubate the reaction for a specific period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 1 mL of the DNS reagent.
-
Prepare a blank by adding 1 mL of the DNS reagent to 0.5 mL of the this compound substrate before adding 0.5 mL of the enzyme sample.
-
Incubate all tubes (samples and blank) in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature and add 9 mL of distilled water to each.
-
Measure the absorbance at 540 nm against the blank.
-
Calculation of α-Amylase Activity
-
Determine the amount of maltose produced in the reaction mixture using the maltose standard curve.
-
Calculate the α-amylase activity using the following formula:
Activity (U/mL) = (mg of maltose released) / (incubation time in min × volume of enzyme in mL)
One unit (U) of α-amylase activity is defined as the amount of enzyme that liberates 1 µmol of reducing sugar (equivalent to maltose) per minute under the specified assay conditions.
Signaling Pathway and Logical Relationships
References
- 1. α-Amylase: an enzyme specificity found in various families of glycoside hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Protein Profiling of Retaining α-Amylases in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejm.journals.ekb.eg [ejm.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Amylase, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]
High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Maltohexaose
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of maltohexaose using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate analysis.
Introduction
This compound is a maltooligosaccharide consisting of six α-(1→4) linked glucose units. It serves as a substrate for various enzymes and is a component of starch hydrolysates used in the food and pharmaceutical industries. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and metabolic research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of carbohydrates like this compound, offering high resolution and sensitivity.[1] This application note details a robust HPLC method using a Hydrophilic Interaction Liquid Chromatography (HILIC) column and an Evaporative Light Scattering Detector (ELSD) for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions
A HILIC-based method is optimized for the separation of this compound and other maltooligosaccharides.
| Parameter | Condition |
| Column | HILIC Amide Column (e.g., Xbridge Amide, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 35 mM Ammonium Formate in Water, pH 3.75 |
| Gradient | 0-5 min, 18% B; 5-8 min, 18-35% B; 8-10 min, 35% B; 10-12 min, 35-18% B; 12-15 min, 18% B[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| ELSD Settings | Nebulizer Temperature: 40 °C, Evaporator Temperature: 40 °C, Nitrogen Flow: 1.0 SLM |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 5, 10, 50, 100, 200 µg/mL).
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a 50:50 mixture of acetonitrile and water to achieve a concentration within the calibration range.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection into the HPLC system.
Data Presentation
The quantitative performance of the HPLC method was evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
| Parameter | This compound |
| Retention Time (min) | ~8-10 |
| Linearity Range (µg/mL) | 5 - 200 |
| Correlation Coefficient (r²) | > 0.995 |
| LOD (µg/mL) | 1.5 |
| LOQ (µg/mL) | 5.0 |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound HPLC analysis.
This compound in Maltodextrin Metabolism
While this compound does not have a classical signaling pathway, it is a key component in the metabolism of maltodextrins, for example, in E. coli. The following diagram outlines this metabolic process.
References
Maltohexaose: Applications in Food Science and Nutrition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maltohexaose, a linear maltooligosaccharide composed of six α-1,4 linked glucose units, is a versatile carbohydrate with emerging applications in food science and nutrition. As a component of maltodextrin, it is generally recognized as safe (GRAS) for consumption. Its unique physicochemical and physiological properties, including low sweetness, high moisture retention, and potential prebiotic activity, make it a subject of interest for the development of functional foods and nutritional supplements. These application notes provide an overview of the current and potential uses of this compound, along with detailed protocols for its evaluation in food and nutritional studies.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective application. The following table summarizes key quantitative data, though specific values for pure this compound are not always available and are often extrapolated from data on maltodextrins with a similar degree of polymerization (DP).
| Property | Value/Range | Method of Measurement | Notes |
| Molecular Formula | C₃₆H₆₂O₃₁ | - | |
| Molecular Weight | 990.86 g/mol | - | |
| Solubility in Water | 50 mg/mL | Gravimetric analysis | Forms a clear, colorless solution. |
| Glycemic Index (GI) | Estimated to be high | In vivo blood glucose monitoring | While a specific GI for pure this compound is not readily available, it is expected to be high as it is readily hydrolyzed to glucose. Maltose has a GI of 105[1]. Isomaltooligosaccharides (including isothis compound) have shown a similar glycemic response to dextrose[2]. |
| Viscosity | Increases with concentration and decreases with temperature | Rotational viscometry | Specific data for this compound is limited. The viscosity of maltodextrin solutions is dependent on their dextrose equivalent (DE) value; lower DE (higher DP) maltodextrins generally form more viscous solutions[3]. |
| Water Activity (a_w) | Decreases with increasing concentration | Dew point hygrometer | Specific data for this compound is not available. Generally, the water activity of sugar solutions decreases with increasing solute concentration, which can enhance microbial stability[4]. |
Applications in Food Science
This compound can be utilized in various food applications to improve texture, stability, and nutritional profile.
Texture and Quality Improvement in Baked Goods
This compound can act as a humectant and texture modifier in baked goods, contributing to softness and extending shelf life.
Objective: To determine the effect of this compound on the textural properties of wheat bread.
Materials:
-
Bread flour
-
Yeast
-
Salt
-
Water
-
This compound (food grade)
-
Dough mixer
-
Fermentation chamber
-
Baking oven
-
Texture Analyzer with a cylindrical probe
Procedure:
-
Dough Preparation: Prepare bread dough according to a standard recipe, with variations in this compound concentration (e.g., 0%, 2%, 4%, 6% of flour weight).
-
Dough Rheology (Optional): Analyze the rheological properties of the dough using a farinograph or alveograph to assess water absorption, dough development time, stability, and extensibility[5][6][7][8].
-
Fermentation and Baking: Allow the dough to ferment under controlled conditions (temperature and humidity). Bake the loaves at a standard temperature until fully cooked.
-
Texture Profile Analysis (TPA): After cooling, analyze the bread crumb texture using a Texture Analyzer. Measure parameters such as hardness, cohesiveness, springiness, and chewiness[6].
-
Sensory Evaluation: Conduct a sensory panel to evaluate attributes like sweetness, moistness, and overall acceptability.
Sweetness and Flavor Modulation
With its mild sweetness, this compound can be used to modulate the sweetness profile of food products without contributing excessive sugary notes.
Objective: To characterize the sensory profile of this compound in an aqueous solution.
Materials:
-
This compound
-
Distilled water
-
Sucrose (for reference)
-
Trained sensory panel
-
Standard sensory evaluation booths
Procedure:
-
Sample Preparation: Prepare aqueous solutions of this compound at various concentrations (e.g., 2%, 5%, 10% w/v). Prepare a sucrose solution of known sweetness (e.g., 5% w/v) as a reference.
-
Sensory Panel: A trained sensory panel evaluates the samples for attributes such as sweetness intensity, off-flavors (e.g., bitter, metallic), and mouthfeel[9][10][11][12][13].
-
Data Analysis: Use appropriate statistical methods to analyze the sensory data and compare the sensory profile of this compound to the sucrose reference.
Applications in Nutrition
This compound holds promise in various nutritional applications, from sports nutrition to potentially modulating gut microbiota.
Sustained Energy Source in Sports Nutrition
This compound, as a moderately complex carbohydrate, can be formulated into sports beverages to provide a more sustained energy release compared to simple sugars.
Objective: To evaluate the effect of a this compound-based sports drink on endurance performance.
Materials:
-
This compound
-
Electrolytes (e.g., sodium chloride, potassium citrate)
-
Flavoring agents
-
Water
-
Human participants (trained athletes)
-
Cycle ergometer or treadmill
-
Blood glucose and lactate meters
Procedure:
-
Drink Formulation: Formulate an isotonic sports drink containing a specific concentration of this compound (e.g., 6-8%), electrolytes, and flavoring. A placebo drink (without carbohydrates) and a glucose-based drink can be used as controls[14][15].
-
Participant Recruitment and Baseline Testing: Recruit trained athletes and perform baseline measurements of their fitness levels (e.g., VO₂ max).
-
Experimental Trial: In a randomized, double-blind, crossover design, have participants consume the experimental or control drinks before and during a prolonged exercise bout (e.g., 90 minutes of cycling at a fixed intensity followed by a time-to-exhaustion test)[14][16][17].
-
Performance and Physiological Measurements: Record performance metrics (e.g., time to exhaustion, power output). Monitor physiological responses such as heart rate, rating of perceived exertion (RPE), and blood glucose and lactate levels at regular intervals.
-
Data Analysis: Analyze the data to determine the effect of the this compound drink on performance and physiological parameters compared to the control drinks.
Prebiotic Potential and Gut Microbiota Modulation
Maltooligosaccharides, including this compound, may exert prebiotic effects by selectively promoting the growth of beneficial gut bacteria.
Objective: To assess the digestibility of this compound and its fermentation by human gut microbiota in vitro.
Materials:
-
This compound
-
Simulated salivary, gastric, and intestinal fluids (containing digestive enzymes)
-
Fecal samples from healthy human donors
-
Anaerobic fermentation medium
-
Gas chromatography (GC) for short-chain fatty acid (SCFA) analysis
-
16S rRNA gene sequencing for microbiota analysis
Procedure:
-
In Vitro Digestion: Subject this compound to a simulated upper gastrointestinal digestion process to determine its resistance to hydrolysis by digestive enzymes.
-
In Vitro Fermentation: In an anaerobic environment, inoculate a fermentation medium containing the digested or undigested this compound with a fecal slurry.
-
SCFA Analysis: At different time points (e.g., 0, 12, 24, 48 hours), collect samples from the fermentation vessels and analyze the production of SCFAs (acetate, propionate, butyrate) using GC.
-
Microbiota Analysis: Analyze the microbial composition of the fermentation samples at different time points using 16S rRNA gene sequencing to identify changes in bacterial populations, particularly the abundance of beneficial genera like Bifidobacterium and Lactobacillus.
Signaling Pathways and Logical Relationships
Intestinal Digestion and Absorption of this compound
This compound is hydrolyzed by α-amylase and brush border enzymes in the small intestine into glucose, which is then absorbed by enterocytes.
Caption: Digestion and absorption pathway of this compound in the small intestine.
Fermentation of this compound by Gut Microbiota and SCFA Production
Undigested this compound can be fermented by gut microbiota in the colon, leading to the production of short-chain fatty acids (SCFAs).
Caption: Fermentation of this compound by gut microbiota to produce SCFAs.
SCFA Signaling in the Gut
SCFAs produced from this compound fermentation can influence gut health through various signaling pathways.
Caption: Signaling pathways of SCFAs in the gut, promoting gut health.[18][19][20][21][22]
Conclusion
This compound presents a promising ingredient for the food and nutrition industries. Its functional properties can be harnessed to improve food quality and develop products with enhanced nutritional value. The provided protocols offer a framework for researchers and developers to systematically evaluate the applications of this compound. Further research is warranted to fully elucidate its physiological effects, particularly its specific glycemic index and its impact on the human gut microbiome in vivo.
References
- 1. echemi.com [echemi.com]
- 2. Gastrointestinal Tolerance and Glycemic Response of Isomaltooligosaccharides in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The effects of certain enzymes on the rheology of dough and the quality characteristics of bread prepared from wheat meal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Rheological, baking, and sensory properties of composite bread dough with breadfruit (Artocarpus communis Forst) and wheat flours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Taste of common prebiotic oligosaccharides: impact of molecular structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taste perception of oligosaccharides derived from pullulan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical properties and sensory analysis of galacto-oligosaccharide glassy confections (2018) | Alexa M. Lans | 10 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of maltose-containing sports drinks on exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. scispace.com [scispace.com]
- 19. Metabolic interplay of SCFA’s in the gut and oral microbiome: a link to health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gut microbiota-derived short chain fatty acids are potential mediators in gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Maltohexaose as a Standard for Oligosaccharide Analysis
Introduction
Maltohexaose, a linear oligosaccharide consisting of six α-1,4 linked glucose units, serves as a critical standard in the qualitative and quantitative analysis of oligosaccharides.[1] Its well-defined structure and purity make it an ideal reference material for various analytical techniques, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[2][3][4] This application note provides detailed protocols for the use of this compound as a standard in oligosaccharide analysis, catering to researchers, scientists, and drug development professionals.
Key Applications
-
Quality Control of Food and Beverages: Determination of maltooligosaccharide content in products like beer and honey.[5][6]
-
Enzyme Activity Assays: Used in analyzing 4-α-glucotransferase activity and the production of maltooligosyl-trehalose synthase.[7]
-
Biopharmaceutical Research: Characterization and structural elucidation of oligosaccharides derived from glycoproteins and polysaccharides.[4][8]
-
Prebiotic and Gut Microbiome Studies: Quantifying the components of maltooligosaccharide mixtures used as prebiotics.
Quantitative Data Summary
The following tables summarize typical concentrations and recoveries for this compound and related maltooligosaccharides when used as standards in analytical workflows.
Table 1: this compound Standard Concentrations for Calibration
| Analytical Method | Standard Concentration Range | Typical Injection Volume |
| HPAEC-PAD | 0.1 - 50 µg/mL | 10 - 25 µL |
| HPLC-ELSD | 1 mg/mL | 10 µL |
| LC-MS | 1 mM | 1 - 10 µL |
Table 2: Recovery Analysis of Maltooligosaccharides in an LC-MS Workflow
| Oligosaccharide | Degree of Polymerization (DP) | Recovery (%) |
| Maltotriose | 3 | 69.0 |
| Maltotetraose | 4 | 85.8 |
| Maltopentaose | 5 | 89.8 |
| This compound | 6 | 82.5 |
| Data adapted from a multidimensional mass spectrometry-based workflow for de novo structural elucidation of oligosaccharides.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
This protocol describes the preparation of a primary stock solution of this compound, which can be further diluted to create working standards for calibration curves.
Materials:
-
This compound (≥95% purity)[7]
-
Deionized (DI) water, 18.2 MΩ·cm
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Calibrated pipettes
Procedure:
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of DI water to the flask and vortex gently to dissolve the powder completely.
-
Bring the volume up to the 10 mL mark with DI water. This results in a 1 mg/mL (1000 µg/mL) stock solution.
-
Store the stock solution at 2-8 °C for up to one week or at -20 °C for longer-term storage.
Protocol 2: Oligosaccharide Analysis using HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the direct detection of underivatized carbohydrates.[2][9]
Equipment and Supplies:
-
Ion Chromatography (IC) system equipped with a pulsed amperometric detector and a gold working electrode.[8][10]
-
Anion-exchange column (e.g., CarboPac™ series)[2]
-
Sodium hydroxide (NaOH) eluent
-
Sodium acetate (NaOAc)
-
Deionized water
Methodology:
-
Preparation of Working Standards: Prepare a series of working standards by diluting the 1 mg/mL this compound stock solution. For a calibration curve, typical concentrations may range from 1 µg/mL to 50 µg/mL.[10]
-
Sample Preparation: Dilute the sample containing unknown oligosaccharides in DI water to fall within the range of the calibration curve. If necessary, perform sample cleanup to remove interfering substances. For complex matrices like infant formula, a centrifugation step using a filter device may be required.[9]
-
Chromatographic Conditions:
-
Column: CarboPac™ PA10 or similar
-
Mobile Phase A: 100 mM NaOH
-
Mobile Phase B: 100 mM NaOH with 500 mM NaOAc
-
Flow Rate: 0.4 - 1.0 mL/min
-
Gradient: A gradient of increasing sodium acetate is typically used to elute oligosaccharides of increasing size. A common gradient might be a linear increase from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Detection: Pulsed Amperometry with a gold electrode.[2]
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound and other maltooligosaccharides in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Workflow for oligosaccharide analysis using this compound as a standard.
Caption: Principle of HPAEC-PAD for oligosaccharide analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aafco.org [aafco.org]
- 3. This compound =65 HPLC 34620-77-4 [sigmaaldrich.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scbt.com [scbt.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. bioceed.uib.no [bioceed.uib.no]
Application Notes and Protocols for In Vitro Diagnostic Assays Utilizing Maltohexaose and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of maltohexaose and its derivatives in in vitro diagnostic (IVD) assays. The primary application of these carbohydrate molecules is in the determination of α-amylase activity, a key diagnostic marker for pancreatic disorders. Additionally, the role of related enzymes in the diagnosis of Pompe disease will be discussed.
Determination of α-Amylase Activity
α-Amylase is an enzyme that catalyzes the hydrolysis of starch into smaller sugars. Its measurement in serum, plasma, and urine is crucial for the diagnosis and monitoring of acute pancreatitis and other pancreatic disorders. This compound and its synthetic derivatives serve as specific substrates for α-amylase, enabling accurate and reproducible quantification of its enzymatic activity.
Application Note: α-Amylase Assays
Modern clinical chemistry assays for α-amylase predominantly employ synthetic chromogenic substrates derived from maltooligosaccharides, such as this compound. These substrates offer significant advantages over traditional starch-based methods, including improved specificity, sensitivity, and amenability to automation.
Two widely used synthetic substrates are:
-
2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3): This substrate is directly cleaved by α-amylase to produce 2-chloro-4-nitrophenol (CNP), a colored compound that can be measured spectrophotometrically at 405 nm. This direct assay format is simple and rapid as it does not require coupling enzymes.[1]
-
4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7): This is a "blocked" substrate where the non-reducing end is protected by an ethylidene group to prevent cleavage by α-glucosidase. α-amylase hydrolyzes this substrate, and the resulting fragments are then acted upon by a coupling enzyme, α-glucosidase, to release p-nitrophenol, which is measured at 405 nm. This coupled-enzyme assay provides high specificity and sensitivity.[2][3][4][5]
The choice of substrate and assay format depends on the specific requirements of the laboratory, including the desired performance characteristics and the type of automated analyzer used.
Quantitative Data Summary
The following table summarizes the performance characteristics of commercially available α-amylase assays utilizing this compound derivatives.
| Parameter | CNP-G3 Assay | EPS-G7 Assay |
| Linearity | Up to 1200 U/L[6] | Up to 15-fold the upper reference limit[3] |
| Lower Limit of Detection (LOD) | 3.3 U/L[6] | Not explicitly stated, but high sensitivity is reported |
| Precision (Within-run CV) | < 2%[1] | 1.4 - 2.6%[3] |
| Precision (Between-run CV) | < 3%[1] | 1.9 - 2.8%[3] |
| Commonly Used Wavelength | 405 nm[6] | 405 nm[3][5] |
| Interfering Substances | Minimal interference from bilirubin, hemoglobin, and lipemia at typical concentrations.[6] | No interference from high levels of glucose, triacylglycerols, bilirubin, and hemoglobin.[3][5] |
Experimental Protocols
This protocol is a general guideline for the kinetic determination of α-amylase activity using the CNP-G3 substrate.
Principle:
α-Amylase hydrolyzes 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) to release 2-chloro-4-nitrophenol (CNP), which is measured kinetically at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[6]
Materials:
-
CNP-G3 reagent (contains buffer, substrate, and stabilizers)
-
Serum, plasma, or urine sample
-
Spectrophotometer or automated clinical chemistry analyzer capable of reading at 405 nm and maintaining a constant temperature (e.g., 37°C)
-
Cuvettes
-
Pipettes
Procedure:
-
Pre-warm the CNP-G3 reagent to the assay temperature (e.g., 37°C).
-
Pipette the reagent into a cuvette.
-
Add the sample to the reagent and mix gently. The sample-to-reagent ratio is typically specified by the reagent manufacturer (e.g., 1:60).
-
Immediately place the cuvette in the spectrophotometer and start monitoring the change in absorbance at 405 nm.
-
Record the absorbance at regular intervals for a defined period (e.g., 1-3 minutes) after an initial lag phase.
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
The α-amylase activity is calculated using the following formula: Activity (U/L) = (ΔA/min) x Factor The factor is derived from the molar extinction coefficient of CNP, the sample volume, and the total reaction volume. This factor is typically provided by the reagent manufacturer.
This protocol describes the determination of α-amylase activity using the EPS-G7 substrate in a coupled-enzyme reaction.
Principle:
α-Amylase hydrolyzes the ethylidene-blocked p-nitrophenyl-maltoheptaoside (EPS-G7) substrate. The resulting p-nitrophenyl-oligosaccharides are then cleaved by α-glucosidase to release p-nitrophenol. The rate of p-nitrophenol formation is measured kinetically at 405 nm and is proportional to the α-amylase activity.[2][3]
Materials:
-
EPS-G7 reagent (contains buffer, substrate, α-glucosidase, and stabilizers)
-
Serum, plasma, or urine sample
-
Spectrophotometer or automated clinical chemistry analyzer
-
Cuvettes
-
Pipettes
Procedure:
-
Reconstitute and pre-warm the EPS-G7 reagent to the assay temperature (e.g., 37°C) as per the manufacturer's instructions.
-
Pipette the reagent into a cuvette.
-
Add the sample to the reagent and mix.
-
Place the cuvette in the spectrophotometer and incubate for a pre-defined lag phase (e.g., 2 minutes) to allow for temperature equilibration and to minimize interferences.
-
After the lag phase, monitor the increase in absorbance at 405 nm for a specific duration (e.g., 3 minutes).
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Calculate the α-amylase activity using the formula provided by the reagent manufacturer, which is based on the molar extinction coefficient of p-nitrophenol.
Visualizations
Diagnosis of Pompe Disease (Acid Maltase Deficiency)
Pompe disease is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA), also known as acid maltase. This enzyme is responsible for the breakdown of glycogen in the lysosomes. A deficiency leads to the accumulation of glycogen, primarily affecting muscle tissues.
Application Note: Pompe Disease Diagnosis
The definitive diagnosis of Pompe disease relies on the demonstration of deficient GAA activity in a patient's samples, such as dried blood spots, leukocytes, or cultured fibroblasts. While this compound is a substrate for enzymes that break down α-glucosidic linkages, the standard diagnostic assays for Pompe disease typically utilize synthetic fluorogenic or chromogenic substrates for measuring GAA activity. These substrates, such as 4-methylumbelliferyl-α-D-glucoside (4-MUG) or p-nitrophenyl-α-D-glucopyranoside, are preferred for their high sensitivity and specificity in detecting the low levels of enzyme activity characteristic of this disease. There is currently no widespread, direct application of this compound in the routine in vitro diagnostic assays for Pompe disease.
Experimental Protocol: Acid α-Glucosidase (GAA) Activity Assay
This is a representative protocol for the fluorometric determination of GAA activity in dried blood spots (DBS), a common method for newborn screening and diagnosis of Pompe disease.
Principle:
GAA in the blood spot sample hydrolyzes the synthetic substrate 4-methylumbelliferyl-α-D-glucoside (4-MUG) to produce the fluorescent product 4-methylumbelliferone (4-MU). The rate of fluorescence increase is proportional to the GAA activity. An inhibitor, such as acarbose, can be used to differentiate lysosomal GAA from other isoenzymes.
Materials:
-
Dried blood spot puncher and punches
-
96-well microplate (black, for fluorescence)
-
Incubator shaker
-
Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
-
4-MUG substrate solution in a suitable buffer (e.g., sodium acetate buffer, pH 4.0)
-
Acarbose solution (inhibitor)
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.7)
-
4-MU standard solution for calibration
Procedure:
-
Punch a small disc (e.g., 3 mm) from the dried blood spot into a well of the microplate.
-
Add the 4-MUG substrate solution to each well containing a DBS punch. For measuring specific GAA activity, a parallel set of wells with substrate and acarbose is prepared.
-
Seal the plate and incubate with shaking at 37°C for a specified period (e.g., 4-24 hours).
-
After incubation, add the stop solution to each well to terminate the reaction and enhance the fluorescence of 4-MU.
-
Measure the fluorescence of each well in the microplate reader.
-
Prepare a standard curve using the 4-MU standard solution.
-
Calculate the GAA activity in the DBS sample by comparing its fluorescence to the standard curve and adjusting for the incubation time and protein content (if measured). A significant reduction in GAA activity compared to normal controls is indicative of Pompe disease.
Visualization
This compound in Kidney Function Assays
Based on a comprehensive review of the current scientific literature and in vitro diagnostic product information, there are no established or routine in vitro diagnostic assays for kidney function that directly utilize this compound as a substrate or reagent. Standard clinical laboratory tests for renal function assess parameters such as glomerular filtration rate (GFR) through the measurement of creatinine, cystatin C, and blood urea nitrogen (BUN), as well as the presence of proteinuria.
Disclaimer
These application notes and protocols are intended for informational purposes for research, scientific, and drug development professionals. They are based on publicly available information and should not be considered a substitute for the instructions for use provided with specific commercial assay kits. It is essential to validate any assay in your laboratory and to follow all safety guidelines.
References
- 1. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a new alpha-amylase assay using 4.6-ethylidene-(G7)-1-4-nitrophenyl-(G1)-alpha-D-maltoheptaoside as substrate [pubmed.ncbi.nlm.nih.gov]
- 3. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Routine α-Amylase Assay Using Protected 4-Nitrophenyl-1,4-α-d-maltoheptaoside and a Novel α-Glucosidase | Semantic Scholar [semanticscholar.org]
- 6. bioactiva.com [bioactiva.com]
Crystallographic Analysis of Maltohexaose-Producing Amylase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallographic analysis of maltohexaose-producing amylase, enzymes that predominantly generate this compound from starch. Understanding the three-dimensional structure of these enzymes is pivotal for elucidating their catalytic mechanisms, substrate specificity, and for guiding rational drug design and industrial applications. The following sections detail the methodologies for protein purification, crystallization, X-ray diffraction data collection, and structure determination, supported by quantitative data and visual workflows.
I. Data Presentation: Crystallization and Data Collection Parameters
The successful crystallographic analysis of this compound-producing amylases from different microbial sources has been reported. Below is a summary of the key quantitative data from these studies for comparative analysis.
Table 1: Crystallization Conditions for this compound-Producing Amylases
| Enzyme Source | Method | Reservoir Solution | Temperature | Crystal Morphology | Reference |
| Bacillus sp. 707 | Hanging Drop Vapor Diffusion | 50% (v/v) 2-methyl-2,4-pentanediol, 100 mM Tris-HCl (pH 8.5), 200 mM ammonium phosphate | Room Temperature | Rod-like | [1] |
| Klebsiella pneumoniae | Microbatch | 8% PEG 3000, 4% PEG 3350, 80 mM sodium/potassium phosphate buffer (pH 6.2), 40 mM sodium thiocyanate | 293 K (20°C) | - | [2] |
Table 2: X-ray Diffraction Data Collection Statistics
| Enzyme | Native/Complex | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | Completeness (%) | Rmerge (%) | Reference |
| Bacillus sp. 707 G6-amylase | Native | 2.1 | P2₁2₁2₁ | a=47.6, b=82.8, c=127.2 | 98.7 | 4.8 | [1] |
| Bacillus sp. 707 G6-amylase | Pseudo-maltononaose Complex | 1.9 | P2₁2₁2₁ | a=47.4, b=82.5, c=126.9 | 98.8 | 5.1 | [1] |
| Klebsiella pneumoniae α-amylase | Native | >2.5 | P2₁ | a=74.8, b=107.6, c=82.2, β=96.2° | - | - | [2] |
| Klebsiella pneumoniae α-amylase (KpAmy13) | Native | 1.9 | - | - | - | - | [3][4] |
Table 3: Structure Refinement Statistics
| Enzyme | Ligand | Resolution (Å) | R-factor (%) | Rfree (%) | PDB ID | Reference |
| Bacillus sp. 707 G6-amylase | None (Native) | 2.1 | 16.6 | 21.0 | 1WP6 | [1] |
| Bacillus sp. 707 G6-amylase | Pseudo-maltononaose | 1.9 | 17.2 | 20.7 | 1WPC | [1] |
II. Experimental Protocols
A. Protein Expression and Purification
A generalized protocol for the expression and purification of recombinant this compound-producing amylase is outlined below. This protocol may require optimization depending on the specific enzyme and expression system.
1. Gene Cloning and Expression:
-
The gene encoding the this compound-producing amylase is cloned into a suitable expression vector (e.g., pET series for E. coli). A hexahistidine (His6) tag can be incorporated to facilitate purification.[5][6]
-
The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture (e.g., 50 mL LB medium with appropriate antibiotic) and grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of expression medium (e.g., 1 L Terrific Broth).
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding a suitable inducer (e.g., 0.1-1.0 mM IPTG) and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 16-20°C).
-
Cells are harvested by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
2. Cell Lysis and Clarification:
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Cells are lysed by sonication or high-pressure homogenization on ice.
-
The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
3. Affinity Chromatography:
-
The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[5]
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
The His-tagged amylase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
4. Size-Exclusion Chromatography (Gel Filtration):
-
The eluted fractions containing the amylase are pooled and concentrated using an ultrafiltration device.
-
The concentrated protein is loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) to remove aggregates and further purify the protein.
-
Fractions containing the pure amylase are collected, analyzed by SDS-PAGE, and concentrated to a suitable concentration for crystallization (e.g., 5-15 mg/mL).
B. Crystallization
1. Hanging Drop Vapor Diffusion Method: [1]
-
Set up a 24-well crystallization plate with 500 µL of reservoir solution in each well.
-
On a siliconized cover slip, mix 1-2 µL of the purified protein solution with 1-2 µL of the reservoir solution.
-
Invert the cover slip and seal the well with vacuum grease.
-
Incubate the plate at a constant temperature (e.g., room temperature or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
2. Soaking for Ligand Complex Structures: [1]
-
To obtain a crystal structure of the amylase in complex with a substrate or inhibitor, native crystals can be soaked in a solution containing the ligand.
-
Prepare a soaking solution by adding the ligand (e.g., 10 mM acarbose and 10 mM maltotriose) to the crystallization reservoir solution.
-
Transfer the native crystals to a drop of the soaking solution and incubate for a specified period (e.g., 3 days).
C. X-ray Diffraction Data Collection
1. Crystal Harvesting and Cryo-protection:
-
Crystals are carefully harvested from the crystallization drop using a small loop.
-
To prevent ice formation during data collection at cryogenic temperatures, crystals are briefly soaked in a cryoprotectant solution. The cryoprotectant is often the reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol.
-
The crystal is then flash-cooled by plunging it into liquid nitrogen.[7]
2. X-ray Diffraction: [7]
-
Data collection is typically performed at a synchrotron radiation source to obtain high-resolution data.[1][7]
-
The cryo-cooled crystal is mounted on a goniometer in a stream of cold nitrogen gas (100 K).
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]
-
A complete dataset is collected over a range of rotation angles.
3. Data Processing:
-
The diffraction images are processed using software packages like HKL2000 or XDS.
-
This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file containing the structure factor amplitudes.
III. Visualizations
Caption: Workflow for the crystallographic analysis of this compound-producing amylase.
Caption: Logical flow of macromolecular structure determination.
References
- 1. pfkek.jp [pfkek.jp]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Crystal structure of Klebsiella pneumoniae this compound-producing α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AmyM, a Novel this compound-Forming α-Amylase from Corallococcus sp. Strain EGB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AmyM, a Novel this compound-Forming α-Amylase from Corallococcus sp. strain EGB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macromolecular Crystallography: X-ray Data Collection [mol-xray.princeton.edu]
Application Notes and Protocols for Maltohexaose as a Substrate for Maltooligosyl-Trehalose Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltooligosyl-trehalose synthase (MTSase; EC 5.4.99.15) is a key enzyme in the biosynthesis of trehalose, a non-reducing disaccharide with significant applications in the food, pharmaceutical, and cosmetic industries as a stabilizer and protectant. MTSase catalyzes the intramolecular transglycosylation of maltooligosaccharides, converting the α-1,4-glucosidic linkage at the reducing end to an α-1,1-glucosidic linkage, thereby forming maltooligosyl-trehalose. This intermediate is subsequently hydrolyzed by maltooligosyl-trehalose trehalohydrolase (MTHase) to release trehalose. Maltohexaose, a six-glucose unit maltooligosaccharide, serves as an effective substrate for MTSase, leading to the production of maltotetraosyl-trehalose, which is then converted to trehalose and maltotetraose. This document provides detailed application notes and protocols for utilizing this compound as a substrate for MTSase, with a focus on the enzyme from Arthrobacter sp. Q36.
Enzymatic Reaction
The primary reaction involves the conversion of this compound to maltotetraosyl-trehalose by MTSase. This is followed by the action of MTHase, which hydrolyzes maltotetraosyl-trehalose to trehalose and maltotetraose.[1]
Reaction Scheme:
-
MTSase: this compound → Maltotetraosyl-trehalose
-
MTHase: Maltotetraosyl-trehalose → Trehalose + Maltotetraose
Quantitative Data
The following table summarizes the kinetic parameters and optimal conditions for maltooligosyl-trehalose synthase, primarily from Arthrobacter sp. Q36, with this compound as the substrate.
| Parameter | Value | Source Organism |
| Michaelis-Menten Constant (Km) | 1.4 mM | Arthrobacter sp. Q36 |
| Optimal pH | 7.0 | Arthrobacter sp. Q36 |
| Optimal Temperature | 40°C | Arthrobacter sp. Q36 |
| Vmax | Data not available in the searched literature | - |
| kcat | Data not available in the searched literature | - |
Experimental Protocols
Protocol 1: Purification of Maltooligosyl-Trehalose Synthase from Arthrobacter sp. Q36
This protocol is based on the purification procedure described for the enzyme from Arthrobacter sp. Q36.
Materials:
-
Cell-free extract of Arthrobacter sp. Q36
-
10 mM Sodium Phosphate Buffer (pH 7.0)
-
Sodium Chloride (NaCl)
-
Ammonium Sulfate ((NH4)2SO4)
-
Sepabeads FP-DA13 column
-
DEAE-Sephadex A-50 column
-
Ultrogel AcA44 column
-
Butyl-Toyopearl 650M column
-
Centrifugation and chromatography equipment
Procedure:
-
Cell-Free Extract Preparation: Grow Arthrobacter sp. Q36 and prepare a cell-free extract using standard methods (e.g., sonication or high-pressure homogenization) in 10 mM sodium phosphate buffer (pH 7.0).
-
Sepabeads FP-DA13 Chromatography:
-
Equilibrate a Sepabeads FP-DA13 column with 10 mM sodium phosphate buffer (pH 7.0).
-
Load the cell-free extract onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound MTSase with a linear gradient of 0 to 0.5 M NaCl in the same buffer.
-
Collect fractions and assay for MTSase activity.
-
-
DEAE-Sephadex A-50 Chromatography:
-
Pool the active fractions from the previous step and dialyze against 10 mM sodium phosphate buffer (pH 7.0).
-
Load the dialyzed sample onto a DEAE-Sephadex A-50 column equilibrated with the same buffer.
-
Elute with a linear gradient of 0 to 0.5 M NaCl.
-
Collect fractions and assay for activity.
-
-
Ultrogel AcA44 Gel Filtration:
-
Concentrate the active fractions and apply to an Ultrogel AcA44 column equilibrated with 10 mM sodium phosphate buffer (pH 7.0) containing 0.1 M NaCl.
-
Elute with the same buffer and collect fractions.
-
-
Butyl-Toyopearl 650M Chromatography:
-
Add ammonium sulfate to the active fractions to a final concentration of 1 M.
-
Load the sample onto a Butyl-Toyopearl 650M column equilibrated with 10 mM sodium phosphate buffer (pH 7.0) containing 1 M (NH4)2SO4.
-
Elute with a linear gradient of 1 to 0 M (NH4)2SO4 in the same buffer.
-
The active fractions contain the purified MTSase.
-
Protocol 2: Maltooligosyl-Trehalose Synthase Activity Assay
This assay determines the activity of MTSase by measuring the conversion of this compound.
Materials:
-
Purified Maltooligosyl-Trehalose Synthase (MTSase)
-
This compound solution (e.g., 10 mM in buffer)
-
50 mM Sodium Phosphate Buffer (pH 7.0)
-
Heating block or water bath at 40°C and 100°C
-
HPLC system for product analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
500 µL of 10 mM this compound in 50 mM sodium phosphate buffer (pH 7.0).
-
Appropriate amount of purified MTSase enzyme solution.
-
Bring the total volume to 1 mL with 50 mM sodium phosphate buffer (pH 7.0).
-
-
-
Incubation: Incubate the reaction mixture at 40°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 10 minutes.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Collect the supernatant for analysis.
-
Product Analysis: Analyze the supernatant for the presence of maltotetraosyl-trehalose and the decrease in this compound using HPLC.
Protocol 3: HPLC Analysis of Reaction Products
This protocol outlines the analysis of the reaction mixture to quantify the substrate and products.
Materials:
-
HPLC system with a refractive index (RI) detector
-
Amine-based column (e.g., Shodex Asahipak NH2P-50 4E) or a strong acidic ion-exchange resin column (e.g., SUGAR KS-801).
-
Acetonitrile
-
Ultrapure water
-
Standards: this compound, trehalose, and other relevant maltooligosaccharides.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
HPLC System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Standard Curve Generation: Inject known concentrations of this compound and trehalose standards to generate standard curves for quantification.
-
Sample Injection: Inject the supernatant from the enzyme assay (Protocol 2, step 4) into the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to this compound and the reaction products by comparing their retention times and peak areas to the standards.
Visualizations
Enzymatic Pathway
Caption: Enzymatic conversion of this compound to trehalose.
Experimental Workflow
Caption: Experimental workflow for MTSase purification and activity assay.
References
Troubleshooting & Optimization
Technical Support Center: Enzymatic Production of Maltohexaose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of maltohexaose.
Troubleshooting Guides
This section addresses common issues encountered during the enzymatic synthesis of this compound.
Issue 1: Low this compound Yield
Q1: My enzymatic reaction is resulting in a lower than expected yield of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low this compound yield can stem from several factors, ranging from suboptimal reaction conditions to enzyme instability. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low this compound yield.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time significantly impact enzyme activity.
-
Solution: Ensure that the reaction conditions are optimal for the specific enzyme you are using. Refer to the enzyme's technical datasheet or relevant literature. See Table 1 for typical optimal conditions for common this compound-producing enzymes.
-
-
Enzyme Inactivation or Instability: The enzyme may have lost activity due to improper storage or degradation during the reaction.
-
Solution: Use a fresh batch of enzyme or one that has been stored correctly (typically at low temperatures, e.g., 4°C or -20°C). Perform an enzyme activity assay before the reaction to confirm its potency.
-
-
Incorrect Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, reducing the reaction rate.[1][2]
-
Solution: Optimize the substrate concentration by running the reaction with a range of concentrations. Consider a fed-batch approach where the substrate is added gradually to maintain an optimal concentration.
-
-
Product Inhibition: Accumulation of this compound or other byproducts can inhibit the enzyme's activity.
-
Solution: Monitor the reaction progress over time and consider stopping the reaction before it reaches a point where product inhibition becomes significant. If possible, remove the product as it is formed, for instance, by using a continuous reaction setup with product removal.
-
-
Presence of Inhibitors: Contaminants in the substrate or buffer, such as metal ions or organic compounds, can inhibit the enzyme.
Issue 2: Low Purity of this compound (Presence of Other Maltooligosaccharides)
Q2: My final product contains a mixture of maltooligosaccharides instead of pure this compound. How can I improve the purity?
A2: The presence of other maltooligosaccharides is a common issue and can be addressed by optimizing the reaction and employing effective purification strategies.
Caption: Troubleshooting workflow for low this compound purity.
Possible Causes and Solutions:
-
Non-Optimal Reaction Time: The product distribution changes over the course of the reaction. Stopping the reaction too early or too late can result in a mixture of oligosaccharides.
-
Solution: Conduct a time-course experiment, taking samples at different time points and analyzing the product composition using HPLC to determine the optimal reaction time for maximizing this compound purity.
-
-
Enzyme Specificity: The enzyme used may not be highly specific for this compound production, leading to the formation of other maltooligosaccharides.
-
Substrate Structure: The structure of the starch or cyclodextrin substrate can influence the product distribution. For instance, the degree of branching in starch can affect the types of oligosaccharides produced.[6]
-
Solution: Experiment with different types of starch (e.g., amylose vs. amylopectin) or cyclodextrins to find a substrate that favors this compound production with your chosen enzyme.
-
-
Inefficient Purification: The purification method may not be adequate to separate this compound from other closely related oligosaccharides.
-
Solution: Employ high-resolution purification techniques such as size-exclusion chromatography (SEC) or high-performance anion-exchange chromatography (HPAEC) to separate the different maltooligosaccharides.[6] Another approach is the selective fermentation of smaller saccharide contaminants like glucose and maltose using baker's yeast (Saccharomyces cerevisiae).[7]
-
FAQs
Q3: What are the key parameters to optimize for maximizing this compound yield?
A3: The key parameters to optimize are:
-
pH: Each enzyme has a narrow optimal pH range for maximum activity.
-
Temperature: Enzyme activity is highly dependent on temperature.
-
Enzyme Concentration: Higher enzyme concentration can increase the reaction rate, but there is a point of diminishing returns.
-
Substrate Concentration: This needs to be optimized to avoid substrate inhibition.
-
Reaction Time: As mentioned, this affects both yield and purity.
-
Presence of Cofactors/Activators: Some enzymes require specific metal ions (e.g., Ca²⁺) for optimal activity and stability.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |
| This compound-forming Amylase | Bacillus sp. 707 | 8.8 | 45 |
| α-Amylase (AmyM) | Corallococcus sp. EGB | 7.0 | 50 |
| Cyclodextrin Glucanotransferase (CGTase) | Paenibacillus macerans | 5.5 | 45 |
| This compound-forming Amylases | Bacillus sp. H-167 | 9.4 (for production) | 37 (for production) |
| Table 1: Optimal Reaction Conditions for Various this compound-Producing Enzymes.[5][8][9][10] |
Q4: How can I improve the stability of my enzyme for longer or continuous reactions?
A4: Enzyme immobilization is a common and effective strategy to enhance enzyme stability and allow for its reuse in continuous processes.[11][12] Entrapment in calcium alginate beads is a widely used method. Immobilization can protect the enzyme from harsh environmental conditions and prevent it from being washed out in a continuous reactor system. Immobilized enzymes often exhibit enhanced thermal and pH stability.[13]
Q5: What are the common methods for analyzing the products of my enzymatic reaction?
A5: The most common and accurate method for analyzing maltooligosaccharides is High-Performance Liquid Chromatography (HPLC) . Specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is highly effective for the separation and quantification of carbohydrates without the need for derivatization.[7][14][15][16][17] For a quicker, albeit less specific, quantification of total reducing sugars, the dinitrosalicylic acid (DNS) assay can be used.[18][19][20][21][22]
| Parameter | HPAEC-PAD | DNS Assay |
| Principle | Anion-exchange separation followed by electrochemical detection. | Colorimetric assay based on the reduction of 3,5-dinitrosalicylic acid. |
| Specificity | High; can separate and quantify individual maltooligosaccharides. | Low; measures total reducing sugars. |
| Sensitivity | High (picomole range). | Moderate. |
| Throughput | Lower; sequential sample analysis. | Higher; can be adapted for microplate format. |
| Equipment | Specialized HPLC system with a PAD detector. | Spectrophotometer or microplate reader. |
| Table 2: Comparison of Analytical Methods for Reaction Product Analysis. |
Experimental Protocols
Protocol 1: Dinitrosalicylic Acid (DNS) Assay for Reducing Sugars
This protocol is for the quantitative determination of reducing sugars, which can be used to measure the overall progress of the enzymatic hydrolysis of starch.
Materials:
-
DNS Reagent:
-
1 g of 3,5-dinitrosalicylic acid
-
30 g of sodium potassium tartrate
-
1.6 g of sodium hydroxide
-
Dissolve in 100 mL of distilled water.
-
-
Glucose or Maltose standard solutions (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Pipette 1 mL of your sample (or standard) into a test tube.
-
Add 1 mL of DNS reagent to the test tube.
-
Heat the mixture in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.
-
Cool the test tubes to room temperature.
-
Add 8 mL of distilled water and mix well.
-
Measure the absorbance at 540 nm against a blank (1 mL of water + 1 mL of DNS reagent, treated the same way).
-
Create a standard curve by plotting the absorbance of the standard solutions versus their concentration.
-
Determine the concentration of reducing sugars in your sample from the standard curve.
Protocol 2: HPLC Analysis of Maltooligosaccharides
This protocol provides a general guideline for the analysis of maltooligosaccharides using HPAEC-PAD. Specific conditions may need to be optimized for your particular system and column.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Pulsed Amperometric Detector (PAD).
-
Anion-exchange column suitable for carbohydrate analysis (e.g., a CarboPac series column).
-
Maltooligosaccharide standards (G1 to G7).
-
Mobile phase eluents (e.g., sodium hydroxide and sodium acetate solutions of varying concentrations).
-
0.22 µm syringe filters.
Procedure:
-
Sample Preparation:
-
Quench the enzymatic reaction by adding a strong acid (e.g., HCl to a final concentration of 0.1 M) or by heating the sample to 100°C for 10 minutes to denature the enzyme.[18]
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Dilute the supernatant with deionized water to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions (Example):
-
Column: CarboPac PA1 or similar.
-
Mobile Phase A: 100 mM Sodium Hydroxide.
-
Mobile Phase B: 100 mM Sodium Hydroxide, 500 mM Sodium Acetate.
-
Gradient: A gradient of increasing sodium acetate concentration is typically used to elute the maltooligosaccharides, with smaller oligosaccharides eluting first. The specific gradient will depend on the column and the desired separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Use a gold working electrode and an appropriate PAD waveform for carbohydrate detection.
-
-
Quantification:
-
Run a series of maltooligosaccharide standards to create calibration curves for each oligosaccharide.
-
Integrate the peak areas of the sample chromatogram and quantify the concentration of each maltooligosaccharide using the corresponding calibration curve.
-
Protocol 3: Immobilization of Amylase in Calcium Alginate Beads
This protocol describes a common method for immobilizing amylase for enhanced stability and reusability.[3][11][23][24][25][26]
Materials:
-
Amylase solution.
-
Sodium alginate solution (2-4% w/v in distilled water).
-
Calcium chloride solution (0.2 M).
-
Syringe with a needle or a pipette.
-
Beaker with a magnetic stirrer.
Procedure:
-
Prepare a 2-4% (w/v) solution of sodium alginate in distilled water. This may require gentle heating and stirring to fully dissolve.
-
Mix the amylase solution with the sodium alginate solution at a 1:1 ratio. Stir gently to ensure a homogenous mixture.
-
Extrude the enzyme-alginate mixture dropwise into a gently stirring solution of 0.2 M calcium chloride using a syringe or pipette. This will form spherical beads as the alginate crosslinks with the calcium ions.
-
Allow the beads to cure in the calcium chloride solution for 30-60 minutes to ensure complete hardening.
-
Collect the beads by filtration and wash them several times with distilled water to remove any unbound enzyme and excess calcium chloride.
-
The immobilized enzyme beads are now ready for use in batch or continuous reactions. They can be stored in a buffer solution at 4°C. The reusability of the immobilized enzyme can be tested over multiple cycles, with the initial activity taken as a reference.[27]
References
- 1. Longevity & Reusability of Immobilised Enzymes [biolaxienzymes.com]
- 2. Engineering of cyclodextrin glucanotransferases and the impact for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. Biochemical and crystallographic analyses of this compound-producing amylase from alkalophilic Bacillus sp. 707 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. AmyM, a Novel this compound-Forming α-Amylase from Corallococcus sp. Strain EGB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Enhancing the α-Cyclodextrin Specificity of Cyclodextrin Glycosyltransferase from Paenibacillus macerans by Mutagenesis Masking Subsite −7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.futa.edu.ng [journals.futa.edu.ng]
- 12. d-nb.info [d-nb.info]
- 13. atlantis-press.com [atlantis-press.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Estimation of Reducing Sugars by the Dinitro Salicylic Acid (DNS) Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
- 19. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 20. static.igem.wiki [static.igem.wiki]
- 21. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 22. sciencevivid.com [sciencevivid.com]
- 23. Action of human pancreatic and salivary alpha-amylases on maltooligosaccharides: evaluation of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. bioassaysys.com [bioassaysys.com]
- 26. thermofisher.com [thermofisher.com]
- 27. Enzyme Storage and Recycling: Nanoassemblies of α-Amylase and Xylanase Immobilized on Biomimetic Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in maltohexaose purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of maltohexaose.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound preparations?
A1: The most frequent impurities are other maltooligosaccharides with varying degrees of polymerization (DP), such as glucose (DP1), maltose (DP2), maltotriose (DP3), maltopentaose (DP5), and maltoheptaose (DP7). The presence and proportion of these contaminants depend on the initial production and purification methods.
Q2: Which purification techniques are most effective for isolating high-purity this compound?
A2: Several techniques can be employed, often in combination, to achieve high-purity this compound. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly with amino-propyl silica or specialized carbohydrate columns, HPLC offers high-resolution separation of maltooligosaccharides.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on size and is effective for removing smaller saccharides and other low-molecular-weight contaminants.[1]
-
Enzymatic Purification: This involves using specific enzymes to either produce this compound from a substrate like starch or to remove unwanted smaller saccharides.
-
Crystallization: Under optimized conditions, this compound can be crystallized from a solution to achieve high purity.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) or evaporative light scattering detector (ELSD) is the standard method for assessing the purity of this compound. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) can also be used for detailed analysis of oligosaccharide composition.
Troubleshooting Guides
Chromatographic Purification (HPLC & SEC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution / Peak Overlap | - Inappropriate column selection (e.g., pore size in SEC, stationary phase in HPLC). - Mobile phase composition is not optimal. - Flow rate is too high. | - Column Selection: For SEC, ensure the column's fractionation range is suitable for separating this compound from its likely contaminants. For HPLC, use a column specifically designed for carbohydrate separations, such as an amino-propyl column. - Mobile Phase Optimization: In HPLC, adjust the ratio of acetonitrile to water. A lower percentage of the stronger solvent (acetonitrile) will generally increase retention times and may improve the separation of closely related oligosaccharides. Consider using a shallow gradient elution.[2] - Flow Rate: Reduce the flow rate to allow for better equilibration and separation between the stationary and mobile phases. |
| Peak Tailing | - Secondary interactions between this compound and the stationary phase (e.g., with residual silanols on silica-based columns). - Column overloading. | - Mobile Phase Modification: For silica-based HPLC columns, operating at a lower pH or using a highly deactivated column can minimize interactions with silanols. - Sample Concentration: Reduce the concentration of the sample injected onto the column. |
| High Back Pressure | - Blockage of the column frit or tubing. - Particulate matter in the sample or mobile phase. - High viscosity of the mobile phase. | - Filtration: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. - System Flush: Flush the HPLC system and column with an appropriate solvent to remove any blockages. - Mobile Phase Viscosity: If using a viscous mobile phase, consider adjusting the composition or increasing the column temperature to reduce viscosity. |
| Low Yield | - Inefficient collection of fractions. - Adsorption of this compound to the column matrix. - Degradation of the sample during processing. | - Fraction Collection: Optimize the timing and volume of fraction collection based on the chromatogram. - Column Compatibility: Ensure the column material is inert to your sample to prevent non-specific binding. - Sample Stability: Process samples promptly and at appropriate temperatures to minimize degradation. |
Enzymatic Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete removal of the amylase enzyme. | - The enzyme has similar properties to this compound, making separation difficult. - Inefficient purification method post-reaction. | - Denaturation and Precipitation: Heat the reaction mixture to denature the enzyme, followed by centrifugation to pellet the precipitated protein.[3] - Ultrafiltration: Use a membrane with a molecular weight cut-off (MWCO) that retains the enzyme while allowing the smaller this compound to pass through. - Activated Carbon Treatment: Powdered activated carbon can be used to adsorb the residual amylase from the solution.[4] |
| Presence of multiple maltooligosaccharide products. | - The enzyme used has broad product specificity, producing a range of oligosaccharides. | - Optimize Reaction Time: The production of this compound may be maximal at a specific time point before it is further hydrolyzed. Perform a time-course experiment to identify the optimal reaction duration. - Downstream Chromatographic Purification: The resulting mixture will require further purification by HPLC or SEC to isolate the this compound. |
| Low yield of this compound. | - Suboptimal enzyme activity (pH, temperature). - Substrate inhibition or degradation. | - Optimize Reaction Conditions: Ensure the pH and temperature are at the optimal levels for the specific amylase being used. For example, some this compound-forming amylases have optimal conditions around pH 6.0 and 65°C.[5] - Substrate Concentration: Vary the initial starch concentration to determine the optimal level for this compound production. |
Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form. | - Solution is too dilute (too much solvent). - Supersaturation has not been reached. | - Increase Concentration: Evaporate some of the solvent to increase the concentration of this compound. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of this compound. - Reduce Temperature: Cool the solution slowly to a lower temperature. |
| Oiling out (formation of a liquid phase instead of solid crystals). | - The solution is too concentrated. - The cooling rate is too fast. | - Add More Solvent: Add a small amount of solvent to dissolve the oil, then allow it to cool more slowly. - Slower Cooling: Insulate the flask to slow the rate of cooling. |
| Low Purity of Crystals. | - Impurities are trapped within the crystal lattice. - Rapid crystallization has occurred. | - Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process may need to be repeated. - Slower Crystallization: Use a solvent system that promotes slower crystal growth. |
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Preparative HPLC | >95% | Variable, depends on loading and fraction cutting | High resolution and purity. | Lower sample capacity, solvent consumption. |
| Size-Exclusion Chromatography (SEC) | Moderate | >90%[6] | Good for desalting and removing small contaminants, gentle on the sample.[1] | Lower resolution for separating similarly sized oligosaccharides. |
| Enzymatic Production & Purification | ~30% (initial product mix)[5] | High (in the initial mix) | Specific production of this compound. | Often produces a mixture of oligosaccharides requiring further purification. |
| Crystallization | >98% | Can be high with optimization | Can achieve very high purity, cost-effective at scale. | Can be challenging to establish optimal conditions, potential for lower initial yield. |
Experimental Protocols
Protocol 1: Purification of this compound using Preparative HPLC
This protocol is a general guideline and may require optimization for specific instruments and sample matrices.
-
Column: A preparative amino-propyl silica column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase:
-
Solvent A: 90:10 Acetonitrile/Water (v/v)
-
Solvent B: 50:50 Acetonitrile/Water (v/v)
-
-
Gradient: A linear gradient from 100% A to 100% B over 30-45 minutes. The exact gradient will need to be optimized to achieve the best separation of this compound from adjacent oligosaccharides.
-
Flow Rate: 5-10 mL/min, depending on column dimensions and particle size.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the crude this compound mixture in the initial mobile phase (e.g., 90:10 Acetonitrile/Water) and filter through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the this compound peak as determined by a standard injection.
-
Post-Purification: Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.
Protocol 2: Purification of this compound using Size-Exclusion Chromatography
This protocol is suitable for desalting and removing smaller contaminants from a this compound sample.
-
Column: A size-exclusion column with a fractionation range appropriate for small oligosaccharides (e.g., Bio-Gel P-4 or Sephadex G-25).
-
Mobile Phase: Deionized water or a low concentration buffer (e.g., 50 mM ammonium acetate).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: Refractive Index (RI) detector.
-
Sample Preparation: Dissolve the sample in the mobile phase and centrifuge or filter to remove any particulates.
-
Column Equilibration: Equilibrate the column with at least two column volumes of the mobile phase.
-
Sample Loading and Elution: Apply the sample to the top of the column. Elute with the mobile phase and collect fractions. This compound will elute after larger molecules but before smaller contaminants like salts and monosaccharides.
-
Analysis: Analyze the collected fractions by analytical HPLC or TLC to identify those containing pure this compound.
Visualizations
Caption: Experimental workflow for the production and purification of this compound.
Caption: Logical troubleshooting guide for this compound purification challenges.
References
Technical Support Center: Stabilizing Maltohexaose Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of maltohexaose solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the stability of its solution critical?
This compound is a complex carbohydrate, specifically an oligosaccharide, composed of six glucose units linked together. It serves as a crucial substrate in various biochemical assays, as a standard in analytical chemistry, and as an excipient in pharmaceutical formulations. The stability of this compound solutions is paramount because degradation can lead to the formation of smaller sugars (such as glucose and maltose), altering the solution's chemical and physical properties. This can result in inaccurate experimental outcomes, reduced product efficacy, and inconsistent manufacturing processes.
Q2: What are the primary causes of this compound degradation in aqueous solutions?
This compound solutions are susceptible to two main degradation pathways:
-
Acid-Catalyzed Hydrolysis: The glycosidic bonds linking the glucose units in this compound can be broken down by hydrolysis, a reaction catalyzed by acidic conditions. This process is accelerated at elevated temperatures. The degradation of 20% (w/w) glucose and maltose solutions is observed to increase with higher temperatures and longer heating times, leading to a decrease in pH due to the formation of organic acids.[1][2][3][4]
-
Microbial Contamination: Bacteria, yeasts, and molds can utilize this compound as a carbon source for growth. Microbial enzymes can rapidly break down the oligosaccharide, leading to a complete loss of the desired product and the introduction of contaminating byproducts.
Q3: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
To minimize degradation, this compound solutions should be stored under controlled conditions. The key parameters to manage are temperature and pH. For general-purpose use, storing solutions at refrigerated temperatures (2-8°C) is recommended to slow down both chemical hydrolysis and potential microbial growth. For longer-term storage, freezing at -20°C or below is an effective strategy.[5] The optimal pH for stability is generally near neutral, as acidic conditions promote hydrolysis.
Troubleshooting Guide
Problem: My this compound solution shows a decrease in pH and a change in viscosity over time.
-
Possible Cause: This is a strong indication of chemical degradation, likely through acid-catalyzed hydrolysis, especially if the solution is stored at room temperature or higher. Thermal degradation of maltose solutions leads to the formation of organic acids, which lowers the pH.[2][3]
-
Solution:
-
Verify the initial pH of your solution and buffer it to a neutral pH (around 6.5-7.5) if necessary.
-
Store the solution at a lower temperature. Refrigeration (2-8°C) is a significant improvement over room temperature. For long-term stability, store aliquots at -20°C or -80°C.[5]
-
Consider adding a stabilizing agent.
-
Problem: I have observed turbidity or sediment in my this compound solution.
-
Possible Cause: This is a classic sign of microbial contamination. Microorganisms growing in the solution can cause it to appear cloudy.
-
Solution:
-
Discard the contaminated solution. Do not attempt to use it for experiments.
-
Prepare fresh this compound solutions using sterile water and equipment.
-
Filter-sterilize the solution through a 0.22 µm filter before storage.
-
Store the solution in sterile containers at 2-8°C to inhibit microbial growth. For extended storage, freezing is recommended.
-
Problem: Analytical tests (e.g., HPLC) show the presence of smaller sugars like glucose and maltose in my solution.
-
Possible Cause: This confirms the degradation of this compound into its smaller components via hydrolysis.
-
Solution:
-
Review your storage conditions, specifically temperature and pH, as these are the primary drivers of hydrolysis.
-
Implement the use of cryoprotectants or stabilizers to better preserve the integrity of the this compound molecule.
-
For applications requiring high purity, prepare fresh solutions more frequently or validate the storage period under your specific conditions.
-
Data on this compound Stability
The stability of this compound is significantly influenced by environmental factors. The following tables summarize the impact of temperature and pH on the degradation of related sugars, providing a basis for understanding this compound stability.
Table 1: Effect of Temperature on the Degradation of Maltose Solutions (20% w/w)
| Temperature | Heating Time (hours) | Remaining Maltose (%) | pH |
| 110°C | 1 | 99.55 | 3.78 |
| 5 | 98.46 | 3.51 | |
| 130°C | 1 | 97.96 | 3.48 |
| 5 | 92.45 | 3.19 | |
| 150°C | 1 | 91.06 | 3.23 |
| 5 | 68.32 | 3.03 |
Data adapted from studies on thermal degradation of maltose solutions, which demonstrate that higher temperatures and longer exposure times significantly increase degradation and decrease pH.[2][3]
Table 2: Common Stabilizers for Oligosaccharide and Biologics Solutions
| Stabilizer Class | Example | Typical Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Mannitol | 5-10% (w/v) | Form a glassy matrix during freezing (vitrification) and replace water molecules, preserving the native structure. |
| Amino Acids | Histidine, Methionine | 10-150 mM | Act as buffers and can prevent oxidation.[6] |
| Surfactants | Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and denaturation. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin | 0.35% (w/v) | Stabilize against surface and agitation-induced stress. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (100 mg/mL)
-
Materials:
-
This compound powder (>90% purity)
-
Nuclease-free, sterile water
-
Sterile buffer (e.g., 10 mM Phosphate Buffer, pH 7.0)
-
Stabilizer (e.g., Trehalose)
-
Sterile 0.22 µm syringe filter
-
Sterile storage tubes
-
-
Procedure:
-
In a sterile container, dissolve the desired amount of stabilizer (e.g., 5 g of trehalose for a final concentration of 5% w/v) in the sterile phosphate buffer.
-
Slowly add the this compound powder (10 g) to the buffer while gently stirring to avoid clumping.
-
Adjust the final volume to 100 mL with the buffer.
-
Ensure the solution is completely dissolved and homogenous.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile recipient vessel.
-
Aliquot the solution into sterile, single-use tubes.
-
Label the tubes clearly with the contents, concentration, and date of preparation.
-
For short-term storage (up to several weeks), store at 2-8°C. For long-term storage (months to years), store at -20°C or -80°C.
-
Protocol 2: Monitoring this compound Stability via HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method to quantify this compound and its degradation products.
-
Instrumentation and Columns:
-
HPLC system with a Refractive Index (RI) or Evaporative Light-Scattering Detector (ELSD).[7]
-
A carbohydrate analysis column (e.g., an amino-based or amide column).
-
-
Mobile Phase:
-
Sample Preparation:
-
Retrieve a stored aliquot of the this compound solution. If frozen, thaw completely at room temperature.
-
Dilute the sample to an appropriate concentration (e.g., 1-10 mg/mL) with the initial mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Prepare a calibration curve using high-purity standards of glucose, maltose, and this compound.
-
Inject the prepared sample into the HPLC system.
-
Integrate the peak areas corresponding to this compound and any potential degradation products.
-
Quantify the amount of each component by comparing the peak areas to the calibration curves. A decrease in the this compound peak area and the appearance or increase of smaller sugar peaks over time indicates degradation.
-
Visual Guides
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for unstable solutions.
Caption: Experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing HPLC Parameters for Maltohexaose Separation: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the analysis of maltohexaose, achieving optimal separation is critical for accurate quantification and characterization. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the HPLC separation of this compound.
1. Poor Resolution and Peak Tailing
-
Question: My this compound peak is broad and tailing, and I'm seeing poor resolution between it and other maltooligosaccharides. What are the likely causes and how can I fix this?
-
Answer: Poor peak shape and resolution are common issues in oligosaccharide analysis. The primary causes and troubleshooting steps are outlined below:
-
Anomeric Forms: this compound and other reducing sugars can exist as α and β anomers in solution. These anomers can sometimes separate into two closely eluting or overlapping peaks, leading to peak broadening or splitting.
-
Solution: Adding a small amount of a base, such as 0.1% ammonium hydroxide, to the mobile phase can help to accelerate the interconversion between anomeric forms, resulting in a single, sharper peak.
-
-
Inappropriate Mobile Phase Composition: The choice and composition of the mobile phase are critical for good separation.
-
Solution: For Hydrophilic Interaction Liquid Chromatography (HILIC), a common technique for oligosaccharide analysis, ensure the mobile phase has a high organic content (typically acetonitrile) to retain the polar this compound. A shallow gradient with a slow increase in the aqueous portion often improves resolution. For anion-exchange chromatography, the concentration of the salt or hydroxide eluent directly impacts retention and resolution.[1][2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try reducing the injection volume or the concentration of your sample.
-
-
Column Contamination or Degradation: Buildup of contaminants on the column can impair performance.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
2. Peak Splitting
-
Question: I am observing split peaks for this compound. What could be causing this?
-
Answer: Peak splitting can arise from several factors:
-
Co-elution of Isomers: As mentioned, the separation of α and β anomers is a common cause of peak splitting for reducing sugars in HILIC.[3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more polar in HILIC) than the initial mobile phase, it can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
-
Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different flow paths, resulting in split peaks.
-
3. Inconsistent Retention Times
-
Question: The retention time of my this compound peak is shifting between runs. How can I improve reproducibility?
-
Answer: Retention time instability can be caused by:
-
Inadequate Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient. For HILIC, this can take longer than for reversed-phase chromatography.
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile organic solvents.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention times.[6]
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Pump Performance Issues: Inconsistent pump flow can lead to variable retention times.
-
Solution: Check for leaks in the system and ensure the pump seals are in good condition.
-
-
4. Low Detector Response or High Baseline Noise with ELSD
-
Question: I am using an Evaporative Light Scattering Detector (ELSD) and am getting a weak signal for this compound or a noisy baseline. What should I check?
-
Answer: ELSD is a common choice for detecting non-UV-absorbing compounds like this compound. Here are some troubleshooting tips:
-
Inappropriate Nebulizer and Evaporator Temperatures: The nebulizer and evaporator (drift tube) temperatures are critical parameters for ELSD.
-
Solution: Optimize these temperatures for your specific mobile phase composition and flow rate. A drift tube temperature that is too low may result in incomplete solvent evaporation and a noisy baseline, while a temperature that is too high can lead to the loss of semi-volatile analytes.[7] For maltooligosaccharides, a drift tube temperature of around 50°C has been shown to provide a stable baseline and good separation.[7]
-
-
Gas Flow Rate: The nebulizing gas flow rate affects droplet size and, consequently, detector response.
-
Solution: Optimize the gas flow rate to achieve the best signal-to-noise ratio.
-
-
Non-volatile Mobile Phase Additives: ELSD is not compatible with non-volatile mobile phase additives like sodium phosphate, as they will not evaporate and will create a high background signal.
-
Solution: Use volatile mobile phase modifiers such as ammonium formate, ammonium acetate, or triethylamine.[1]
-
-
Data Presentation: Comparison of HPLC Parameters for this compound Separation
The following tables summarize typical starting parameters for the separation of this compound using different HPLC techniques. Note that these are starting points and may require optimization for your specific application.
Table 1: HILIC Parameters for this compound Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Amide-based column (e.g., Asahipak NH2P-50 4E) | Polyol stationary phase |
| Mobile Phase A | Acetonitrile | Acetonitrile |
| Mobile Phase B | Water | 35 mM Ammonium Formate, pH 3.75 |
| Gradient | Isocratic with 64% Acetonitrile | 0–5 min: 18% B, 5–8 min: 18–35% B, 8–10 min: 35% B, 10–12 min: 35–18% B, 12–15 min: 18% B |
| Flow Rate | 1.0 mL/min | - |
| Temperature | 40°C | 10°C |
| Detector | Refractive Index (RI) or ELSD | ELSD |
| Reference | [8] | [7] |
Table 2: Anion-Exchange Chromatography Parameters for Maltooligosaccharides
| Parameter | Condition 1 |
| Column | Anion-exchange column (e.g., CarboPac series) |
| Mobile Phase A | Water |
| Mobile Phase B | 200 mM Sodium Hydroxide |
| Mobile Phase C | 100 mM Sodium Hydroxide with 100 mM Sodium Acetate |
| Gradient | A gradient of increasing sodium acetate in a sodium hydroxide solution is typically used. |
| Flow Rate | 0.5 mL/min |
| Temperature | Ambient |
| Detector | Pulsed Amperometric Detection (PAD) |
| Reference | [9] |
Table 3: Porous Graphitic Carbon (PGC) Chromatography Parameters for Oligosaccharides
| Parameter | Condition 1 |
| Column | Porous Graphitic Carbon (e.g., Hypercarb) |
| Mobile Phase A | 5 mM Ammonium Formate |
| Mobile Phase B | 95% Acetonitrile in 5 mM Ammonium Formate |
| Gradient | 2–12% B (30 min), 12–60% B (22 min), 60–95% B (1 min), 95% B (2 min), 95–2% B (1 min), and 2% B (14 min) |
| Flow Rate | 0.06 mL/min (after flow splitting) |
| Temperature | 130°C (gas temperature for MS) |
| Detector | Mass Spectrometry (MS) |
| Reference | [10] |
Experimental Protocols
Protocol 1: Sample Preparation from a Food Matrix (e.g., Beer)
-
Degassing: Decarbonate beer samples by sonication or vigorous shaking.
-
Dilution: Dilute the sample 20-fold with a mixture of water and acetonitrile (1:1, v/v).[11]
-
Filtration: Filter the diluted sample through a 0.2 µm membrane filter before injection into the HPLC system.[11]
Protocol 2: HILIC-ELSD Analysis of Maltooligosaccharides
-
System Preparation:
-
Equilibrate the HILIC column (e.g., an amide-based column) with the initial mobile phase composition (e.g., 80% acetonitrile in water) for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the filtered sample onto the column.
-
-
Chromatographic Separation:
-
Run a gradient elution by gradually increasing the percentage of the aqueous mobile phase to elute the maltooligosaccharides in order of their degree of polymerization.[12]
-
-
Detection:
-
Set the ELSD drift tube temperature and nebulizer gas flow to optimized values for the mobile phase and flow rate used.
-
-
Data Analysis:
-
Identify and quantify the this compound peak based on the retention time of a standard.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
Caption: A logical workflow for developing an HPLC method for this compound separation.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Determination of Fructo-Oligosaccharides in Dairy Products, International Journal of Food Engineering and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. richmondscientific.com [richmondscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shodex.com [shodex.com]
- 9. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Maltohexaose Stability in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of maltohexaose during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Analysis (e.g., by HPLC, TLC) shows the presence of smaller oligosaccharides (maltopentaose, maltotetraose, etc.) or glucose shortly after dissolving this compound.
-
Potential Cause: Enzymatic contamination of reagents or glassware. Amylases are common contaminants that can rapidly hydrolyze this compound.
-
Solution:
-
Use sterile, nuclease-free water and buffers.
-
Autoclave all glassware and solutions where possible.
-
Filter-sterilize temperature-sensitive solutions.
-
Consider adding a broad-spectrum amylase inhibitor if compatible with the experiment.
-
Issue 2: Inconsistent Results Between Experimental Replicates
-
Symptom: Significant variability in this compound concentration or degradation products across identical experimental setups.
-
Potential Cause: Inconsistent storage and handling of this compound stock solutions, or sporadic contamination.
-
Solution:
-
Aliquot stock solutions of this compound to avoid repeated freeze-thaw cycles.[1]
-
Prepare fresh working solutions for each experiment.
-
Ensure thorough mixing of all components in the reaction.
-
Review laboratory practices to minimize potential for cross-contamination.
-
Issue 3: Degradation Observed Under Specific Buffer or Temperature Conditions
-
Symptom: this compound is stable in the initial solvent but degrades when introduced to the experimental buffer or incubated at a specific temperature.
-
Potential Cause: The experimental conditions (pH, temperature) may be optimal for contaminating amylase activity.
-
Solution:
-
Review the pH and temperature of your experiment. If possible, adjust these conditions to be outside the optimal range for common amylases (see Table 1).
-
For example, many amylases have optimal activity at neutral to slightly acidic pH and moderate temperatures.[2][3][4] Running experiments at a more acidic or alkaline pH, or at lower temperatures, may reduce enzymatic degradation.
-
Test the buffer for enzymatic activity using a sensitive amylase substrate before adding the this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in a laboratory setting?
A1: The most common cause of this compound degradation is enzymatic hydrolysis by contaminating α-amylases.[5][6] These enzymes cleave the α-1,4-glycosidic bonds in this compound, producing smaller sugars. Non-enzymatic hydrolysis can also occur at extreme pH and high temperatures, but enzymatic degradation is typically much faster and more prevalent under standard experimental conditions.
Q2: How should I store this compound powder and stock solutions to ensure stability?
A2:
-
Powder: this compound powder is stable for years when stored at -20°C.[1]
-
Stock Solutions: Stock solutions should be prepared in a sterile, high-purity solvent (e.g., DMSO or water). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potential contaminants. Store stock solutions at -80°C for up to a year or at -20°C for up to a month.[1]
Q3: At what pH and temperature is this compound most stable?
Q4: Can metal ions affect the stability of this compound?
A4: Metal ions can act as cofactors for some amylases, enhancing their activity and thus promoting the degradation of this compound. For instance, some amylase activities are influenced by ions like Ca²⁺, Co²⁺, Mg²⁺, and Mn²⁺.[9] If your experimental buffer contains these ions and you are observing degradation, consider using a chelating agent like EDTA, if it does not interfere with your experiment, to sequester these ions and reduce potential enzymatic activity.
Data Presentation
Table 1: Optimal Conditions for a Selection of Amylases Leading to Malto-oligosaccharide Degradation
| Enzyme/Organism Source | Optimal pH | Optimal Temperature (°C) | Notes |
| Amy63 (Marine Bacterium) | 7.0 | 40°C | Retains over 80% activity at pH 4.0-10.0 and below 30°C.[8] |
| MalA (Sulfolobus acidocaldarius) | 5.0 (in sodium acetate buffer) | 95°C | A thermostable enzyme.[2] |
| G6-amylase (Bacillus sp. 707) | 8.8 | 45°C | Produces this compound from starch.[6] |
| MpBgl3 | 6.0 | 50°C | Retains >85% activity in pH range 5.0-8.0 for 24 hours.[3] |
| AmyCf (Cystobacter sp. CF23) | 7.0 | 60°C (gelatinized starch) | Activity can be influenced by various metal ions.[9] |
| AmyJ33-ABC (Bacillus siamensis) | 5.0 | 80°C | Active on both gelatinized and raw starch.[4] |
Experimental Protocols
Protocol: Handling and Preparation of this compound Solutions to Minimize Degradation
-
Reagent and Glassware Preparation:
-
Use new, sterile, individually wrapped plasticware whenever possible.
-
If using glassware, wash thoroughly and depyrogenate by baking at a high temperature (e.g., 250°C for 2 hours) or autoclave.
-
Prepare all buffers with high-purity, nuclease-free water.
-
Filter-sterilize all buffers and solutions through a 0.22 µm filter before use.
-
-
This compound Stock Solution Preparation:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment (e.g., a laminar flow hood).
-
Dissolve the powder in a sterile solvent (e.g., DMSO or nuclease-free water) to the desired concentration.
-
Vortex gently until fully dissolved.
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
-
-
Experimental Use:
-
When ready to use, thaw a single aliquot of the this compound stock solution.
-
Avoid repeated freeze-thaw cycles.
-
Dilute the stock solution to the final working concentration using the prepared sterile buffers immediately before starting the experiment.
-
Keep the working solution on ice until it is added to the experiment.
-
If experiments are run over a long period, consider taking time-zero samples for analysis to confirm the initial integrity of the this compound.
-
Visualizations
Caption: Experimental workflow for handling this compound to prevent degradation.
Caption: Factors contributing to the degradation of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical and crystallographic analyses of this compound-producing amylase from alkalophilic Bacillus sp. 707 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Maltohexaose Resolution in Gel Electrophoresis
Welcome to the technical support center for enhancing the resolution of maltohexaose in gel electrophoresis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating this compound and other small oligosaccharides with high resolution?
A1: Polyacrylamide Gel Electrophoresis (PAGE) is a widely used and effective method for the high-resolution separation of small oligosaccharides like this compound. For enhanced sensitivity and resolution, oligosaccharides are often derivatized with a fluorophore, such as 8-aminonaphthalene-1,3,6-trisulphonic acid (ANTS), prior to electrophoresis.[1][2] This fluorescent labeling allows for the detection of picomolar quantities of the saccharide.[1]
Q2: Why are my this compound bands faint or undetectable?
A2: Faint or missing bands can be due to several factors:
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Insufficient Sample Concentration: The amount of this compound may be below the detection limit of your staining or imaging system. If not using fluorescent labeling, consider increasing the amount of sample loaded.[3]
-
Inefficient Staining/Labeling: The fluorophore labeling reaction may be incomplete, or the staining procedure may not be sensitive enough. Ensure that the labeling protocol is followed correctly and that all reagents are fresh.[2]
-
Sample Loss During Preparation: Ensure proper handling during any purification or desalting steps to prevent loss of the oligosaccharide sample.[4]
Q3: What causes smeared or distorted this compound bands?
A3: Smeared or distorted bands are common issues in gel electrophoresis and can be caused by:
-
High Salt Concentration in the Sample: Excess salt can interfere with the electrophoretic migration, leading to band distortion.[3] Consider desalting the sample before loading.
-
Overloading the Gel: Loading too much sample can cause the bands to smear or run unevenly.[5][6]
-
Inappropriate Voltage: Running the gel at too high a voltage can generate excess heat, leading to band distortion, often seen as "smiling" bands.[7][8]
-
Poorly Polymerized Gel: An incompletely or unevenly polymerized polyacrylamide gel can result in irregular migration of the sample.[5][9]
Q4: How can I improve the separation between this compound and other similar-sized oligosaccharides?
A4: To enhance the resolution between closely migrating oligosaccharides:
-
Optimize Gel Concentration: The concentration of polyacrylamide is a critical factor.[7] For small oligosaccharides like this compound, a higher percentage gel (e.g., 20-25%) will provide better separation.[2]
-
Adjust Running Conditions: Running the gel at a lower voltage for a longer duration can often improve the resolution of the bands.[10]
-
Use a Different Electrophoresis System: Capillary Zone Electrophoresis (CZE) is an alternative that offers very high resolution for separating fluorescently labeled oligosaccharides.[11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Band Resolution | - Incorrect gel concentration.[3]- Running voltage is too high.[3]- Electrophoresis run time is too short.[3] | - For this compound and other small oligosaccharides, use a higher percentage polyacrylamide gel (e.g., 20% for neutral oligosaccharides).[2]- Decrease the voltage and increase the run time.[10]- Ensure the run proceeds until the dye front is near the bottom of the gel.[8] |
| Smeared Bands | - Sample is overloaded.[5]- High salt concentration in the sample.[3]- High voltage causing excessive heat.[8] | - Reduce the amount of sample loaded into the well.[5]- Desalt the sample prior to loading.- Run the gel at a lower voltage or in a cold room to dissipate heat.[8] |
| Distorted or "Smiling" Bands | - Uneven heat distribution across the gel.[8]- Poorly polymerized wells.[3]- Insufficient or excessive running buffer.[13] | - Run the gel at a lower voltage to minimize heating.[8]- Ensure complete and even polymerization of the gel, especially around the wells.[5]- Make sure the gel is fully submerged in the running buffer, with 3-5 mm of buffer covering the surface.[13] |
| No Bands Visible | - Sample concentration is too low.[3]- Inefficient fluorescent labeling or staining.[2]- Proteins ran off the gel.[3] | - Concentrate the sample before loading.- Verify the efficiency of the labeling reaction and the sensitivity of the staining method.- Reduce the electrophoresis run time or use a higher percentage gel to retain small molecules.[3] |
Experimental Protocols
Protocol: High-Resolution PAGE of ANTS-Labeled this compound
This protocol provides a general framework for the fluorescent labeling and subsequent PAGE analysis of this compound.
1. Fluorescent Labeling with ANTS:
-
In a microcentrifuge tube, combine your this compound sample with a solution of 0.1 M ANTS in an acetic acid/water mixture (e.g., 3:17 v/v).[2]
-
Add a solution of 1 M sodium cyanoborohydride (NaCNBH₃) in DMSO.[2]
-
Incubate the reaction mixture in the dark at an elevated temperature (e.g., 37°C) for several hours to overnight.
-
After incubation, centrifuge the samples and remove any excess labeling reagents, often by drying in a centrifugal vacuum evaporator.[2]
2. Polyacrylamide Gel Preparation:
-
Prepare a high-concentration resolving gel solution (e.g., 20% acrylamide for neutral oligosaccharides) containing 0.1 M Tris-borate at pH 8.2.[2]
-
Add TEMED and a freshly prepared 10% APS solution to initiate polymerization.[14]
-
Pour the gel between clean glass plates and insert a comb, ensuring no air bubbles are trapped.[14]
-
Allow the gel to polymerize for at least one hour at room temperature.[14]
-
Prepare a lower concentration stacking gel (e.g., 8%) and pour it on top of the polymerized resolving gel after removing the comb.[15] Insert the comb into the stacking gel and allow it to polymerize.
3. Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the upper and lower chambers with running buffer (e.g., 0.1 M Tris-borate, pH 8.2).[2]
-
Carefully remove the comb and flush the wells with running buffer.[14]
-
Resuspend the dried, ANTS-labeled this compound samples in a loading buffer (e.g., containing sucrose or glycerol to increase density).[15]
-
Load the samples into the wells.
-
Connect the electrophoresis unit to a power supply and run the gel at a constant voltage. The optimal voltage and run time will depend on the specific gel concentration and apparatus but generally, a lower voltage for a longer duration yields better resolution.[10]
4. Visualization:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Visualize the fluorescently labeled this compound bands using a UV transilluminator or a cooled charge-coupled device (CCD) imaging system for higher sensitivity.[1]
Visualizations
References
- 1. The use of polyacrylamide-gel electrophoresis for the high-resolution separation of reducing saccharides labelled with the fluorophore 8-aminonaphthalene-1,3,6-trisulphonic acid. Detection of picomolar quantities by an imaging system based on a cooled charge-coupled device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. youtube.com [youtube.com]
- 7. News - Key Factors Influencing Variability in Electrophoresis Results [gelepchina.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Capillary zone electrophoresis of malto-oligosaccharides derivatized with 8-aminonaphthalene-1,3,6-trisulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - US [thermofisher.com]
- 14. jircas.go.jp [jircas.go.jp]
- 15. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
Minimizing impurities in synthetic maltohexaose preparations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of maltohexaose.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enzymatic reaction is producing a wide range of maltooligosaccharides instead of predominantly this compound. What are the likely causes and how can I fix this?
A1: Low specificity in your this compound production is often due to suboptimal reaction conditions or the use of a non-specific enzyme. Here are the key factors to investigate:
-
Enzyme Specificity: Ensure you are using a this compound-forming amylase (EC 3.2.1.98). Standard α-amylases will produce a broad distribution of oligosaccharides.
-
Reaction Time: Prolonged incubation can lead to the breakdown of your target this compound into smaller sugars. Create a time-course experiment to identify the optimal reaction time for maximal this compound yield.
-
pH and Temperature: The pH and temperature of your reaction mixture directly impact enzyme activity and specificity.[1][2][3][4] Significant deviations from the enzyme's optimum can lead to non-specific hydrolysis.
| Parameter | Typical Range for this compound-Forming Amylases | Potential Issue if Deviated |
| pH | 5.0 - 9.0 | Altered enzyme conformation leading to loss of specificity. |
| Temperature | 30°C - 70°C | Higher temperatures can increase reaction rate but may also lead to enzyme denaturation and non-specific product formation.[5] |
-
Substrate Concentration: High substrate concentrations can sometimes lead to the production of byproducts through transglycosylation reactions.
Q2: I am observing significant amounts of glucose, maltose, and maltotriose in my purified this compound. How can I remove these smaller saccharide impurities?
A2: The presence of smaller maltooligosaccharides is a common issue. Here are a few effective purification strategies:
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is a primary method for separating oligosaccharides based on their size.[6][7][8][9][10][11] Larger molecules like this compound will elute before smaller impurities such as glucose and maltose.
-
Selective Fermentation: This biological purification method uses microorganisms like Saccharomyces cerevisiae (baker's yeast) to selectively consume smaller sugars (glucose, maltose, and sometimes maltotriose) while leaving larger oligosaccharides like this compound untouched.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity applications, preparative HPLC with a suitable stationary phase (e.g., amino-propyl silica) can provide excellent separation of closely related oligosaccharides.[7]
Q3: My HPLC analysis shows overlapping peaks between this compound and other maltooligosaccharides. How can I improve the resolution?
A3: Poor resolution in HPLC is a common challenge that can be addressed by optimizing your chromatographic conditions.[7]
| Parameter | Recommendation for Improved Resolution |
| Column Selection | Use a column specifically designed for carbohydrate analysis, such as an amino-propyl or amide-based column. Porous graphitized carbon (PGC) columns are also an option. |
| Mobile Phase Composition | Optimize the ratio of your organic solvent (typically acetonitrile) to the aqueous phase. A shallower gradient can improve separation.[12][13] |
| Flow Rate | Reducing the flow rate can increase the interaction time with the stationary phase, often leading to better resolution. |
| Column Temperature | Adjusting the column temperature can alter the viscosity of the mobile phase and the interaction kinetics, which may improve separation. |
For highly similar oligosaccharides, consider using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), which offers superior resolution for carbohydrate analysis.[14][15][16][17]
Q4: I am experiencing high backpressure during my chromatographic purification. What could be the cause and how do I resolve it?
A4: High backpressure is a frequent issue in liquid chromatography and can often be resolved with systematic troubleshooting.[7]
-
Particulate Matter: Your sample or mobile phase may contain particulates that are clogging the column frit or tubing. Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter before use.
-
Column Clogging: If the column is clogged with precipitated sample or other contaminants, a cleaning-in-place (CIP) procedure specific to your column chemistry should be performed.
-
High Sample Viscosity: A highly concentrated sample can be viscous and lead to increased pressure. Diluting the sample or reducing the flow rate during sample application can mitigate this.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from β-Cyclodextrin
This protocol is adapted from the enzymatic ring-opening of cyclodextrins.[18]
-
Substrate Preparation: Prepare a 1% (w/v) solution of β-cyclodextrin in 50 mM sodium acetate buffer (pH 5.5).
-
Enzyme Addition: Add a thermostable amylase from Pyrococcus furiosus to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 10 U/g of substrate is recommended.
-
Incubation: Incubate the reaction mixture at 90°C.
-
Time-Course Sampling: Withdraw aliquots at various time points (e.g., 30, 60, 90, 120 minutes) and immediately heat-inactivate the enzyme at 100°C for 10 minutes to stop the reaction.
-
Analysis: Analyze the product composition of each aliquot using HPLC or HPAEC-PAD to determine the optimal reaction time for maximizing this compound yield.
Protocol 2: Purification of this compound using Size-Exclusion Chromatography (SEC)
This protocol provides a general guideline for separating this compound from smaller saccharide impurities.
-
Sample Preparation: Concentrate the enzymatic reaction mixture and dissolve it in the SEC mobile phase (e.g., deionized water). Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the SEC column (e.g., a column packed with a polyacrylamide or hydrophilic vinyl polymer gel) with at least two column volumes of the mobile phase.
-
Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal separation.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. This compound, being larger, will elute before smaller impurities like maltose and glucose.
-
Purity Analysis: Analyze the collected fractions using an appropriate analytical method (e.g., HPLC-RID) to identify the fractions containing pure this compound.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound powder.
Protocol 3: Analytical HPLC for this compound Purity Assessment
This protocol outlines a typical HPLC method for analyzing the purity of this compound preparations.
| Parameter | Condition |
| Column | Aminex HPX-42A or similar carbohydrate analysis column |
| Mobile Phase | Degassed, deionized water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 85°C |
| Detector | Refractive Index (RI) |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of ~10 mg/mL and filter through a 0.22 µm syringe filter. |
Expected Elution Order: this compound will elute before smaller maltooligosaccharides. The retention times should be confirmed with appropriate standards.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Properties of an amylase from thermophilic Bacillus SP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gel permeation chromatography of maltooligosaccharides at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. itwreagents.com [itwreagents.com]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. Oligosaccharide Analysis Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | PPTX [slideshare.net]
- 16. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymatic preparation of this compound, maltoheptaose, and maltooctaose by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in mass spectrometry of maltohexaose.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry of maltohexaose.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis by mass spectrometry?
A1: Matrix effects are the alteration of ionization efficiency for this compound due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4][5] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][4][6]
Q2: What are the common sources of matrix effects in this compound analysis?
A2: Common sources of matrix effects include salts, detergents, residual proteins, lipids, and other endogenous or exogenous compounds present in the sample.[3][7] For example, in biological samples like plasma or serum, phospholipids are a major cause of ion suppression.[8] The complexity of the sample matrix directly correlates with the potential for significant matrix effects.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The presence of matrix effects can be identified using several methods.[1][9] A common quantitative approach is the post-extraction spike method, where the response of this compound spiked into an extracted blank matrix is compared to the response of this compound in a neat solvent.[8][9][10] A significant difference in signal intensity indicates the presence of matrix effects.[10] A qualitative method, post-column infusion, can identify the retention time regions where ion suppression or enhancement occurs.[9][11]
Q4: What are the primary strategies to mitigate matrix effects?
A4: The primary strategies to address matrix effects can be categorized as follows:
-
Sample Preparation: Improve the cleanup procedure to remove interfering components.[1][8]
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate this compound from matrix components.[1][12]
-
Calibration Strategies: Employ methods that compensate for matrix effects, such as using a stable isotope-labeled internal standard (SIL-IS), matrix-matched calibration, or the standard addition method.[1][2][6][8]
Troubleshooting Guides
Issue 1: Poor reproducibility of this compound quantification in replicate injections.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure your sample preparation method is robust and consistently removes interfering components. Consider if a more rigorous cleanup method like solid-phase extraction (SPE) is needed instead of a simple protein precipitation (PPT).[7][8]
-
Incorporate an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby correcting for signal variations.[1][2][8]
-
Check for Carryover: Ensure that your LC method has an adequate wash step to prevent carryover from previous injections, which can contribute to variability.
-
Issue 2: Lower than expected sensitivity for this compound in complex matrices.
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Optimize Sample Cleanup: Enhance your sample preparation protocol. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective at removing matrix components than protein precipitation.[7][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9][13] While this also dilutes the analyte, the reduction in ion suppression can sometimes lead to an overall improvement in the signal-to-noise ratio.[13]
-
Adjust Chromatographic Conditions: Modify the LC gradient to better separate this compound from the regions of the chromatogram that exhibit high ion suppression.[12]
-
Switch Ionization Polarity: If you are using positive ion mode, evaluate this compound analysis in negative ion mode. Negative ionization can sometimes be less susceptible to matrix effects.[11][14]
-
Issue 3: Inaccurate quantification when using an external calibration curve prepared in a neat solvent.
-
Possible Cause: The calibration curve does not account for the matrix effects present in the actual samples.
-
Troubleshooting Steps:
-
Implement Matrix-Matched Calibration: Prepare your calibration standards in an extracted blank matrix that is representative of your study samples. This ensures that the standards and the samples experience similar matrix effects.[6]
-
Use the Standard Addition Method: This involves spiking known amounts of this compound into aliquots of the actual sample. A calibration curve is then generated for each sample, which effectively corrects for the specific matrix effect in that sample.[1][2][9]
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is the preferred method for correcting matrix effects as it co-elutes and behaves similarly to the analyte during ionization.[2][8]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a solvent identical to the final extract.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample using your established protocol. Spike the same known concentration of this compound into the final extracted blank matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Interpret the results:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
A value between 85% and 115% is often considered acceptable, but this can vary depending on the assay requirements.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
-
Select an appropriate SPE cartridge: For a polar analyte like this compound, a graphitized carbon black (GCB) or a polymeric reversed-phase sorbent may be suitable.
-
Condition the cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) as recommended by the manufacturer.
-
Load the sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining this compound.
-
Elute the analyte: Elute the this compound from the cartridge using a stronger solvent.
-
Evaporate and reconstitute: Evaporate the elution solvent to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Matrix Effects for this compound in Human Plasma with Different Sample Preparation Methods.
| Sample Preparation Method | Mean Peak Area (n=3) | Matrix Effect (%) |
| Neat Solution (Reference) | 1,520,400 | 100% |
| Protein Precipitation (PPT) | 684,180 | 45% |
| Liquid-Liquid Extraction (LLE) | 1,018,668 | 67% |
| Solid-Phase Extraction (SPE) | 1,337,952 | 88% |
Table 2: Accuracy of this compound Quantification using Different Calibration Strategies.
| Calibration Method | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| External Calibration (in neat solvent) | 100 | 52.3 | 52.3% |
| Matrix-Matched Calibration | 100 | 96.8 | 96.8% |
| Standard Addition | 100 | 101.2 | 101.2% |
| Stable Isotope-Labeled IS | 100 | 99.5 | 99.5% |
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: Schematic of a sample preparation workflow for this compound.
Caption: A decision tree for selecting a calibration strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is matrix effect and how is it quantified? [sciex.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 13. youtube.com [youtube.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Enzymatic Hydrolysis of Maltohexaose and Maltoheptaose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic hydrolysis of maltohexaose (G6) and maltoheptaose (G7), two important maltooligosaccharides. Understanding the nuances of their degradation by various amylases is crucial for applications ranging from food science to pharmaceutical development. This document summarizes key experimental data, provides detailed protocols, and visualizes the hydrolytic pathways.
Introduction
This compound and maltoheptaose are linear oligosaccharides composed of six and seven α-1,4-linked glucose units, respectively. Their enzymatic hydrolysis, primarily by α-amylases, is a fundamental process in carbohydrate metabolism and industrial starch processing. The efficiency and product profile of this hydrolysis can vary significantly depending on the enzyme source and the specific substrate. While both are degraded by amylases, the length of the oligosaccharide chain influences the enzyme's binding affinity and the resulting cleavage patterns.
Quantitative Data Summary
The enzymatic hydrolysis of this compound and maltoheptaose is characterized by different reaction kinetics and product distributions, which are dependent on the specific enzyme employed. The following table summarizes key quantitative data from studies on various amylases.
| Enzyme | Substrate | Products | Optimal pH | Optimal Temperature (°C) | Kinetic Parameters |
| Bacillus subtilis US116 α-amylase | Maltoheptaose (G7) | Glucose (G1), Maltose (G2), Maltotriose (G3) | 6 | 65 | - |
| This compound (G6) | No significant hydrolysis | 6 | 65 | - | |
| Bacillus stearothermophilus α-amylase (AmyMH) | Starch (for maltose production) | Maltose | 7.5 (for expression) | 33 (for expression) | Km: 3.7 ± 0.2 g/L, kcat: 14.0 ± 0.3 x 10² min⁻¹[1] |
| Human α-amylase | Maltoheptaose | Various smaller oligosaccharides | - | - | IC50 (Acarbose): 2.37 ± 0.11 µM[2] |
| Alcaligenes sp. Amylase | Starch | This compound (~25-30%), Maltoheptaose | - | - | - |
| C-terminal maltase-glucoamylase (ctMGAM) | Maltooligosaccharides (G4, G5) | Glucose | - | - | Rapid hydrolysis observed[3] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are representative protocols for the enzymatic hydrolysis of maltooligosaccharides.
Protocol 1: Hydrolysis by Bacillus subtilis US116 Amylase [4]
-
Enzyme Preparation: The purified amylase from Bacillus subtilis US116 (AmyUS116) is used.
-
Substrate Preparation: Prepare a 2% (w/v) solution of maltoheptaose (DP7) and a separate 2% (w/v) solution of this compound (DP6) in an appropriate buffer.
-
Reaction Mixture: For each substrate, incubate the purified amylase at a concentration of 25 U/g of substrate.
-
Incubation: The reaction is carried out at 65°C.
-
Analysis: The hydrolysis products are analyzed by High-Performance Liquid Chromatography (HPLC) using a refractive index detector to quantify the amounts of glucose, maltose, and other smaller oligosaccharides produced.
Protocol 2: Hydrolysis by Recombinant α-Amylase (rAmyM) [5]
-
Enzyme and Substrate: A final concentration of 0.5% (w/v) of maltooligosaccharides (including this compound and maltoheptaose) is hydrolyzed by the purified recombinant amylase (rAmyM).
-
Incubation: The reaction mixture is incubated at 50°C for 1 hour.
-
Product Analysis: The hydrolysis products are detected by Thin-Layer Chromatography (TLC). For a more quantitative analysis of starch hydrolysis, HPLC with a Cosmosil Sugar-D column can be used. The mobile phase is ultrapure water with a flow rate of 0.8 ml/min, and the products are detected by a refractive index detector maintained at 50°C[5].
Protocol 3: General α-Amylase Activity Assay [6]
-
Reaction Mixture: The reaction mixture consists of 0.5 ml of 1% (w/v) starch solution, 0.4 ml of a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.5), and 0.1 ml of the enzyme solution.
-
Incubation: The mixture is incubated for a defined period (e.g., 5 minutes) at the optimal temperature for the enzyme (e.g., 90°C for a thermostable amylase).
-
Stopping the Reaction: The reaction is terminated by adding 1 ml of 3,5-dinitrosalicylate (DNS) reagent.
-
Quantification of Reducing Sugars: The amount of reducing sugar produced is measured colorimetrically at 530 nm using glucose as a standard. One unit of amylase activity is defined as the amount of enzyme that produces 1 µmol of reducing sugar (as glucose equivalent) per minute under the specified conditions.
Visualization of Hydrolytic Pathways
The following diagrams illustrate the enzymatic breakdown of this compound and maltoheptaose.
Caption: Enzymatic hydrolysis of this compound and maltoheptaose by α-amylase.
The logical flow of a typical experimental workflow for analyzing the enzymatic hydrolysis is depicted below.
Caption: General experimental workflow for enzymatic hydrolysis analysis.
Discussion and Conclusion
The enzymatic hydrolysis of this compound and maltoheptaose is a specific process influenced by the chain length of the substrate and the origin of the amylase. Some amylases, like the one from Bacillus subtilis US116, exhibit a clear preference for longer chain oligosaccharides, effectively hydrolyzing maltoheptaose while leaving this compound largely intact[4]. This specificity can be exploited for the targeted production of specific maltooligosaccharides.
In contrast, other enzymes like the C-terminal maltase-glucoamylase (ctMGAM) found in the human intestine are capable of rapidly hydrolyzing a range of maltooligosaccharides to glucose[3]. This highlights the diverse roles of amylases in different biological systems and industrial applications.
For researchers and drug development professionals, understanding these differences is key. For instance, in designing enzyme inhibitors to control postprandial glucose levels, the specificity of the target enzyme for different oligosaccharide lengths is a critical consideration. Similarly, in industrial processes aiming to produce syrups with specific compositions, the choice of enzyme and substrate is paramount.
Further research providing direct comparative kinetic data for a wider range of amylases with both this compound and maltoheptaose as substrates would be highly valuable for a more in-depth understanding and optimization of these enzymatic processes.
References
- 1. Efficient Expression of this compound-Forming α-Amylase from Bacillus stearothermophilus in Brevibacillus choshinensis SP3 and Its Use in Maltose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. Mucosal C-terminal maltase-glucoamylase hydrolyzes large size starch digestion products that may contribute to rapid postprandial glucose generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AmyM, a Novel this compound-Forming α-Amylase from Corallococcus sp. Strain EGB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
A Comparative Guide to Quantitative Analysis of Maltohexaose: HPTLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative analysis of maltohexaose with alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), enzymatic assays, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and performance data are presented to aid in the selection of the most suitable method for specific research and development needs.
Method Comparison at a Glance
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. HPTLC offers a cost-effective and high-throughput option, while HPLC provides higher resolution and sensitivity. Enzymatic assays are highly specific but may require more complex sample preparation. GC-MS is a powerful tool for structural confirmation but is less suitable for routine quantification of intact this compound.
| Feature | HPTLC | HPLC | Enzymatic Assay | GC-MS |
| Principle | Planar chromatography with densitometric detection | Column chromatography with various detectors (RI, ELSD, PAD) | Specific enzyme-catalyzed reactions | Gas-phase separation and mass analysis of volatile derivatives |
| Sample Throughput | High (multiple samples per plate) | Moderate (sequential analysis) | High (microplate compatible) | Low to Moderate |
| Resolution | Good | Excellent | Not applicable | Excellent |
| Sensitivity | ng range | pg to ng range | µM to mM range | pg to ng range (for derivatives) |
| Cost per Sample | Low | Moderate to High | Low to Moderate | High |
| Instrumentation Cost | Moderate | High | Low | Very High |
| Ease of Use | Moderate | Requires expertise | Simple | Requires significant expertise |
Quantitative Performance Data
The following tables summarize the typical validation parameters for the quantitative analysis of malto-oligosaccharides using HPTLC and HPLC. Data for HPTLC is based on studies of closely related malto-oligosaccharides (maltose, maltotriose, and maltotetraose) and can be considered indicative for this compound.
Table 1: HPTLC Method Validation Parameters for Malto-oligosaccharides
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 10 - 50 ng/band |
| Limit of Quantification (LOQ) | 50 - 150 ng/band |
| Robustness | High |
Table 2: HPLC Method Validation Parameters for Malto-oligosaccharides
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Experimental Protocols
Quantitative HPTLC Method for this compound
This protocol is adapted from validated methods for similar malto-oligosaccharides.
a. Materials and Reagents
-
HPTLC plates: Silica gel 60 F254
-
Mobile phase: n-butanol:ethanol:water (5:3:2, v/v/v)
-
This compound standard solutions (in water)
-
Derivatization reagent: Aniline-diphenylamine-phosphoric acid reagent
b. Sample Preparation Dissolve the sample containing this compound in water to achieve a concentration within the linear range of the method.
c. Chromatographic Conditions
-
Application: Apply 2 µL of standard and sample solutions as 8 mm bands on the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a migration distance of 80 mm.
-
Drying: Dry the plate in a stream of warm air.
-
Derivatization: Dip the plate in the aniline-diphenylamine-phosphoric acid reagent and heat at 110°C for 15 minutes.
d. Densitometric Analysis Scan the plate at 520 nm in absorbance mode using a TLC scanner. Quantify the this compound peak area against the calibration curve prepared from the standard solutions.
High-Performance Liquid Chromatography (HPLC) Method
a. Materials and Reagents
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Column: Amino-propyll-silylated silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile phase: Acetonitrile:water (75:25, v/v).
-
This compound standard solutions (in water).
b. Sample Preparation Dissolve the sample in the mobile phase and filter through a 0.45 µm membrane filter.
c. Chromatographic Conditions
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: 35°C.
-
Detection: Refractive Index or ELSD.
d. Quantification Quantify the this compound peak based on the calibration curve generated from the standard solutions.
Enzymatic Assay
This method relies on the enzymatic hydrolysis of this compound to glucose, which is then quantified.
a. Materials and Reagents
-
Amyloglucosidase enzyme solution.
-
Glucose oxidase-peroxidase (GOPOD) reagent.
-
This compound standard solutions (in water).
-
Phosphate buffer (pH 7.0).
b. Procedure
-
Incubate a known volume of the sample with amyloglucosidase solution in a phosphate buffer at 50°C for 30 minutes to hydrolyze this compound to glucose.
-
Add GOPOD reagent to the reaction mixture and incubate at 50°C for 20 minutes.
-
Measure the absorbance at 510 nm.
-
Calculate the glucose concentration from a glucose standard curve.
-
Determine the original this compound concentration by applying a stoichiometric conversion factor.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Direct analysis of intact this compound by GC-MS is not feasible due to its low volatility. Therefore, derivatization is required.
a. Materials and Reagents
-
GC-MS system.
-
Derivatization reagents (e.g., trimethylsilylation (TMS) reagents).
-
This compound standard.
b. Sample Preparation and Derivatization
-
Lyophilize the aqueous sample containing this compound.
-
Add the TMS derivatization reagent to the dried sample and heat at 80°C for 30 minutes.
c. GC-MS Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier gas: Helium.
-
Injection mode: Split.
-
Temperature program: A gradient from 150°C to 300°C.
-
MS detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
d. Analysis Identify the derivatized this compound peak based on its retention time and mass spectrum. Quantification is challenging due to the potential for multiple derivative products and should be performed using an appropriate internal standard.
Visualizing the Workflow
The following diagrams illustrate the key steps in the validation of a quantitative HPTLC method and a comparison of the analytical workflows.
Caption: Workflow for the validation of a quantitative HPTLC method.
Caption: Comparison of analytical workflows for this compound quantification.
A Comparative Analysis of Maltohexaose from Leading Commercial Suppliers for Research Applications
For researchers, scientists, and drug development professionals, the purity and consistency of reagents are paramount. This guide provides an objective comparison of maltohexaose, a key carbohydrate in various biological studies, from several commercial suppliers. The analysis is based on publicly available product specifications and typical analytical data, supported by standardized experimental protocols for verification.
This compound, a linear oligosaccharide composed of six α-1,4 linked glucose units, is widely utilized in biochemical assays, as a substrate for enzymes like α-amylase, and in studying carbohydrate-protein interactions. The performance of this compound in these applications is critically dependent on its purity, solubility, and the absence of contaminating smaller or larger saccharides. This guide aims to provide a comparative overview to aid in the selection of the most suitable product for specific research needs.
Supplier and Product Overview
Several reputable suppliers offer this compound for research purposes. The following table summarizes the product offerings and stated purity levels based on available information. It is important to note that batch-to-batch variability is inherent, and for critical applications, requesting a lot-specific Certificate of Analysis (CoA) is always recommended.
| Supplier | Product Number | Stated Purity | Analytical Method(s) Mentioned |
| Sigma-Aldrich | M9153 | ≥65% | HPLC |
| Megazyme | O-MAL6 | High Purity | Analytical HPLC[1][2] |
| MedchemExpress | HY-N1495 (Maltopentaose example) | 99.97% | HPLC, 1H NMR, MS[3] |
| Selleck Chemicals | S9197 | ≥99% (by HPLC) | NMR & HPLC |
| Elicityl | GLU316-99% | >99% | HPLC, Quantitative 1H NMR, MS, Karl-Fischer[4][5] |
| Santa Cruz Biotechnology | sc-215505 | ≥95% | Not specified[6] |
Quantitative Data Comparison
While a comprehensive, direct comparison of Certificates of Analysis from all suppliers for the same lot of this compound is not publicly available, this section presents a table with typical specifications that researchers should look for and compare upon receiving a CoA.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Purity (by HPLC) | >95% | >98% | >99% |
| Water Content (Karl Fischer) | <5% | <3% | <2% |
| Endotoxin Levels | Not specified | <0.5 EU/mg | Not specified |
| Heavy Metals | Not specified | <10 ppm | Not specified |
| Appearance | White to off-white powder | White crystalline powder | White powder |
| Solubility (in water) | Soluble | Freely soluble | Soluble |
Note: The data in this table is illustrative. Researchers must refer to the specific CoA provided with their purchased product for accurate quantitative data.
Experimental Protocols
To ensure consistent and reproducible results, standardized protocols for the analysis of this compound are essential. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly sensitive and specific for carbohydrate analysis.
-
Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A high-pH anion-exchange column suitable for oligosaccharide separation (e.g., CarboPac™ PA100 or similar).
-
Mobile Phase A: Deionized water
-
Mobile Phase B: 500 mM Sodium Acetate in 100 mM Sodium Hydroxide
-
Mobile Phase C: 200 mM Sodium Hydroxide
-
Gradient Elution:
-
0-2 min: 95% A, 5% C
-
2-20 min: Linear gradient to 75% A, 20% B, 5% C
-
20-25 min: Linear gradient to 50% A, 45% B, 5% C
-
25-30 min: Isocratic at 50% A, 45% B, 5% C
-
30-35 min: Return to initial conditions (95% A, 5% C)
-
35-45 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 25 µL
-
Sample Preparation: Dissolve this compound in deionized water to a final concentration of 100 µg/mL.
-
Detection: Pulsed amperometry with a gold electrode using a standard carbohydrate waveform.
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful technique for confirming the chemical structure and anomeric configuration of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of D₂O. Lyophilize from D₂O two to three times to minimize the residual HDO signal.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 10-12 ppm.
-
-
Data Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. The chemical shifts of the anomeric protons are characteristic and can be used for structural confirmation.
Functional Activity Assessment: α-Amylase Inhibition Assay
This assay determines the ability of this compound to act as a substrate and competitive inhibitor for α-amylase.
-
Reagents:
-
α-Amylase solution (from a commercial source, e.g., porcine pancreatic α-amylase).
-
Starch solution (1% w/v in assay buffer).
-
This compound solutions of varying concentrations.
-
DNS (3,5-Dinitrosalicylic acid) reagent.
-
Assay Buffer: 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9.
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In separate tubes, pre-incubate 100 µL of α-amylase solution with 100 µL of each this compound dilution (or buffer for control) for 10 minutes at 37°C.
-
Initiate the reaction by adding 200 µL of the pre-warmed starch solution to each tube.
-
Incubate for exactly 10 minutes at 37°C.
-
Stop the reaction by adding 500 µL of DNS reagent.
-
Boil the tubes for 10 minutes, then cool to room temperature.
-
Add 4 mL of deionized water to each tube and mix.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: The amount of reducing sugars produced is determined by comparing the absorbance to a standard curve of maltose. The inhibitory effect of this compound can be assessed by the reduction in the rate of starch hydrolysis.
Visualizations
The following diagrams illustrate key experimental workflows and concepts relevant to the analysis of this compound.
References
Validating Maltohexaose Purity: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of maltohexaose, a complex carbohydrate, is paramount for experimental accuracy and product quality. This guide provides an objective comparison of mass spectrometry-based techniques with High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for validating this compound purity, supported by experimental data and detailed protocols.
This compound, a linear oligosaccharide composed of six α-1,4 linked glucose units, is widely used in various research and biopharmaceutical applications. Its purity can be compromised by the presence of other maltooligosaccharides (e.g., maltopentaose, maltoheptaose), isomers, or degradation products. This guide explores the strengths and limitations of key analytical techniques for robust purity assessment.
Executive Summary of Analytical Techniques
Mass spectrometry (MS) and HPAEC-PAD are powerful tools for oligosaccharide analysis. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS), offers high sensitivity and provides direct molecular weight information. HPAEC-PAD, on the other hand, excels in the separation of closely related oligosaccharides and isomers, offering excellent quantification capabilities.
| Feature | MALDI-TOF MS | LC-ESI-MS | HPAEC-PAD |
| Principle | Ionization of sample co-crystallized with a matrix, separation by time-of-flight. | Ionization of liquid sample, separation by chromatography, and mass analysis. | Anion-exchange chromatography at high pH with electrochemical detection. |
| Primary Use | Rapid molecular weight determination and screening. | Separation and quantification of oligosaccharides in complex mixtures. | High-resolution separation and quantification of carbohydrates, including isomers. |
| Sensitivity | High (femtomole to picomole range).[1] | High (femtomole to picomole range).[2] | High (picomole to femtomole range).[3] |
| Resolution | Good for mass, limited for isomers. | Good, depends on chromatography. | Excellent for structural isomers.[4] |
| Speed | Fast.[1][5] | Moderate, dependent on LC runtime. | Slower, requires gradient elution. |
| Quantitative Precision | Less reproducible than HPAEC-PAD.[1][5] | Good, requires appropriate internal standards. | Excellent.[4] |
| Sample Derivatization | Not required, but can enhance sensitivity. | Not required, but can enhance sensitivity. | Not required.[4] |
Mass Spectrometry for this compound Purity Validation
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of components in a sample.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive method for analyzing the molecular weight of oligosaccharides. In this technique, the this compound sample is co-crystallized with a matrix material that absorbs laser energy, facilitating the gentle ionization of the analyte. The ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio.
A typical MALDI-TOF mass spectrum of a this compound standard would show a prominent peak corresponding to the sodium adduct of this compound ([M+Na]⁺) at m/z 1011.3. The presence of other peaks would indicate impurities, such as other maltooligosaccharides (e.g., maltopentaose [M+Na]⁺ at m/z 849.3 or maltoheptaose [M+Na]⁺ at m/z 1173.4).
Experimental Protocol: MALDI-TOF MS Analysis of this compound
-
Sample Preparation: Dissolve the this compound sample in deionized water to a concentration of 1 mg/mL.
-
Matrix Solution: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 1:1 (v/v) solution of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode. Calibrate the instrument using a suitable oligosaccharide standard mixture.
Liquid Chromatography-Electrospray Ionization (LC-ESI) Mass Spectrometry
LC-ESI-MS combines the separation power of liquid chromatography with the sensitive detection of mass spectrometry. The this compound sample is first injected into an HPLC system, where it is separated from impurities on a chromatographic column. The eluent is then introduced into an electrospray ionization source, which generates gaseous ions that are subsequently analyzed by the mass spectrometer.
This technique is particularly useful for quantifying the purity of this compound and identifying isomeric impurities that may not be resolved by MALDI-TOF MS alone. A study using hydrophilic interaction liquid chromatography (HILIC) coupled with ESI-MS demonstrated the separation of maltooligosaccharides up to maltoheptaose.[2] For a 20 µg/mL sample, clear separation of this compound was achieved.[2]
Experimental Protocol: LC-ESI-MS Analysis of this compound
-
Chromatographic Separation:
-
Column: A polyacrylamide (PAAm)-modified monolithic silica capillary column (e.g., 200T-PAAm, 267 mm × 200 µm ID).[2]
-
Mobile Phase: A gradient of acetonitrile and 13 mM ammonium acetate. For example, a linear gradient from 90% to 60% acetonitrile over 15 minutes.[2]
-
Flow Rate: 0.2 mL/min (with a split to achieve a lower flow rate for the MS).[2]
-
-
Mass Spectrometry Detection:
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates without the need for derivatization.[4] It utilizes a strong anion-exchange column at high pH to separate oligosaccharides based on the acidity of their hydroxyl groups. The separated analytes are then detected electrochemically using a gold electrode. HPAEC-PAD is particularly advantageous for its ability to separate closely related oligosaccharides, including isomers, and for its excellent quantitative performance.[4] Studies have shown that while MALDI-TOF MS is faster, HPAEC-PAD provides significantly better precision for oligosaccharide analysis.[4]
Experimental Protocol: HPAEC-PAD Analysis of this compound
-
Chromatographic System: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: A CarboPac series column (e.g., CarboPac PA100, 4 x 250 mm) with a corresponding guard column.
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate. For example, an initial isocratic elution with 100 mM NaOH, followed by a linear gradient of sodium acetate (e.g., 0 to 500 mM) in 100 mM NaOH.
-
Flow Rate: 1.0 mL/min.
-
Detection: Pulsed amperometric detection using a standard quadruple potential waveform for carbohydrates.
Quantitative Performance Comparison
While direct comparative studies for this compound are limited, data for similar oligosaccharides can provide valuable insights into the expected performance of these techniques.
| Parameter | MALDI-TOF MS | LC-ESI-MS | HPAEC-PAD |
| Limit of Detection (LOD) | ~50 fmol (for derivatized maltoheptaose)[1] | < 85 ng/mL (for similar oligosaccharides)[2] | 0.01 - 0.1 mg/L (for various carbohydrates)[6] |
| Limit of Quantification (LOQ) | Not typically used for precise quantification. | < 280 ng/mL (for similar oligosaccharides)[2] | 0.04 - 0.12 mg/kg (for various carbohydrates) |
| Linearity (R²) | Not ideal for quantification. | > 0.99[2] | > 0.999[6] |
| Precision (%RSD) | Less reproducible.[1][5] | < 8%[2] | Typically < 5% |
Visualizing the Workflow and Method Comparison
To better illustrate the analytical processes, the following diagrams are provided.
Conclusion
The choice of analytical technique for validating this compound purity depends on the specific requirements of the analysis.
-
MALDI-TOF MS is an excellent choice for rapid, high-throughput screening to confirm the presence of this compound and detect gross impurities based on molecular weight.
-
LC-ESI-MS provides a robust platform for both qualitative and quantitative analysis, offering good separation of this compound from other oligosaccharides and enabling accurate purity assessment.
-
HPAEC-PAD is the superior method when high-resolution separation of isomers is critical and when highly precise and accurate quantification is the primary objective.
For comprehensive characterization and validation of this compound purity, a combination of these techniques is often recommended. For instance, HPAEC-PAD can be used for accurate quantification and isomer separation, while mass spectrometry can confirm the identity of the separated components. This multi-faceted approach ensures the highest confidence in the purity of this compound for research, development, and quality control purposes.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of MALDI-TOF mass spectrometry and HPAEC-PAD analysis of debranched amylopectin from different sources [cerealsgrains.org]
Maltohexaose: A Comparative Analysis of its Prebiotic Potential
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of gut health research, the quest for effective prebiotics continues. While established oligosaccharides like fructooligosaccharides (FOS), galactooligosaccharides (GOS), and xylooligosaccharides (XOS) have been extensively studied, emerging candidates such as maltohexaose are gaining attention. This guide provides an objective comparison of the prebiotic performance of this compound against other common oligosaccharides, supported by available experimental data.
Executive Summary
Malto-oligosaccharides (MOS), a group of carbohydrates that includes this compound, have demonstrated promising prebiotic properties. In vitro studies indicate that MOS can selectively stimulate the growth of beneficial gut bacteria, particularly certain species of Bifidobacterium, and contribute to the production of short-chain fatty acids (SCFAs), which are crucial for gut health. However, direct comparative data, especially for this compound specifically, against a wide range of other prebiotics like XOS remains limited. The available evidence suggests that while FOS may exhibit a stronger bifidogenic effect, MOS shows a comparable capacity for SCFA production. Further research is warranted to fully elucidate the specific benefits of this compound and its standing among other well-established prebiotics.
Data Presentation: Quantitative Comparison of Prebiotic Effects
The following tables summarize quantitative data from in vitro fermentation studies, offering a comparative view of the prebiotic effects of malto-oligosaccharides (as a proxy for this compound) and other common oligosaccharides.
Table 1: Impact of Oligosaccharides on the Growth of Beneficial Bacteria
| Oligosaccharide | Target Bacteria | Change in Abundance/Growth (log CFU/mL or Relative Abundance) | Reference |
| Malto-oligosaccharides (MOS) | Bifidobacterium spp. | Increased (Order of increase: FOS > Ad-FOS > MOS > RMD) | [1][2] |
| Bacteroides spp. | No significant change | [1][2] | |
| Fructooligosaccharides (FOS) | Bifidobacterium spp. | Significant increase | [1][2] |
| Bacteroides spp. | Decreased | [1][2] | |
| Galactooligosaccharides (GOS) | Bifidobacterium spp. | Significant increase | [3][4] |
| Lactobacillus spp. | Increase observed in some studies | [3] | |
| Xylooligosaccharides (XOS) | Bifidobacterium spp. | Significant increase | [5][6] |
| Lactobacillus spp. | Variable effects, some studies show no significant increase | [5] |
Note: The data for MOS and XOS are from different studies and are presented for indirect comparison. The specific composition of the MOS used in the study was 21.74% maltotriose, 18.84% maltotetraose, and 11.76% maltopentaose.
Table 2: Production of Short-Chain Fatty Acids (SCFAs) from Oligosaccharide Fermentation
| Oligosaccharide | Acetate (μmol/g) | Propionate (μmol/g) | Butyrate (μmol/g) | Total SCFAs (μmol/g) | Reference |
| Malto-oligosaccharides (MOS) | High | Low | Moderate | High (Order: RMD > FOS > MOS > Ad-FOS) | [1][2] |
| Fructooligosaccharides (FOS) | Highest | Low | Moderate | High | [1][2] |
| Resistant Maltodextrin (RMD) | High | Highest | Highest | Highest | [1][2] |
| Xylooligosaccharides (XOS) | High (7764.2) | Moderate (1006.7) | Moderate (955.5) | High | [5] |
Note: The data for MOS and XOS are from different studies and are presented for indirect comparison. "Ad-FOS" refers to advanced fructooligosaccharides. The XOS data is compared against a commercial XOS product and pectin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of prebiotic oligosaccharides.
In Vitro Fermentation for Prebiotic Effect Assessment
This protocol is a composite based on methodologies described in comparative prebiotic studies.[1][2][3][4][5][6]
Objective: To assess the impact of different oligosaccharides on the composition and metabolic activity of the gut microbiota in a controlled in vitro environment.
Materials:
-
Fecal samples from healthy human donors (screened for recent antibiotic use and gastrointestinal diseases).
-
Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl).
-
Test oligosaccharides: this compound/MOS, FOS, GOS, XOS.
-
Anaerobic chamber or system.
-
pH meter.
-
Gas chromatograph (GC) for SCFA analysis.
-
qPCR or 16S rRNA gene sequencing equipment for microbial community analysis.
Procedure:
-
Fecal Slurry Preparation: Fresh fecal samples are homogenized and diluted (e.g., 1:10 w/v) in an anaerobic phosphate buffer.
-
Fermentation Setup: In an anaerobic chamber, dispense the basal medium into fermentation vessels. Add the test oligosaccharide to a final concentration of, for example, 1% (w/v). A control with no added carbohydrate is also prepared.
-
Inoculation: Inoculate each vessel with the fecal slurry (e.g., 10% v/v).
-
Incubation: Incubate the cultures at 37°C under anaerobic conditions for a specified period (e.g., 24 or 48 hours). Monitor and record the pH at regular intervals.
-
Sampling: At designated time points (e.g., 0, 12, 24, 48 hours), collect aliquots for SCFA and microbial analysis.
-
SCFA Analysis: Centrifuge the collected samples. The supernatant is then filtered and analyzed by gas chromatography to quantify the concentrations of acetate, propionate, and butyrate.
-
Microbial Community Analysis: Extract DNA from the collected samples. Perform qPCR with primers specific for target bacterial groups (e.g., Bifidobacterium, Lactobacillus, Bacteroides) or conduct 16S rRNA gene sequencing for a comprehensive analysis of the microbial community composition.
Animal Study for Prebiotic Efficacy
This protocol is a generalized representation of animal studies investigating prebiotic effects.
Objective: To evaluate the in vivo effects of oligosaccharide supplementation on the gut microbiota, SCFA production, and host physiological parameters in an animal model.
Materials:
-
Laboratory animals (e.g., Wistar rats or C57BL/6 mice).
-
Standard chow diet.
-
Test diets supplemented with specific oligosaccharides (e.g., 5% w/w).
-
Metabolic cages for fecal and urine collection.
-
Equipment for SCFA analysis and microbial community analysis as described above.
-
Equipment for histological analysis of intestinal tissues.
Procedure:
-
Acclimatization: House animals in a controlled environment and provide a standard chow diet for an acclimatization period (e.g., 1 week).
-
Randomization: Randomly assign animals to different dietary groups: control (standard diet) and experimental groups (standard diet supplemented with the respective oligosaccharides).
-
Dietary Intervention: Provide the respective diets to the animals for a defined period (e.g., 4-8 weeks). Monitor food intake and body weight regularly.
-
Sample Collection: Towards the end of the study, collect fresh fecal samples for microbial and SCFA analysis. At the end of the study, euthanize the animals and collect cecal contents and intestinal tissues.
-
Analysis:
-
Microbiota Analysis: Analyze the fecal and cecal samples for microbial composition using qPCR or 16S rRNA sequencing.
-
SCFA Analysis: Analyze the fecal and cecal contents for SCFA concentrations using gas chromatography.
-
Histological Analysis: Process intestinal tissue samples for histological examination to assess parameters like villus height, crypt depth, and gut barrier integrity.
-
Signaling Pathways and Mechanisms of Action
Prebiotics exert their beneficial effects through various mechanisms, including the modulation of host signaling pathways. While specific data for this compound is still emerging, research on other oligosaccharides and their fermentation products provides insights into the potential pathways involved.
A study on isomalto/malto-polysaccharides (IMMPs) has shown that these complex carbohydrates can directly interact with the host's immune system by activating Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway.[7][8] This suggests that, in addition to their role as a substrate for beneficial bacteria, malto-oligosaccharides may have direct immunomodulatory effects.
Furthermore, the short-chain fatty acids produced from the fermentation of prebiotics are known to influence various signaling pathways within intestinal epithelial cells and immune cells. Butyrate, for instance, is a well-known histone deacetylase (HDAC) inhibitor, which can modulate gene expression related to cell proliferation, differentiation, and inflammation. SCFAs can also activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, which are involved in regulating gut hormone secretion and immune responses. These pathways can ultimately influence downstream signaling cascades, including the MAPK and NF-κB pathways, which play a central role in inflammation and immune homeostasis.[9][10][11][12][13][14]
Mandatory Visualizations
Caption: Putative signaling pathways modulated by prebiotics and their metabolites.
Caption: General experimental workflows for assessing prebiotic efficacy.
References
- 1. Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study of the prebiotic xylooligosaccharide (XOS) on the growth of Bifidobacterium spp and Lactobacillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Prebiotic oligosaccharides directly modulate proinflammatory cytokine production in monocytes via activation of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of Gut Microbiota and Immune System by Probiotics, Pre-biotics, and Post-biotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Maltohexaose-Forming Amylases from Diverse Microbial Sources
For Researchers, Scientists, and Drug Development Professionals
Maltohexaose-forming amylases (EC 3.2.1.98), a class of α-amylases, are gaining significant attention in various industries, including food, pharmaceuticals, and biotechnology, due to their specific action on starch to produce this compound (G6) as the primary product. This compound and other maltooligosaccharides serve as functional food ingredients, prebiotics, and have applications in drug delivery and formulation. This guide provides a comparative analysis of this compound-forming amylases from different microbial sources, focusing on their biochemical properties, production, and the experimental protocols used for their characterization.
Comparative Analysis of Biochemical Properties
The functional characteristics of this compound-forming amylases vary significantly depending on their microbial origin. These differences in optimal pH, temperature, and substrate specificity are critical for their industrial applicability. Below is a summary of the key biochemical properties of several well-characterized this compound-forming amylases.
| Microbial Source | Enzyme Name | Optimal pH | Optimal Temperature (°C) | Key Characteristics | Reference |
| Bacillus stearothermophilus | AmyMH | 7.5 (initial culture pH) | 33 (for expression) | Ca²⁺-independent α-amylase with potential for industrial starch liquefaction.[1][2] | [1][2] |
| Bacillus sp. H-167 | Three α-amylases | 9.4 (initial culture pH) | 37 | Alkalophilic, producing this compound with a maximum yield of 25-30%.[3][4] | [3][4] |
| Bacillus halodurans LBK 34 | Amy 34 | 10.5 - 11.5 | 60 | Alkaline active, with this compound as the main initial product from starch hydrolysis.[5] | [5] |
| Bacillus circulans G-6 | α-amylase | Not Specified | Not Specified | Produces this compound as the main product from starch.[6] | [6] |
| Alkalophilic Bacillus sp. 707 | G6-amylase | 8.8 | 45 | Produces this compound in a yield of more than 30% from short-chain amylose.[7] | [7] |
| Corallococcus sp. EGB | AmyM | 7.0 | 50 | Exo-amylase, independent of calcium ions, with this compound accounting for 59.4% of the maltooligosaccharide products.[8][9] | [8][9] |
| Cystobacter sp. CF23 | AmyCf | 7.0 | 60 (gelatinized starch), 50 (raw starch) | Hydrolyzes gelatinized starch into maltose, maltotriose, and maltotetraose, and raw wheat starch mainly into maltose and maltotriose.[10] | [10] |
| Alcaligenes latus D2271 | Amylase | Broad range | Relatively high | Forms a relatively-large quantity of this compound and maltoheptaose from starch.[11] | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of enzyme characteristics. Below are methodologies for key experiments cited in the literature.
1. Enzyme Activity Assay
The activity of this compound-forming amylase is commonly determined by measuring the amount of reducing sugar released from a starch substrate.
-
Principle: The α-amylase hydrolyzes the α-1,4-glycosidic bonds in starch, releasing smaller oligosaccharides with reducing ends. The concentration of these reducing sugars is quantified using the dinitrosalicylic acid (DNS) method.
-
Reagents:
-
1% (w/v) soluble starch solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).
-
DNS reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 ml of distilled water. Add 30 g of sodium potassium tartrate and 20 ml of 2 M NaOH. Adjust the final volume to 100 ml with distilled water.
-
Enzyme solution (appropriately diluted).
-
Maltose standard solutions (for calibration curve).
-
-
Procedure:
-
Pre-incubate 0.5 ml of the 1% soluble starch solution at the desired temperature (e.g., 50°C) for 5 minutes.
-
Add 0.5 ml of the diluted enzyme solution to the starch solution and incubate for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding 1 ml of the DNS reagent.
-
Boil the mixture for 10 minutes in a water bath.
-
Cool the tubes to room temperature and add 8 ml of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
A blank is prepared by adding the DNS reagent before the enzyme solution.
-
The amount of reducing sugar released is determined from a standard curve prepared using maltose.
-
-
Unit Definition: One unit (U) of amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as maltose equivalent) per minute under the specified assay conditions.
2. Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method to qualitatively analyze the products of starch hydrolysis.
-
Materials:
-
TLC plates (e.g., Silica gel 60 F254).
-
Developing solvent: A mixture of n-butanol, ethanol, and water (e.g., in a 5:3:2 ratio).
-
Visualization reagent: A solution of diphenylamine, aniline, and phosphoric acid in acetone.
-
Standard solutions of glucose (G1), maltose (G2), maltotriose (G3), maltotetraose (G4), maltopentaose (G5), and this compound (G6).
-
-
Procedure:
-
Incubate the enzyme with a starch solution under optimal conditions for different time intervals.
-
Stop the reaction by boiling for 10 minutes.
-
Spot a small amount (1-2 µl) of the reaction mixture and the standard solutions onto the TLC plate.
-
Develop the chromatogram in a chamber saturated with the developing solvent until the solvent front reaches near the top of the plate.
-
Dry the plate and spray with the visualization reagent.
-
Heat the plate at a high temperature (e.g., 110°C) for a few minutes to develop the spots.
-
The products are identified by comparing their Rf values with those of the standards.
-
Visualizing Experimental and Logical Workflows
Understanding the workflow of enzyme characterization and the logical relationships in production is crucial. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Workflow for the production and characterization of microbial this compound-forming amylases.
Caption: Logical flow from starch to industrial applications using this compound-forming amylase.
Conclusion
This compound-forming amylases from different microbial sources exhibit a diverse range of biochemical properties, making them suitable for various industrial applications. While species of Bacillus are a prominent source of these enzymes, particularly those active under alkaline conditions, other microbes like Corallococcus also produce novel amylases with unique characteristics. The selection of an appropriate enzyme for a specific application depends on factors such as the required pH and temperature of the process, as well as the desired product purity. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and comparison of these valuable biocatalysts. Further research into the genetic regulation and protein engineering of these enzymes holds the potential to enhance their production and tailor their properties for novel applications.
References
- 1. Efficient Expression of this compound-Forming α-Amylase from Bacillus stearothermophilus in Brevibacillus choshinensis SP3 and Its Use in Maltose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Expression of this compound-Forming α-Amylase from Bacillus stearothermophilus in Brevibacillus choshinensis SP3 and Its Use in Maltose Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Production of this compound by α-Amylase from Bacillus circulans G-6 | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AmyM, a Novel this compound-Forming α-Amylase from Corallococcus sp. Strain EGB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AmyM, a Novel this compound-Forming α-Amylase from Corallococcus sp. strain EGB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Assessing the difference in sweetness between maltohexaose and other sugars.
For researchers and professionals in the fields of drug development and food science, a comprehensive understanding of the sensory properties of carbohydrates is paramount. This guide provides a detailed comparison of the sweetness of maltohexaose with other common sugars, supported by experimental data and methodologies. This compound, a maltooligosaccharide with a degree of polymerization of six, exhibits a significantly lower sweetness intensity compared to monosaccharides and disaccharides. Its taste is often characterized as more "starchy" than sweet, a quality that becomes more pronounced with increasing chain length in maltooligosaccharides.
Relative Sweetness of Common Sugars
| Sugar | Type | Degree of Polymerization (DP) | Relative Sweetness (Sucrose = 100) |
| Fructose | Monosaccharide | 1 | 120 - 180 |
| Sucrose | Disaccharide | 2 | 100 |
| Glucose (Dextrose) | Monosaccharide | 1 | 70 - 80 |
| Maltose | Disaccharide | 2 | 30 - 50 |
| Lactose | Disaccharide | 2 | 20 |
| This compound | Maltooligosaccharide | 6 | Very Low / "Starchy" |
Experimental Protocols for Sweetness Evaluation
The determination of sweetness is primarily achieved through sensory evaluation by trained human panelists. These experimental protocols are designed to minimize bias and produce reliable, quantifiable data.
Sensory Panel and Training
A panel of 10-15 individuals is typically recruited and screened for their sensory acuity. Panelists undergo extensive training to familiarize themselves with the taste of different sweeteners and the rating scales used in the evaluation. This training involves exposure to various concentrations of reference standards, such as sucrose solutions, to calibrate their perception of sweetness intensity.
Sensory Evaluation Methods
Several established methods are employed to assess sweetness:
-
Triangle Test: This discrimination test is used to determine if a perceptible difference in taste exists between two samples. Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the odd sample.
-
Paired Comparison Test: In this method, panelists are given two samples and asked to identify which one is sweeter. This is a simple and effective way to determine the relative sweetness of two substances.
-
Magnitude Estimation: Panelists are asked to assign a numerical value to the perceived sweetness intensity of a sample in proportion to the sweetness of a reference standard. For example, if a reference sucrose solution is assigned a sweetness of 100, a sample that is perceived as half as sweet would be rated as 50.
-
Time-Intensity Analysis: This method measures the perception of sweetness over time, from the initial taste to the aftertaste. Panelists rate the sweetness intensity continuously using a computerized system.
Sample Preparation and Presentation
To ensure accurate results, all sugar solutions are prepared with high-purity water and presented to panelists at a standardized temperature, typically room temperature. Samples are coded with random three-digit numbers to prevent identification bias. Panelists are instructed to rinse their mouths with water between samples to cleanse their palate.
Sweet Taste Signaling Pathway
The perception of sweet taste is initiated by the interaction of sweet molecules with specific receptors on the taste bud cells. The primary pathway involves the T1R2/T1R3 G-protein coupled receptor. However, alternative pathways for some sugars also exist.
Caption: Sweet taste signaling pathway.
Experimental Workflow for Sweetness Assessment
The process of assessing the sweetness of a substance follows a structured workflow to ensure the reliability and validity of the results.
Caption: Experimental workflow for sweetness assessment.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Maltohexaose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Maltohexaose, a linear oligosaccharide. Adherence to these procedures will minimize risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, which is harmful if swallowed and very toxic to aquatic life with long-lasting effects, a comprehensive approach to personal and environmental protection is crucial.[1] The following table summarizes the required PPE and safety protocols.
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To protect against dust formation and potential splashes.[2] |
| Hand Protection | Chemical-resistant, impervious gloves. | To prevent skin contact. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2] For general handling of powders, a type N95 (US) respirator can be used. | To avoid inhalation of dust particles.[2] |
| Body Protection | Impervious clothing or a lab coat.[1][2] | To protect the skin from accidental contact. |
| General Hygiene | Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1] | To prevent ingestion. |
| Engineering Controls | Handle in a well-ventilated place, preferably with appropriate exhaust ventilation.[1][2] | To minimize dust and aerosol formation.[1] |
| Emergency Equipment | An accessible safety shower and eye wash station should be available.[1] | For immediate response to accidental exposure. |
Step-by-Step Handling and Disposal Protocol
Following a structured workflow is essential for the safe handling and disposal of this compound.
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct weighing and handling procedures in a designated area with adequate ventilation, such as a chemical fume hood, to minimize dust dispersal.
-
Avoid the formation of dust and aerosols.[1]
2. Dissolution:
-
This compound is soluble in water (50 mg/mL, clear, colorless) and DMSO (100 mg/mL).[3]
-
When preparing solutions, add the powder to the solvent slowly to prevent splashing.
-
If using DMSO, be aware that it can be moisture-absorbing, which may reduce solubility. Using fresh DMSO is recommended.[3]
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Prevent the powder or solution from entering drains or water courses.[1]
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]
-
For liquid spills, absorb with a non-combustible material like sand or earth.
-
Clean the spill area thoroughly.
4. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Recommended storage temperature is at room temperature for the powder form.
5. Disposal:
-
Dispose of this compound and its container at an approved waste disposal plant.[1]
-
Do not release it into the environment.[1] Spillage should be collected.[1]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₆H₆₂O₃₁ | [1] |
| Molecular Weight | 990.86 g/mol | [1] |
| Solubility in Water | 50 mg/mL | |
| Solubility in DMSO | 100 mg/mL | [3] |
| Storage Temperature | Room Temperature (powder) |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
